molecular formula C30H40O7 B15566129 (Z)-Ganoderenic acid D

(Z)-Ganoderenic acid D

Cat. No.: B15566129
M. Wt: 512.6 g/mol
InChI Key: JGWQYLZHPPFHEH-KNHOFSMASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Ganoderenic acid D is a useful research compound. Its molecular formula is C30H40O7 and its molecular weight is 512.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

IUPAC Name

(Z,2R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid

InChI

InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,32H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16-,18-,19+,21+,28+,29-,30+/m1/s1

InChI Key

JGWQYLZHPPFHEH-KNHOFSMASA-N

Origin of Product

United States

Foundational & Exploratory

(Z)-Ganoderenic Acid D: A Technical Guide to Its Discovery, Isolation, and Characterization from Ganoderma lucidum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of (Z)-Ganoderenic acid D, a bioactive triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. The document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and visualizes the associated experimental workflows and biological activities.

Introduction: The Significance of this compound

Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a rich source of bioactive compounds, particularly triterpenoids known as ganoderic acids. These compounds are noted for a variety of pharmacological effects, including anti-tumor, anti-inflammatory, and hepatoprotective activities.[1][2] Among these, this compound, a highly oxygenated lanostane-type triterpenoid, has been identified as a potent cytotoxic agent against various cancer cell lines, making it a compound of significant interest for oncological research and drug development.[2][3][4][5] This guide serves as a technical resource for researchers seeking to isolate and study this promising natural product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₃₀H₄₂O₇[6]
Molecular Weight 514.7 g/mol [6]
IUPAC Name 7β-hydroxy-3,11,15,23-tetraoxo-lanost-8-en-26-oic acid[6]
CAS Number 108340-60-9[6]
Appearance Solid[7]
Melting Point 218 - 220 °C[7]

Experimental Protocols: Isolation and Purification

The isolation of this compound from Ganoderma lucidum involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for triterpenoid isolation from this species.[3][8][9]

Extraction of Crude Triterpenoids

The initial step involves the extraction of a crude mixture of triterpenoids from the dried and powdered fruiting bodies of Ganoderma lucidum.

Protocol:

  • Maceration: The powdered mushroom (10 kg) is extracted with 95% ethanol (B145695) (20 L) at 80°C. This process is typically repeated three times to ensure exhaustive extraction.[8]

  • Filtration and Concentration: The ethanolic extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude triterpenoid extract.[8][9]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate acidic components, including ganoderenic acids. This is often achieved by dissolving the extract in an organic solvent and performing extractions with an aqueous basic solution (e.g., NaHCO₃), followed by acidification and re-extraction into an organic solvent.[10]

G Figure 1: Crude Triterpenoid Extraction Workflow A Dried & Powdered Ganoderma lucidum B Ethanol Extraction (e.g., 95% EtOH, 80°C) A->B C Filtration B->C D Concentration (Rotary Evaporation) C->D E Crude Triterpenoid Extract D->E

Figure 1: Crude Triterpenoid Extraction Workflow
Chromatographic Purification

The crude extract containing a mixture of triterpenoids is further purified using a series of chromatographic techniques to isolate this compound.

Protocol:

  • Silica (B1680970) Gel Column Chromatography: The crude extract is applied to a silica gel column and eluted with a gradient solvent system, such as chloroform/acetone, to separate fractions based on polarity.[8]

  • Reversed-Phase C18 Column Chromatography: Fractions enriched with ganoderenic acids are further purified on a reversed-phase C18 column using a water/methanol gradient.[8]

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using semi-preparative or preparative HPLC.[11][12] A C18 column is commonly used with a gradient mobile phase of acetonitrile (B52724) and acidified water (e.g., 2% acetic acid or 0.1% formic acid).[11][12] The eluent is monitored at a wavelength of approximately 252 nm.[8][11][12]

G Figure 2: Chromatographic Purification of this compound A Crude Triterpenoid Extract B Silica Gel Column Chromatography A->B C Enriched Fractions B->C D Reversed-Phase C18 Column Chromatography C->D E Further Enriched Fractions D->E F Preparative HPLC (C18 Column) E->F G Isolated (Z)-Ganoderenic Acid D F->G G Figure 3: Proposed Apoptotic Signaling Pathway A This compound B Induction of Cellular Stress A->B Inhibits Proliferation C Activation of Caspase Cascade (e.g., Caspase-3/7) B->C D Cleavage of PARP C->D E Apoptosis (Programmed Cell Death) D->E

References

Biosynthesis pathway of (Z)-Ganoderenic acid D in Ganoderma species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of (Z)-Ganoderenic Acid D in Ganoderma Species

Introduction

Ganoderma species, particularly Ganoderma lucidum, are renowned medicinal mushrooms that have been used for centuries in traditional Asian medicine. Their therapeutic properties are largely attributed to a class of highly oxygenated lanostane-type triterpenoids known as ganoderic acids (GAs). These compounds exhibit a wide array of pharmacological activities, including antitumor, anti-inflammatory, immunomodulatory, and hepatoprotective effects [4]. Among the hundreds of identified GAs, this compound is a notable member, contributing to the bioactivity of Ganoderma extracts.

Understanding the biosynthetic pathway of this compound is paramount for its targeted production and optimization through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on its biosynthesis, synthesizing data from genomic, transcriptomic, and metabolomic studies. It details the foundational mevalonate (B85504) pathway, the critical post-lanosterol modifications catalyzed by cytochrome P450 enzymes, quantitative data from relevant studies, and key experimental protocols for researchers in the field.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of all ganoderic acids, including this compound, originates from the universal isoprenoid precursor, acetyl-CoA, and proceeds through two major stages: the mevalonate (MVA) pathway to produce the triterpenoid (B12794562) backbone, lanosterol (B1674476), and the subsequent, highly specific post-lanosterol modifications.

The Mevalonate (MVA) Pathway: Synthesis of Lanosterol

The MVA pathway is a well-conserved and extensively studied metabolic route in fungi responsible for the synthesis of isoprenoid building blocks.[1] It begins with the condensation of three acetyl-CoA molecules and culminates in the formation of lanosterol, the first tetracyclic triterpenoid precursor to all GAs.[2]

The key enzymatic steps are as follows:

  • Acetyl-CoA C-acetyltransferase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[3]

  • 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS): Condenses acetoacetyl-CoA with a third acetyl-CoA molecule to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[3][4]

  • 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR): A rate-limiting enzyme that reduces HMG-CoA to mevalonate.[5][6]

  • Mevalonate kinase (MVK), Phosphomevalonate kinase (PMK), and Mevalonate diphosphate (B83284) decarboxylase (MVD): A series of enzymes that phosphorylate and decarboxylate mevalonate to produce isopentenyl pyrophosphate (IPP).[3]

  • Isopentenyl pyrophosphate isomerase (IDI): Isomerizes IPP to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).[3]

  • Farnesyl pyrophosphate synthase (FPPS): Catalyzes the sequential condensation of IPP with DMAPP to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP).[4]

  • Squalene (B77637) synthase (SQS): Catalyzes the head-to-head condensation of two FPP molecules to form squalene.[7]

  • Squalene epoxidase (SE): Catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene (B107256).[2]

  • Lanosterol synthase (LS): Catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol.[8][9]

MVA_Pathway cluster_main acetyl_coa Acetyl-CoA aact AACT acetyl_coa->aact acetoacetyl_coa Acetoacetyl-CoA hmgs HMGS acetoacetyl_coa->hmgs hmg_coa HMG-CoA hmgr HMGR hmg_coa->hmgr mevalonate Mevalonate mvk_pmk_mvd MVK, PMK, MVD mevalonate->mvk_pmk_mvd ipp IPP / DMAPP fpps FPPS ipp->fpps fpp FPP sqs SQS fpp->sqs squalene Squalene se SE squalene->se oxidosqualene 2,3-Oxidosqualene ls LS oxidosqualene->ls lanosterol Lanosterol aact->acetoacetyl_coa hmgs->hmg_coa hmgr->mevalonate mvk_pmk_mvd->ipp idi IDI fpps->fpp sqs->squalene se->oxidosqualene ls->lanosterol

Diagram 1: The Mevalonate (MVA) pathway leading to the synthesis of lanosterol.
Post-Lanosterol Modifications: The Cytochrome P450 Family

The immense structural diversity of the more than 150 identified ganoderic acids arises from modifications to the lanosterol scaffold.[10] These modifications are primarily catalyzed by a large family of cytochrome P450 monooxygenases (CYP450s), which introduce oxygen atoms into the lanosterol structure through hydroxylation and oxidation reactions.[11][12] The Ganoderma lucidum genome, for instance, contains over 200 putative P450 genes, highlighting their importance in secondary metabolism.[3]

Specific CYP450s have been functionally characterized. For example, CYP5150L8 catalyzes a three-step oxidation of the C-26 methyl group on lanosterol to form a carboxylic acid, producing 3-hydroxy-lanosta-8, 24-dien-26-oic acid (HLDOA), a key intermediate for many GAs.[13][14] Other identified enzymes like CYP512U6 and CYP5139G1 are responsible for further hydroxylations at positions such as C-23.[10][15]

Proposed Pathway to this compound

While the exact enzymatic sequence for this compound has not been fully elucidated, its structure provides clues to its formation from lanosterol. Key structural features of this compound compared to lanosterol include:

  • A ketone at C-3 (lanosterol has a hydroxyl group).

  • Hydroxyl groups at C-7 and C-12.

  • A ketone at C-11.

  • A double bond at C-24 and a carboxylic acid at C-26.

Based on characterized enzymatic functions, a putative pathway can be proposed. This likely involves initial oxidation at C-26 by a CYP5150L8 homolog, followed by a series of specific hydroxylation and oxidation steps at C-3, C-7, C-11, and C-12, catalyzed by distinct CYP450 enzymes.

Post_Lanosterol_Pathway cluster_main lanosterol Lanosterol intermediate1 Lanosterol-derived Intermediate (e.g., HLDOA) lanosterol->intermediate1 CYP5150L8-like (C-26 Oxidation) intermediate2 Multi-hydroxylated/ oxidized Intermediates intermediate1->intermediate2 Multiple CYP450s (C-3, C-7, C-11, C-12 Oxidation/Hydroxylation) gad (Z)-Ganoderenic Acid D intermediate2->gad Final Tailoring Enzymes (Putative) Experimental_Workflow cluster_main start Candidate Gene Identification (e.g., CYP450) cloning Cloning into Yeast Expression Vector start->cloning transformation Transformation into Engineered S. cerevisiae cloning->transformation fermentation Cultivation & Induction transformation->fermentation extraction Metabolite Extraction fermentation->extraction analysis HPLC / LC-MS Analysis extraction->analysis elucidation Structure Elucidation (NMR) analysis->elucidation Regulatory_Network stimuli Environmental & Chemical Stimuli (Elicitors, Stress) signals Signaling Molecules (Ca²⁺, ROS, NO) stimuli->signals tfs Transcription Factors (e.g., MADS-box) signals->tfs genes GA Biosynthesis Genes (HMGR, LS, CYP450s) tfs->genes gas Ganoderic Acid Accumulation genes->gas

References

(Z)-Ganoderenic Acid D: A Comprehensive Technical Guide on Stereochemistry and Absolute Configuration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Ganoderenic acid D is a lanostane-type triterpenoid (B12794562) isolated from fungi of the Ganoderma genus. As with many complex natural products, its biological activity is intrinsically linked to its three-dimensional structure. This technical guide provides a detailed overview of the current understanding of the stereochemistry and absolute configuration of this compound. Due to ambiguities in the existing literature, this document consolidates available data, highlights areas of uncertainty, and provides a framework for future research.

Introduction

Ganoderic acids, a class of highly oxygenated triterpenoids from Ganoderma species, have garnered significant interest for their diverse pharmacological activities. Among these, Ganoderenic acid D exists as geometric isomers, with the (Z)-isomer being a subject of interest. The precise stereochemical arrangement of its multiple chiral centers and the geometry of its side-chain double bond are critical for its interaction with biological targets. This guide aims to provide a thorough analysis of the stereochemical features of this compound based on currently available data.

Chemical Structure and Nomenclature

The systematic IUPAC name for one of the isomers of Ganoderenic acid D, which specifies the (Z)-configuration of the side chain and the stereochemistry of the core ring structure, is (Z)-6-((5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid[1]. It is important to note that the literature often uses the term "Ganoderenic acid D" without specifying the geometric isomer, leading to potential confusion[2][3]. Medchemexpress explicitly lists "this compound" as the z-isomer of Ganoderenic acid D[4].

Table 1: Physicochemical and Structural Data for Ganoderenic Acid D

PropertyValueReference
Molecular FormulaC30H40O7[3][5][6]
Molecular Weight512.6 g/mol [1][3]
Melting Point218-220 °C (for "ganoderenic acid D")[2]
IUPAC Name ((Z)-isomer)(Z)-6-((5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid[1]

Stereochemistry of the Core Structure

Logical Workflow for Stereochemical Elucidation

The logical workflow for determining the stereochemistry of a complex natural product like this compound is outlined below.

stereochemistry_workflow cluster_isolation Isolation and Purification cluster_structure Structure Elucidation Isolation Isolation from Ganoderma sp. Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (MS) Determine Molecular Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR_1D 1D NMR (1H, 13C) Identify Basic Structure Purification->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D NMR_NOESY NOESY/ROESY Determine Relative Stereochemistry NMR_2D->NMR_NOESY Xray X-ray Crystallography NMR_NOESY->Xray Confirmatory Chiral_Synthesis Enantioselective Synthesis NMR_NOESY->Chiral_Synthesis Confirmatory Chem_Correlation Chemical Correlation Xray->Chem_Correlation Reference

Caption: Workflow for the stereochemical elucidation of this compound.

Experimental Data and Protocols

Spectroscopic Data

A study by Chen and Chen reported the following ¹H NMR data for a compound identified as ganoderenic acid D, although the specific isomer was not designated[2].

Table 2: ¹H NMR Data for Ganoderenic Acid D

ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
H-180.89s
H-291.11s
H-281.13s
H-271.24d6.0
H-191.25s
H-301.40s
H-74.88dd8.4, 8.4
H-226.05s
Solvent: CDCl₃, Spectrometer frequency not specified in the abstract.[2]

Definitive assignment of the (Z)-geometry of the side chain would typically require NOESY data showing a correlation between the protons on the carbons of the double bond and their neighboring groups. Unfortunately, such data for this compound is not available in the reviewed literature.

Experimental Protocols

Isolation and Purification: A general method for the isolation of ganoderic and ganoderenic acids involves extraction from the fruiting bodies of Ganoderma species followed by chromatographic separation. A reverse-phase HPLC method has been described for the determination of nine triterpenoids, including ganoderenic acid D[2][7][8].

  • Column: C18 reverse-phase column[2][7][8].

  • Mobile Phase: Gradient elution with acetonitrile (B52724) and 2% acetic acid[2][7][8].

  • Flow Rate: 0.8 mL/min[2][7][8].

  • Detection: 252 nm[2][7][8].

Structure Elucidation: The structural identification of the isolated compounds was reported to be based on ¹H NMR and FT-IR spectroscopy[2][7].

Signaling Pathways and Biological Activity

While the primary focus of this guide is on stereochemistry, it is pertinent to mention that the biological activity of Ganoderenic acid D is an area of active research. For instance, it has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis[4]. The precise stereochemistry is expected to play a crucial role in these activities.

biological_activity GAD This compound CancerCell Cancer Cell GAD->CancerCell Inhibits Proliferation CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Induces Apoptosis Apoptosis CancerCell->Apoptosis Induces

Caption: Biological activity of Ganoderenic acid D.

Conclusion and Future Directions

The stereochemistry of this compound is partially defined in public databases, with a proposed absolute configuration for the core ring structure and a specified (Z)-geometry for the side chain. However, a comprehensive set of experimental data, particularly from X-ray crystallography and 2D NMR (NOESY/ROESY) experiments, is needed to unequivocally confirm these assignments. Future research should focus on:

  • Isolation and purification of isomerically pure this compound.

  • Comprehensive spectroscopic analysis, including 2D NMR, to confirm the relative stereochemistry.

  • Crystallization and X-ray diffraction analysis to determine the absolute configuration.

  • Enantioselective total synthesis to provide an independent confirmation of the absolute configuration.

A complete understanding of the stereostructure of this compound is paramount for the rational design of analogues and for elucidating its mechanism of action in various biological systems.

References

Characterization of (Z)-Ganoderenic Acid D: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies for the characterization of (Z)-Ganoderenic acid D, a bioactive triterpenoid (B12794562) isolated from Ganoderma species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. While a complete, publicly available dataset for the specific (Z)-isomer is limited, this section compiles the available data for Ganoderenic acid D.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and elemental composition of Ganoderenic acid D.

Parameter Value Reference
Molecular FormulaC₃₀H₄₀O₇[1]
Molecular Weight512.6 g/mol [1]
Mass Spectrum (EI-MS)m/z 512 [M]⁺[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the detailed chemical structure, including the carbon framework and stereochemistry of this compound.

¹H NMR (Proton NMR) Data:

A partial ¹H NMR spectrum of Ganoderenic acid D has been reported in CDCl₃. The available chemical shifts (δ) are presented below. A complete assignment of all proton signals and their coupling constants is not fully available in the reviewed literature.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity J (Hz) Reference
H-180.89s-[1]
H-291.11s-[1]
H-281.13s-[1]
H-271.24d6.0[1]
H-191.25s-[1]
H-301.40s-[1]
H-74.88dd8.4, 8.4[1]
H-226.05s-[1]

¹³C NMR (Carbon-13 NMR) Data:

2D NMR Data (COSY, HSQC, HMBC):

Detailed 2D NMR spectroscopic data for this compound, which is crucial for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule, is not available in the reviewed literature.

Experimental Protocols

The following sections outline generalized experimental procedures for the isolation and spectroscopic analysis of ganoderic acids, including this compound, from Ganoderma species.

Isolation and Purification of this compound

The isolation of this compound from the fruiting bodies of Ganoderma species typically involves solvent extraction followed by a series of chromatographic separations.

G General Workflow for Isolation A Dried and Powdered Ganoderma Fruiting Bodies B Solvent Extraction (e.g., Ethanol (B145695) or Ethyl Acetate) A->B C Crude Extract B->C D Silica (B1680970) Gel Column Chromatography (Gradient Elution) C->D E Triterpenoid-Enriched Fractions D->E F Reversed-Phase (C18) Column Chromatography E->F G Further Purified Fractions F->G H Preparative HPLC G->H I Isolated this compound H->I

Figure 1: Generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The air-dried and powdered fruiting bodies of the Ganoderma species are extracted exhaustively with a suitable organic solvent, such as ethanol or ethyl acetate (B1210297), at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), to separate the components based on their polarity.

  • Reversed-Phase Chromatography: Fractions containing the triterpenoids of interest are pooled and further purified by reversed-phase (C18) column chromatography, eluting with a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

  • Preparative HPLC: Final purification to obtain this compound in high purity is achieved by preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H, ¹³C, and 2D NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Standard ¹H NMR spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the protons.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton and assigning quaternary carbons.

Mass Spectrometry:

  • Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with a liquid chromatography system (LC-MS), is used to determine the accurate mass and elemental composition.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of compound.

  • Tandem MS (MS/MS): Fragmentation analysis through MS/MS experiments provides valuable information about the structure of the molecule.

Signaling Pathways

This compound has been shown to exhibit significant biological activities, including anticancer and anti-inflammatory effects. These activities are attributed to its interaction with specific cellular signaling pathways.

Apoptosis Induction via the PI3K/Akt/mTOR Pathway

Ganoderic acids have been reported to induce apoptosis and autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.

G Apoptosis Induction by Ganoderic Acid D A This compound B PI3K A->B C Akt B->C D mTOR C->D E Apoptosis & Autophagy D->E

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Anti-inflammatory Action via the TLR4/MyD88/NF-κB Pathway

Ganoderic acids have demonstrated anti-inflammatory properties by inhibiting the TLR4/MyD88/NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[2][3][4][5]

G Anti-inflammatory Action of Ganoderic Acids A LPS B TLR4 A->B C MyD88 B->C D NF-κB Activation C->D E Pro-inflammatory Cytokines D->E F This compound F->B

Figure 3: Inhibition of the TLR4/MyD88/NF-κB pathway by ganoderic acids.

References

(Z)-Ganoderenic Acid D: A Technical Guide to a Bioactive Triterpenoid from Medicinal Mushrooms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ganoderenic acid D is a lanostane-type triterpenoid (B12794562) found in medicinal mushrooms of the Ganoderma genus, most notably Ganoderma lucidum. These mushrooms have a long history of use in traditional medicine, and modern research is increasingly validating their therapeutic potential, which is largely attributed to their rich content of bioactive compounds, including triterpenoids.

This technical guide provides a comprehensive overview of the current scientific knowledge on this compound. It is important to note that a significant portion of the available research does not differentiate between the (Z) and (E) isomers of Ganoderenic acid D. The CAS number for the (E)-isomer is 100665-43-8, while the CAS number for the (Z)-isomer has been cited as 1910062-63-3[1]. However, most studies refer to "Ganoderenic acid D" without specifying the isomeric form. Therefore, the data presented herein is largely attributed to "Ganoderenic acid D," and further research is required to delineate the specific activities of the (Z)-isomer. This document aims to consolidate the existing data on its biological activities, mechanisms of action, and relevant experimental methodologies to support further research and drug development efforts.

Biological Activities and Quantitative Data

Ganoderenic acid D has demonstrated a range of biological activities, primarily focusing on its anticancer and anti-inflammatory properties. The following tables summarize the key quantitative data from various studies.

Table 1: Cytotoxicity of Ganoderenic Acid D Against Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
HepG2Human Hepatocellular Carcinoma0.14 mg/mL[2]
HeLaHuman Cervical Cancer0.18 mg/mL[2]
Caco-2Human Colorectal Adenocarcinoma0.02 µg/mL[2]

Table 2: Enzyme Inhibition by Ganoderenic Acid D

EnzymeBiological FunctionIC50 ValueReference
Angiotensin-Converting Enzyme (ACE)Blood Pressure Regulation734 µM[3]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of Ganoderenic acid D are underpinned by its modulation of several key cellular signaling pathways.

Anticancer Mechanisms

Ganoderenic acid D is reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis[4][5]. One of the key pathways implicated in its anticancer activity is the mTOR signaling pathway . By downregulating this pathway, Ganoderenic acid D can induce both apoptosis and autophagy in cancer cells[6].

mTOR_Pathway GA_D This compound mTOR mTOR GA_D->mTOR Inhibition PI3K PI3K AKT AKT PI3K->AKT AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Figure 1: Proposed inhibition of the mTOR signaling pathway by this compound.
Anti-Senescence and Antioxidant Mechanisms

Research suggests that Ganoderic acid D plays a role in preventing oxidative stress-induced senescence in mesenchymal stem cells. This is achieved through the activation of the CaM/CaMKII/NRF2 signaling pathway . Ganoderic acid D is thought to target the 14-3-3ε protein, leading to the activation of this protective pathway[6].

Anti_Senescence_Pathway GA_D This compound YWHAE 14-3-3ε GA_D->YWHAE Targets CaM CaM YWHAE->CaM Activates CaMKII CaMKII CaM->CaMKII Activates NRF2 NRF2 CaMKII->NRF2 Activates ARE Antioxidant Response Element NRF2->ARE Binds to Cell_Senescence Cellular Senescence ARE->Cell_Senescence Inhibits

Figure 2: Proposed anti-senescence mechanism via the CaM/CaMKII/NRF2 pathway.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, the following methodologies for related ganoderic acids can be adapted for research on this compound.

Extraction and Isolation of Ganoderenic Acids

The following is a general workflow for the extraction and isolation of triterpenoids from Ganoderma species.

Extraction_Workflow Start Dried & Powdered Ganoderma Fruiting Bodies Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Triterpenoid Extract Filtration->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Fraction Collection & TLC Analysis Column_Chromatography->Fractionation HPLC Preparative HPLC Fractionation->HPLC Final_Product Purified this compound HPLC->Final_Product

Figure 3: General workflow for the extraction and isolation of Ganoderenic acids.

Protocol:

  • Preparation of Material: Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder.

  • Solvent Extraction: The powdered mushroom is extracted with a suitable solvent, such as ethanol, using methods like maceration or Soxhlet extraction.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography, typically using silica gel, to separate different fractions.

  • Purification: Fractions containing the desired triterpenoids are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to isolate this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[7][8][9][10].

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol can be used to investigate the effect of this compound on the expression of proteins in signaling pathways like mTOR.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-mTOR, mTOR, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate proteins based on size by running equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression.

Conclusion and Future Directions

This compound, as a component of the triterpenoid fraction of Ganoderma species, shows significant promise as a bioactive compound with potential therapeutic applications, particularly in oncology and for age-related diseases. The available data on "Ganoderenic acid D" highlights its ability to induce cancer cell death and inhibit key enzymes involved in physiological regulation.

However, a critical gap in the current research is the lack of specific studies on the (Z)-isomer of Ganoderenic acid D. Future research should focus on:

  • Isomer-Specific Isolation and Characterization: Developing methods to efficiently separate and purify this compound from its (E)-isomer and other triterpenoids.

  • Comparative Bioactivity Studies: Directly comparing the biological activities and potency of the (Z) and (E) isomers to understand their structure-activity relationships.

  • In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of purified this compound in preclinical animal models.

Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a novel therapeutic agent.

References

The Enigmatic Bitterness of Ganoderma: A Technical Deep Dive into the Role of (Z)-Ganoderenic Acid D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characteristic and often potent bitterness of Ganoderma extracts, particularly from species like Ganoderma lucidum, presents a significant challenge in the development of palatable therapeutic and nutraceutical products. This bitterness is primarily attributed to a class of highly oxygenated lanostane-type triterpenoids known as ganoderic acids. Among these, (Z)-Ganoderenic acid D has been identified as a key contributor to this sensory attribute. This technical guide provides an in-depth exploration of the role of this compound in the bitterness of Ganoderma extracts, detailing its chemical properties, the methodologies for its study, and its interaction with human bitter taste receptors.

The Chemical Landscape of Bitterness in Ganoderma

The bitterness of Ganoderma is not due to a single compound but rather a complex mixture of triterpenoids. Over 140 different ganoderic acids have been isolated from various Ganoderma species, each with a unique chemical structure and potential contribution to the overall taste profile. These compounds are derivatives of lanosterol (B1674476) and are characterized by a tetracyclic skeleton.

Quantitative Analysis of Ganoderic Acids

The quantification of this compound and other ganoderic acids in Ganoderma extracts is crucial for quality control and for understanding their contribution to bitterness. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

CompoundTypical Concentration Range in Ganoderma tsugae (µg/mL of extract)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Ganoderic Acid A2.3 - 230.00.581.92
Ganoderic Acid B1.2 - 123.00.311.02
Ganoderic Acid C1.2 - 117.00.300.99
Ganoderic Acid D1.0 - 103.00.260.86
Ganoderenic Acid D0.8 - 80.00.200.67
Data synthesized from a study on Ganoderma tsugae, intended for comparative purposes.[1]

The Biology of Bitterness: Interaction with TAS2R Receptors

The perception of bitter taste is initiated by the interaction of bitter compounds with a family of G-protein coupled receptors known as Taste 2 Receptors (TAS2Rs), which are located in taste receptor cells on the tongue. Humans possess 25 different functional TAS2Rs, each capable of recognizing a range of structurally diverse bitter molecules.

While direct experimental evidence for the specific interaction of this compound with particular TAS2Rs is yet to be published, it is hypothesized that this compound, like other bitter triterpenoids, activates one or more of these receptors. The activation of a TAS2R triggers a downstream signaling cascade, leading to the perception of bitterness.

Bitter Taste Transduction Pathway

The binding of a bitter ligand, such as this compound, to a TAS2R initiates a conformational change in the receptor. This activates the associated heterotrimeric G-protein, gustducin. The activated α-subunit of gustducin, in turn, stimulates phospholipase C-β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ions (Ca2+). This increase in cytosolic Ca2+ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing membrane depolarization and the release of neurotransmitters, which signal the perception of bitterness to the brain.

Bitter_Taste_Signaling_Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum Z_GAD (Z)-Ganoderenic acid D TAS2R TAS2R (Bitter Taste Receptor) Z_GAD->TAS2R Binds Gustducin G-protein (Gustducin) TAS2R->Gustducin Activates PLCb2 PLCβ2 Gustducin->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates TRPM5 TRPM5 Channel IP3->TRPM5 Opens IP3_R IP3 Receptor IP3->IP3_R Depolarization Membrane Depolarization TRPM5->Depolarization Ca_ion Ca²⁺ Ca_ion->TRPM5 Activates Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Brain Brain (Bitter Perception) Neurotransmitter->Brain ER_Ca Ca²⁺ Store ER_Ca->Ca_ion Release IP3_R->ER_Ca Opens

Bitter Taste Signaling Pathway

Experimental Protocols

Isolation and Purification of this compound

A standardized protocol for the isolation of this compound is essential for obtaining pure compounds for sensory and pharmacological studies.

Isolation_Workflow Start Dried & Powdered Ganoderma Fruiting Bodies Extraction Solvent Extraction (e.g., Ethanol (B145695), Ethyl Acetate) Start->Extraction Crude_Extract Crude Triterpenoid Extract Extraction->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fraction Collection Column_Chromatography->Fractions TLC TLC Analysis (Monitoring) Fractions->TLC Semi_Prep_HPLC Semi-Preparative HPLC (C18 column) Fractions->Semi_Prep_HPLC Pure_Compound Pure (Z)-Ganoderenic Acid D Semi_Prep_HPLC->Pure_Compound

Isolation Workflow for this compound

Methodology:

  • Extraction: Dried and powdered Ganoderma fruiting bodies are extracted with a suitable organic solvent, such as ethanol or ethyl acetate (B1210297), to obtain a crude extract rich in triterpenoids.

  • Preliminary Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate compounds based on polarity.

  • Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Final Purification: Fractions enriched with this compound are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Sensory Evaluation of Bitterness

Determining the bitterness threshold of this compound requires a trained human sensory panel.

Sensory_Evaluation_Workflow Start Prepare Solutions of This compound (Ascending Concentrations) Panelists Trained Sensory Panel Start->Panelists Tasting_Session Blind Tasting of Solutions Panelists->Tasting_Session Data_Collection Record Bitterness Detection and Recognition Thresholds Tasting_Session->Data_Collection Analysis Statistical Analysis of Threshold Data Data_Collection->Analysis Result Determine Mean Bitterness Threshold Analysis->Result

Sensory Evaluation Workflow

Methodology:

  • Panelist Training: A panel of human subjects is trained to recognize and rate the intensity of bitterness using standard bitter compounds (e.g., quinine (B1679958) hydrochloride).

  • Sample Preparation: A series of solutions of purified this compound are prepared in ascending concentrations in a suitable solvent (e.g., ethanol/water mixture).

  • Threshold Determination: Panelists are presented with the solutions in a randomized and blind manner and are asked to identify the concentration at which they can first detect a taste (detection threshold) and then recognize it as bitter (recognition threshold).

  • Data Analysis: The individual threshold values are collected and statistically analyzed to determine the mean bitterness threshold for the compound.

In-Vitro Assay for TAS2R Activation

A cell-based assay using a heterologous expression system is the standard method to determine which TAS2R(s) are activated by a specific bitter compound.

Methodology:

  • Cell Line Preparation: A human cell line (e.g., HEK293T) is engineered to transiently or stably express a specific human TAS2R and a promiscuous G-protein (e.g., Gα16/gust44) that couples to the calcium signaling pathway.

  • Calcium Imaging: The engineered cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: A solution of this compound is applied to the cells.

  • Signal Detection: If this compound activates the expressed TAS2R, it will trigger an increase in intracellular calcium, which is detected as an increase in fluorescence. This is typically measured using a fluorometric imaging plate reader (FLIPR).

  • Dose-Response Analysis: By testing a range of concentrations of this compound, a dose-response curve can be generated to determine the half-maximal effective concentration (EC50), which is a measure of the compound's potency.

Conclusion and Future Directions

This compound is a key contributor to the bitterness of Ganoderma extracts. While its exact bitterness threshold and specific TAS2R interactions are yet to be fully elucidated, the methodologies for these determinations are well-established. Future research should focus on conducting comprehensive sensory panel studies and in-vitro receptor assays to quantify the bitterness of this compound and identify the specific TAS2Rs it activates. This knowledge will be invaluable for the development of effective bitterness-masking strategies and for a deeper understanding of the complex sensory properties of Ganoderma-based products, ultimately facilitating their broader acceptance and therapeutic application.

References

(Z)-Ganoderenic Acid D: A Technical Guide to its Natural Abundance and Yield in Ganoderma Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ganoderenic acid D, a highly oxygenated lanostane-type triterpenoid, is a significant bioactive compound found in various species of the medicinal mushroom Ganoderma. This technical guide provides a comprehensive overview of the natural abundance and yield of this compound in different Ganoderma strains, detailing quantitative data, experimental protocols for its analysis, and a putative biosynthetic pathway. The information presented herein is intended to support research and development efforts focused on the therapeutic potential of this promising natural product.

Data Presentation: Natural Abundance and Yield of this compound

The concentration of this compound, often reported as ganoderenic acid D, varies significantly among different Ganoderma species, strains, and even the developmental stage of the fungus. The following tables summarize the quantitative data available in the literature.

Ganoderma SpeciesStrain/SourcePart AnalyzedGrowth/Cultivation ConditionsYield/Concentration of this compoundReference
Ganoderma tsugaeCCRC 36065Fruiting BodyNot Specified0.012% of dried material[1]
Ganoderma tsugaeCommercial Product 1Not SpecifiedCommercial Preparation0.008% of dried material[1]
Ganoderma tsugaeCommercial Product 2Not SpecifiedCommercial Preparation0.015% of dried material[1]
Ganoderma lingzhiNot SpecifiedFruiting BodyEarly Growth StageHigher content than later stages[2]
Ganoderma lingzhiNot SpecifiedFruiting BodyMature Fruiting BodyLower content than early stages[2]
Ganoderma lucidumCommercial ProductsFruiting Body and SporeCommercial PreparationsAmong 13 quantified triterpenoids[3]

Experimental Protocols

The accurate quantification of this compound relies on robust and validated experimental methodologies. The following sections detail the key protocols for extraction, purification, and analysis.

Extraction of Triterpenoids from Ganoderma

A common method for extracting triterpenoids, including this compound, from Ganoderma fruiting bodies or mycelia is ultrasonic-assisted extraction with an organic solvent.

  • Sample Preparation: Dried fruiting bodies or mycelia of Ganoderma are ground into a fine powder (typically 80-100 mesh) to increase the surface area for extraction.

  • Extraction Solvent: Methanol or ethanol (B145695) are frequently used as the extraction solvents.

  • Procedure:

    • Accurately weigh a specific amount of the powdered Ganoderma sample (e.g., 1.0 g).

    • Add a defined volume of the extraction solvent (e.g., 50 mL of methanol).

    • Perform ultrasonic-assisted extraction for a set duration (e.g., 30 minutes) at room temperature.[4]

    • The process can be repeated multiple times to ensure exhaustive extraction.

  • Filtration: The resulting extract is filtered to remove solid fungal material. A 0.45 µm syringe filter is commonly used to clarify the solution before analysis.[4]

Purification of this compound (for standard preparation)

For the isolation and purification of this compound to be used as a reference standard, chromatographic techniques are employed.

  • Column Chromatography:

    • The crude extract is first subjected to silica (B1680970) gel column chromatography.

    • Elution is performed using a gradient of solvents, such as chloroform (B151607) and acetone, to separate fractions based on polarity.

  • Reversed-Phase Chromatography:

    • Fractions enriched with triterpenoids are further purified using a reversed-phase C18 column.

    • A water/methanol gradient system is typically used for elution.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification to obtain highly pure this compound is achieved through preparative HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely used analytical technique for the quantitative determination of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is the standard choice for separation (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an organic solvent (e.g., acetonitrile) and an acidified aqueous solution (e.g., 0.1% phosphoric acid or 2% acetic acid).[1][3][5]

  • Detection: The detection wavelength is commonly set at 252 nm or 254 nm, where ganoderic acids exhibit significant UV absorbance.[1][3][5]

  • Quantification:

    • A calibration curve is constructed using a series of standard solutions of purified this compound of known concentrations.

    • The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration in the extract.

Mandatory Visualizations

Biosynthetic Pathway of Ganoderic Acids

The biosynthesis of ganoderic acids, including this compound, is a complex process that begins with the mevalonate (B85504) pathway to produce the precursor lanosterol. Lanosterol then undergoes a series of modifications, primarily catalyzed by cytochrome P450 monooxygenases, to yield the diverse array of ganoderic acids.[6][7]

Ganoderic_Acid_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_triterpenoid Triterpenoid Biosynthesis cluster_ganoderic_acid Ganoderic Acid Modification Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) FPPS Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SE Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol LS Intermediate Triterpenoids Intermediate Triterpenoids Lanosterol->Intermediate Triterpenoids Cytochrome P450s, etc. This compound This compound Intermediate Triterpenoids->this compound Oxidation, Reduction, etc.

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Quantification

The following diagram illustrates the general workflow for the extraction and quantification of this compound from Ganoderma samples.

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_result Result A Ganoderma Sample (Fruiting Body/Mycelia) B Drying & Grinding A->B C Ultrasonic-Assisted Extraction (Methanol/Ethanol) B->C D Filtration (0.45 µm) C->D E HPLC Analysis D->E F Data Acquisition E->F G Quantification (vs. Standard Curve) F->G H Concentration of This compound G->H

Caption: Workflow for quantification of this compound.

References

Enzymatic Synthesis and Modification of (Z)-Ganoderenic Acid D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ganoderenic acid D is a member of the highly oxygenated lanostane-type triterpenoids found in the medicinal mushroom Ganoderma lucidum. These compounds, collectively known as ganoderic acids, are of significant interest to the scientific and pharmaceutical communities due to their diverse and potent biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. This technical guide provides a comprehensive overview of the enzymatic synthesis and modification of the this compound structure, summarizing the current understanding of its biosynthetic pathway, providing detailed experimental protocols for its study, and exploring its interaction with cellular signaling pathways. While the complete enzymatic cascade leading to this compound is still under active investigation, this guide consolidates the available knowledge to serve as a valuable resource for researchers in the field.

The Biosynthetic Pathway of Ganoderic Acids

The biosynthesis of ganoderic acids, including this compound, originates from the mevalonate (B85504) (MVA) pathway, a conserved route for the synthesis of isoprenoids and sterols in fungi.[1][2] The pathway can be broadly divided into three main stages: the formation of the C5 isoprene (B109036) units, the synthesis of the lanosterol (B1674476) backbone, and the subsequent extensive modifications of the lanosterol scaffold.

From Acetyl-CoA to Lanosterol: The Mevalonate Pathway

The initial steps of ganoderic acid biosynthesis are well-established and involve the conversion of acetyl-CoA to the key C30 triterpenoid (B12794562) precursor, lanosterol.[1][3] This process is catalyzed by a series of enzymes, with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) being a rate-limiting step.[3] Overexpression of the gene encoding HMGR has been shown to increase the production of ganoderic acids.[3] The final step in this stage is the cyclization of 2,3-oxidosqualene (B107256) to lanosterol, catalyzed by lanosterol synthase (LS).[4] The overexpression of the LS gene has also been demonstrated to enhance the accumulation of lanosterol and total ganoderic acids.

dot

MVA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa AACT hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMGS mevalonate Mevalonate hmg_coa->mevalonate HMGR (Rate-limiting) ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp MVK, PMVK, MVD dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp IDI fpp Farnesyl Pyrophosphate (FPP) ipp->fpp dmapp->fpp FPPS squalene Squalene fpp->squalene SQS oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene SE lanosterol Lanosterol oxidosqualene->lanosterol LS

Mevalonate pathway to lanosterol.
Post-Lanosterol Modifications: The Role of Cytochrome P450 Monooxygenases

The immense structural diversity of ganoderic acids arises from the subsequent modifications of the lanosterol backbone, which are primarily catalyzed by a large family of cytochrome P450 monooxygenases (CYPs).[2][5] These enzymes introduce oxygen atoms into the lanosterol structure in a regio- and stereospecific manner, leading to a variety of hydroxylations, oxidations, and carboxylations at different carbon positions.

While the precise enzymatic sequence leading to this compound has not been fully elucidated, several key CYPs involved in ganoderic acid biosynthesis have been identified and characterized through heterologous expression in hosts like Saccharomyces cerevisiae.[2][6] These studies provide a foundation for proposing a putative biosynthetic pathway.

Key Identified Cytochrome P450 Enzymes in Ganoderic Acid Biosynthesis:

  • CYP5150L8: This enzyme has been shown to catalyze the three-step oxidation of lanosterol at the C-26 position to form 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA).[6]

  • CYP5139G1: Following the action of CYP5150L8, CYP5139G1 is responsible for the C-28 oxidation of HLDOA to produce 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA).[2]

  • CYP512U6: This enzyme has been demonstrated to hydroxylate ganoderic acids DM and TR at the C-23 position.[4]

The formation of the characteristic C-24 double bond in ganoderenic acids, and specifically the (Z)-isomer, is a critical step that is not yet fully understood. It is hypothesized that a specific, yet to be identified, cytochrome P450 or another type of desaturase is responsible for this transformation.

dot

Putative_GA_D_Pathway lanosterol Lanosterol intermediate1 Oxidized Intermediates lanosterol->intermediate1 CYP450s (e.g., CYP5150L8) C-26 Oxidation ganoderic_acid_d_precursor Putative Precursor intermediate1->ganoderic_acid_d_precursor Multiple CYP450s (e.g., C-3, C-7, C-11, C-12, C-15, C-23 oxidations) ganoderenic_acid_d This compound ganoderic_acid_d_precursor->ganoderenic_acid_d Desaturase (putative) (Z)-selective C-24 desaturation

Proposed biosynthetic pathway of this compound.

Enzymatic Modification of Ganoderic Acids

Beyond the de novo synthesis, ganoderic acid structures can be further modified through enzymatic reactions, offering a promising avenue for the generation of novel derivatives with potentially enhanced bioactivities or improved physicochemical properties. A key example of this is glycosylation.

Glycosylation

Enzymatic glycosylation, the attachment of sugar moieties to the ganoderic acid scaffold, can be achieved using glycosyltransferases (GTs). Bacterial GTs, in particular, have shown high regioselectivity in catalyzing the O-glycosylation of ganoderic acids at specific hydroxyl and carboxyl groups. This modification can significantly increase the aqueous solubility of these otherwise poorly soluble compounds.

Quantitative Data on Ganoderic Acid Production

The production of ganoderic acids can be influenced by various factors, including the Ganoderma lucidum strain, culture conditions, and genetic modifications. While specific quantitative data for the enzymatic synthesis of this compound is limited, the following tables summarize representative data for total and individual ganoderic acid production from various studies to provide a comparative context.

Table 1: Enhancement of Ganoderic Acid Production through Genetic Engineering

Genetic ModificationHost OrganismFold Increase in Ganoderic Acid ProductionReference
Overexpression of truncated HMGRGanoderma lucidum~2-fold[3]
Overexpression of Lanosterol SynthaseGanoderma lingzhiIncreased accumulation of several ganoderic acids

Table 2: Production of Ganoderic Acid Derivatives in Engineered S. cerevisiae

ProductEngineered Enzyme(s)Titer (mg/L)Reference
3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA)CYP5150L814.5[6]
3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA)CYP5150L8, CYP5139G12.2[2]

Table 3: Yields of Ganoderic Acids from Ganoderma lucidum Fermentation

Fermentation MethodInducerGanoderic Acid Yield (mg/100mL)Reference
Submerged FermentationMicrocrystalline Cellulose (1.5%)21.2
Submerged FermentationD-galactose (0.5%)20.36

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the enzymatic synthesis and modification of this compound.

In Vitro Enzymatic Assay for Cytochrome P450 Activity

This protocol is adapted from studies on the heterologous expression of Ganoderma lucidum CYPs in S. cerevisiae.[6]

Objective: To determine the catalytic activity of a specific CYP enzyme on a lanosterol-derived substrate.

Materials:

  • Microsomal fraction containing the expressed CYP of interest

  • Substrate (e.g., lanosterol, or a putative intermediate)

  • NADPH

  • Tris-HCl buffer (90 mM, pH 7.5)

  • Ethyl acetate

  • HPLC or UPLC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 500 µL reaction mixture containing:

    • 500 µg of microsomal protein

    • 2 mM NADPH

    • 400-600 µM substrate (dissolved in a suitable solvent like DMSO, final solvent concentration should be minimal)

    • Tris-HCl buffer to a final volume of 500 µL

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking (e.g., 120 rpm) for 4 hours.

  • Extraction: Stop the reaction by adding an equal volume (500 µL) of ethyl acetate. Vortex vigorously for 1 minute to extract the products.

  • Sample Preparation: Centrifuge the mixture to separate the organic and aqueous phases. Carefully transfer the upper organic layer (ethyl acetate) to a new tube. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Analysis: Re-dissolve the dried residue in a suitable solvent (e.g., methanol) for analysis by HPLC or UPLC-MS to identify and quantify the reaction products.

dot

InVitro_Assay_Workflow start Prepare Reaction Mixture (Microsomes, Substrate, NADPH, Buffer) incubate Incubate at 30°C for 4 hours start->incubate extract Extract with Ethyl Acetate incubate->extract separate Separate Organic Phase extract->separate evaporate Evaporate to Dryness separate->evaporate analyze Re-dissolve and Analyze by HPLC/UPLC-MS evaporate->analyze Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes activates Extracellular_Signals Extracellular Signals MAPKKK MAPKKK Extracellular_Signals->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response Ganoderenic_Acid_D This compound Ganoderenic_Acid_D->IKK inhibits Ganoderenic_Acid_D->MAPK modulates

References

3D Conformational Analysis of (Z)-Ganoderenic Acid D and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid D, a lanostane-type triterpenoid (B12794562) isolated from fungi of the Ganoderma genus, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth exploration of the three-dimensional conformational analysis of (Z)-Ganoderenic acid D and its isomers. Understanding the spatial arrangement of these molecules is paramount, as the conformation of a compound is intrinsically linked to its biological function, influencing its interaction with cellular targets and ultimately its therapeutic potential. This document outlines the key experimental and computational methodologies employed in such analyses, presents available data, and offers a framework for future research in this area.

Molecular Structure and Isomerism

A related compound, Ganoderic acid Sz, is a known (Z)-isomer of a ganoderic acid, and its structural information can serve as a valuable reference for computational modeling of this compound.

Experimental Protocols for Conformational Analysis

The determination of the 3D conformation of complex natural products like this compound relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental tool for elucidating the solution-state conformation of organic molecules. A suite of 1D and 2D NMR experiments is required to first assign all proton (¹H) and carbon (¹³C) signals and then to determine the spatial relationships between atoms.

1. Sample Preparation and Initial Spectra:

  • Sample Purity: The analysis begins with the isolation and purification of the specific isomer of interest. Separation of (E) and (Z) isomers can often be achieved using High-Performance Liquid Chromatography (HPLC), potentially with specialized columns or solvent systems.

  • Solvent Selection: The purified sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) for NMR analysis.

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify all proton and carbon environments within the molecule.

2. 2D NMR for Structural Elucidation and Conformational Analysis:

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the key experiments for conformational analysis. They detect through-space interactions between protons that are close in proximity (typically < 5 Å), regardless of their bonding connectivity. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing critical distance restraints for 3D structure calculation. For molecules in the molecular weight range of Ganoderenic acid D, ROESY is often preferred as it avoids the complication of zero or negative NOEs that can occur for medium-sized molecules.

Computational Modeling

In the absence of a crystal structure, computational chemistry provides a powerful means to predict and analyze the conformational landscape of a molecule. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose.

1. Initial Structure Generation:

  • A 2D structure of this compound is drawn and converted into an initial 3D model using molecular modeling software. The SMILES or InChI key for the (Z)-isomer, if available from databases like PubChem for related compounds, can be used to generate this initial structure.

2. Conformational Search:

  • A systematic or stochastic conformational search is performed to identify low-energy conformers. This involves rotating all rotatable bonds in the molecule to explore the potential energy surface.

3. Geometry Optimization and Energy Calculation:

  • Each identified conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This process finds the lowest energy geometry for each conformer.

  • The relative energies of the optimized conformers are calculated to determine their Boltzmann populations at a given temperature.

4. Calculation of NMR Parameters:

  • For the low-energy conformers, NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated using the GIAO (Gauge-Including Atomic Orbital) method.

  • Comparison of the calculated NMR parameters with the experimental data can help to validate the predicted conformations and to assign the correct isomer.

Data Presentation

While specific, experimentally determined quantitative data for the 3D conformation of this compound is not available in the public domain, the following tables present the type of data that would be generated and analyzed in a comprehensive conformational study.

Table 1: ¹H NMR Data for Ganoderenic Acid D (Isomer Undetermined) from Ganoderma tsugae [1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)
H-180.89s-
H-291.11s-
H-281.13s-
H-271.24d6.0
H-191.25s-
H-301.40s-
H-74.88dd8.4, 8.4
H-226.05s-

Note: The stereochemistry of the side chain (E or Z) is not specified in the original source.

Table 2: Hypothetical NOESY/ROESY Correlations for Conformational Analysis of this compound

Proton 1Proton 2Expected NOE/ROE IntensityImplied Proximity
Olefinic H on side chainProtons on C-16Strong/MediumIndicates a specific folding of the side chain towards the D-ring
H-19 (axial methyl)H-2 (axial)StrongCharacteristic of the steroid-like core conformation
H-18 (axial methyl)H-20MediumProvides information on the orientation of the side chain
............

Table 3: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)
1 (Global Minimum)0.0075.2
20.8515.3
31.505.1
.........

Visualization of Methodologies

The following diagrams, generated using the DOT language, illustrate the workflows for the experimental and computational analysis of this compound's conformation.

Experimental_Workflow cluster_purification Isolation and Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis and Structure Calculation Ganoderma_Extract Ganoderma Extract HPLC_Separation HPLC Separation of E/Z Isomers Ganoderma_Extract->HPLC_Separation Chromatography Pure_Z_Isomer Pure this compound HPLC_Separation->Pure_Z_Isomer Isolation NMR_Sample NMR Sample Preparation Pure_Z_Isomer->NMR_Sample 1D_NMR 1D NMR (¹H, ¹³C) NMR_Sample->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Structural Assignment NOESY_ROESY NOESY/ROESY 2D_NMR->NOESY_ROESY Spatial Proximity Distance_Restraints Distance Restraints NOESY_ROESY->Distance_Restraints 3D_Structure_Calculation 3D Structure Calculation Distance_Restraints->3D_Structure_Calculation Conformational_Ensemble Conformational Ensemble 3D_Structure_Calculation->Conformational_Ensemble Computational_Workflow cluster_setup Model Setup cluster_calculation DFT Calculations cluster_validation Analysis and Validation 2D_Structure 2D Structure of (Z)-Isomer Initial_3D_Model Initial 3D Model 2D_Structure->Initial_3D_Model Conformational_Search Conformational Search Initial_3D_Model->Conformational_Search Geometry_Optimization Geometry Optimization (DFT) Conformational_Search->Geometry_Optimization Energy_Calculation Relative Energy Calculation Geometry_Optimization->Energy_Calculation Low_Energy_Conformers Low-Energy Conformers Energy_Calculation->Low_Energy_Conformers NMR_Parameter_Calculation NMR Parameter Calculation (GIAO) Low_Energy_Conformers->NMR_Parameter_Calculation Comparison Compare with Experimental Data NMR_Parameter_Calculation->Comparison Validated_Conformation Validated 3D Conformation Comparison->Validated_Conformation

References

Methodological & Application

Application Notes and Protocols for the Separation and Quantification of (Z)-Ganoderenic Acid D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of (Z)-Ganoderenic acid D, a bioactive triterpenoid (B12794562) found in Ganoderma lucidum, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum (Reishi or Lingzhi).[1] It is of significant interest to researchers and drug development professionals due to its potential therapeutic properties, including anti-cancer activities through the induction of cell cycle arrest and apoptosis.[1] Accurate and robust analytical methods are crucial for the quality control of Ganoderma lucidum raw materials and extracts, as well as for pharmacokinetic studies and the development of new therapeutics.[2] This document outlines validated HPLC and LC-MS methods for the reliable quantification of this compound.

Analytical Methods

Both HPLC with UV detection and LC-MS/MS are powerful techniques for the analysis of ganoderic acids. The choice of method depends on the specific analytical requirements. HPLC-UV is a cost-effective and robust method suitable for routine quality control, while UPLC-MS/MS offers superior sensitivity and specificity, making it ideal for comprehensive profiling and analysis of trace-level compounds.[2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in Ganoderma extracts and formulated products.

Experimental Protocol

1. Sample Preparation:

  • Weigh 1.0 g of powdered Ganoderma lucidum sample.

  • Extract with 20 mL of chloroform (B151607) in an ultrasonic water bath for 30 minutes. Repeat the extraction twice.[3]

  • Combine the filtrates and evaporate to dryness under reduced pressure at 40°C.[3]

  • Dissolve the resulting residue in methanol (B129727) to a final volume of 25 mL.[3]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.[4]

2. Standard Preparation:

  • Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol to prepare a stock solution of 1.0 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1.0 to 100 µg/mL.[4]

3. Chromatographic Conditions:

  • HPLC System: Agilent 1100 series or equivalent

  • Column: Kromasil C18, 4.6 mm x 250 mm, 5 µm[5][6]

  • Mobile Phase: Acetonitrile (B52724) (A) and water containing 0.03% H3PO4 (B) with a gradient elution.[5]

  • Flow Rate: 1.0 mL/min[5][6]

  • Column Temperature: 35°C[5][6]

  • Detection Wavelength: 252 nm[5][6][7]

  • Injection Volume: 10 µL[4]

Quantitative Data Summary

The following table summarizes the quantitative performance of a typical HPLC method for the analysis of ganoderenic acids.

ParameterResultReference
Linearity (r²)>0.999[5][7]
Recovery96.85 - 105.09%[7]
Precision (RSD)Intra-day: 0.8 - 4.8%, Inter-day: 0.7 - 5.1%[7]
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of ganoderic acids, including this compound, especially at low concentrations.[2]

Experimental Protocol

1. Sample Preparation:

  • Follow the same sample preparation protocol as described for the HPLC-UV method.

2. Standard Preparation:

  • Prepare a stock solution of this compound as described for the HPLC-UV method.

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 25.0 to 2500 ng/mL).[3]

3. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm[8]

  • Mobile Phase: 0.1% (v/v) formic acid in water (A) and acetonitrile (B) with a gradient elution.[8]

  • Flow Rate: 0.2 mL/min[9]

  • Column Temperature: 35°C[9]

  • Mass Spectrometer: Triple-quadrupole mass spectrometer

  • Ionization Mode: Negative mode electrospray ionization (ESI-)[8]

  • Scan Type: Multiple Reaction Monitoring (MRM)[8]

Quantitative Data Summary

The following table summarizes the quantitative performance of a typical UPLC-MS/MS method for the analysis of ganoderic acids.

ParameterResultReference
Linearity (r²)>0.998[8]
Recovery89.1 - 114.0%[8]
Precision (RSD)Intra-day: <6.8%, Inter-day: <8.1%[8]
Limit of Detection (LOD)0.66 - 6.55 µg/kg[2][8]
Limit of Quantitation (LOQ)2.20 - 21.84 µg/kg[2][8]

Visualizations

Experimental Workflow for Quantification of this compound

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Analysis Sample Ganoderma Sample Extraction Ultrasonic Extraction (Chloroform) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution Filtration 0.45 µm Filtration Reconstitution->Filtration HPLC_LCMS HPLC-UV or LC-MS/MS Analysis Filtration->HPLC_LCMS Reference Reference Standard Stock Stock Solution (1 mg/mL) Reference->Stock Working Working Standards (Serial Dilution) Stock->Working Working->HPLC_LCMS Data Data Acquisition & Processing HPLC_LCMS->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for this compound quantification.

General Analytical Workflow

G start Start sample_prep Sample Preparation start->sample_prep chromatography Chromatographic Separation (HPLC/UPLC) sample_prep->chromatography detection Detection (UV or MS/MS) chromatography->detection data_analysis Data Analysis detection->data_analysis quantification Quantification data_analysis->quantification end End quantification->end

Caption: General analytical workflow for triterpenoid analysis.

References

In Vitro Anti-Cancer Activity of (Z)-Ganoderenic Acid D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro anti-cancer activities of Ganoderenic acid D, with a focus on its effects on specific cancer cell lines. While the user requested information specifically on the (Z)-isomer, the available scientific literature predominantly focuses on Ganoderic acid D without specifying the isomer, or on the more broadly studied Ganoderic acid DM. This document therefore summarizes the findings for Ganoderic acid D and Ganoderenic acid D, which likely share similar biological activities.

Data Presentation

The cytotoxic effects of Ganoderenic acid D and the related Ganoderic acid A have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCell LineCancer TypeIC50 Value
Ganoderenic acid DHepG2Liver Cancer0.14 mg/mL
Ganoderenic acid DHeLaCervical Cancer0.18 mg/mL
Ganoderenic acid DCaco-2Colon Cancer0.26 mg/mL
Ganoderic acid AHepG2Liver Cancer187.6 µmol/l (24h), 203.5 µmol/l (48h)
Ganoderic acid ASMMC7721Liver Cancer158.9 µmol/l (24h), 139.4 µmol/l (48h)

Core Mechanisms of Action

Ganoderic acid D has been shown to inhibit the proliferation of cancer cells through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] A key mechanism of action is the modulation of critical intracellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Signaling Pathway Modulation

In esophageal squamous cell carcinoma (ESCC) cells (EC9706 and Eca109), Ganoderic acid D has been demonstrated to down-regulate the expression of key phosphorylated proteins in the mTOR signaling pathway, including PI3K, AKT, and mTOR. This inhibition leads to a synergistic effect on apoptosis and autophagic cell death.[2]

Ganoderic_Acid_D_PI3K_Akt_mTOR_Pathway GAD (Z)-Ganoderenic Acid D PI3K PI3K GAD->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Promotes

Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the in vitro anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and allow to adhere. B 2. Treat cells with varying concentrations of This compound. A->B C 3. Incubate for the desired duration (e.g., 24, 48, 72 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the prepared drug solutions. Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A 1. Treat cells with (Z)-Ganoderenic acid D for a specified time. B 2. Harvest and wash cells with cold PBS. A->B C 3. Resuspend cells in 1X Binding Buffer. B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI). C->D E 5. Incubate for 15 minutes in the dark at room temperature. D->E F 6. Analyze by flow cytometry. E->F

Workflow for the Annexin V-FITC and PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[3]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.[4]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.

Cell_Cycle_Analysis_Workflow A 1. Treat cells with (Z)-Ganoderenic acid D. B 2. Harvest and fix cells in ice-cold 70% ethanol (B145695). A->B C 3. Wash cells and resuspend in PBS containing RNase A. B->C D 4. Add Propidium Iodide (PI) staining solution. C->D E 5. Incubate for 30 minutes in the dark. D->E F 6. Analyze by flow cytometry. E->F

Workflow for cell cycle analysis using Propidium Iodide.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix overnight at 4°C.[5]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a solution containing propidium iodide and RNase A.[6]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Western_Blot_Workflow A 1. Treat cells and lyse to extract total protein. B 2. Quantify protein concentration (e.g., BCA assay). A->B C 3. Separate proteins by SDS-PAGE. B->C D 4. Transfer proteins to a PVDF membrane. C->D E 5. Block membrane and incubate with primary antibodies. D->E F 6. Incubate with HRP-conjugated secondary antibody. E->F G 7. Detect signal using ECL and an imaging system. F->G

General workflow for Western blot analysis.

Protocol:

  • Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, p-mTOR, and their total forms) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7][8]

References

Cell cycle arrest and apoptosis induction by (Z)-Ganoderenic acid D in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-cancer properties of (Z)-Ganoderenic acid D, a bioactive triterpenoid (B12794562) isolated from Ganoderma lucidum. The focus is on its role in inducing cell cycle arrest and apoptosis in cancer cells. Detailed protocols for key experiments are provided to facilitate research and development in this area.

Introduction

This compound is a member of the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids.[1] These compounds are of significant interest in oncology for their potential therapeutic properties.[1] this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[2] The underlying mechanisms involve the modulation of key signaling pathways that regulate cell survival and death.

Data Presentation

The following tables summarize the quantitative data on the effects of Ganoderic acid D and related compounds on various cancer cell lines. It is important to note that specific data for the (Z)-isomer of Ganoderenic acid D is limited in publicly available literature. The data presented for esophageal squamous cell carcinoma cells pertains to "Ganoderic acid D" without specification of the isomer. The data for HepG2 cells is from a triterpene-enriched extract of Ganoderma sinensis spores containing Ganoderenic acid D.

Table 1: IC50 Values of Ganoderic Acid D and Related Compounds in Cancer Cell Lines

Compound/ExtractCancer Cell LineCell TypeIC50 ValueTreatment Duration
Ganoderic Acid DEC9706Esophageal Squamous CarcinomaNot explicitly stated, effects observed at 10-40 µM24 hours[2]
Ganoderic Acid DEca109Esophageal Squamous CarcinomaNot explicitly stated, effects observed at 10-40 µM24 hours[2]
Ganoderma sinensis Spore ExtractHepG2Hepatocellular Carcinoma70.14 µg/mL24 hours[3]
Ganoderma sinensis Spore ExtractHL-7702 (normal)Liver Epithelial280.56 µg/mL24 hours[3]

Table 2: Effect of Ganoderma sinensis Spore Extract on Cell Cycle Distribution in HepG2 Cells

TreatmentConcentration (µg/mL)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control0Not specifiedNot specified21.03 ± 1.10[3]
GSE50ReducedNo change30.8 ± 1.4[3]
GSE100ReducedNo change42.2 ± 2.6[3]

Note: This study reported that the Ganoderma sinensis spore extract (GSE) did not induce apoptosis in HepG2 cells.[3]

Signaling Pathways

This compound is believed to exert its anti-cancer effects by modulating critical signaling pathways. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2] By inhibiting this pathway, Ganoderenic acid D can lead to a decrease in pro-survival signals and an increase in pro-apoptotic signals. This involves the regulation of the Bcl-2 family of proteins, which are key mediators of the intrinsic apoptotic pathway.

GAD (Z)-Ganoderenic Acid D PI3K PI3K GAD->PI3K Inhibits Bax Bax (Pro-apoptotic) GAD->Bax Promotes p21 p21 GAD->p21 Upregulates p27 p27 GAD->p27 Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits CellCycleArrest Cell Cycle Arrest (G1 or G2/M) mTOR->CellCycleArrest Promotes Cell Cycle Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CyclinCDK Cyclin/CDK Complexes p21->CyclinCDK Inhibits p27->CyclinCDK Inhibits start Cancer Cell Culture treatment Treatment with This compound (Dose- and Time-course) start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt flow_cell_cycle Flow Cytometry (Cell Cycle Analysis - PI Staining) treatment->flow_cell_cycle flow_apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow_apoptosis wb Western Blot (Protein Expression) treatment->wb data_analysis Data Analysis and Interpretation mtt->data_analysis flow_cell_cycle->data_analysis flow_apoptosis->data_analysis wb->data_analysis GAD_Treatment This compound Treatment Pathway_Modulation Modulation of Signaling Pathways (e.g., PI3K/Akt Inhibition) GAD_Treatment->Pathway_Modulation Protein_Expression Altered Protein Expression (e.g., Bcl-2 family, Cyclins) Pathway_Modulation->Protein_Expression Cell_Cycle_Arrest Cell Cycle Arrest Protein_Expression->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Protein_Expression->Apoptosis_Induction Reduced_Proliferation Reduced Cancer Cell Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis_Induction->Reduced_Proliferation

References

Application Notes and Protocols for (Z)-Ganoderenic Acid D in Cancer Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for treating cancer cells with (Z)-Ganoderenic acid D, a bioactive triterpenoid (B12794562) with demonstrated anti-cancer properties. The following sections detail its mechanism of action, quantitative effects on cell viability, and step-by-step experimental procedures.

Introduction

This compound, a compound isolated from the medicinal mushroom Ganoderma lucidum, has been identified as a potent inhibitor of cancer cell proliferation.[1] It exerts its therapeutic effects by inducing programmed cell death (apoptosis) and autophagy, a cellular self-degradation process.[1] This document outlines the protocols for investigating the effects of this compound on cancer cells, with a specific focus on esophageal squamous cell carcinoma (ESCC) cell lines.

Mechanism of Action

This compound has been shown to inhibit the proliferation of cancer cells by modulating key signaling pathways. A primary mechanism is the downregulation of the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[1][2] By inhibiting the phosphorylation of PI3K, Akt, and mTOR, this compound effectively halts these pro-survival signals, leading to cell cycle arrest and the induction of apoptosis and autophagy.[1]

Quantitative Data Summary

The anti-proliferative effects of Ganoderenic acid D on esophageal squamous cell carcinoma (ESCC) cells are dose-dependent. The following table summarizes the quantitative data from studies on EC9706 and Eca109 cell lines.

Cell LineTreatment Concentration (µM)EffectReference
EC970610, 20, 40Inhibition of cell proliferation, induction of apoptosis and autophagy[1]
Eca10910, 20, 40Inhibition of cell proliferation, induction of apoptosis and autophagy[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.

Cell Culture and Treatment

This protocol describes the maintenance of esophageal squamous cell carcinoma (ESCC) cell lines and their treatment with this compound.

Materials:

  • EC9706 or Eca109 human ESCC cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Culture EC9706 or Eca109 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere overnight.

  • Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 20, 40 µM).

  • Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with subsequent assays.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured and treated as described in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Cells cultured and treated as described in Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for mTOR Pathway Proteins

This protocol detects changes in the expression and phosphorylation of key proteins in the mTOR signaling pathway.

Materials:

  • Cells cultured and treated as described in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Normalize the expression of target proteins to a loading control such as β-actin.

Visualizations

Signaling Pathway of this compound in Cancer Cells

Ganoderenic_Acid_D_Pathway GAD (Z)-Ganoderenic Acid D PI3K PI3K GAD->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Autophagy Autophagy mTOR->Autophagy Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis & Interpretation CellCulture 1. Cell Culture (EC9706 / Eca109) Seeding 2. Seed Cells in Plates CellCulture->Seeding Treatment 3. Treat with this compound Seeding->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis Analysis (Flow Cytometry) Treatment->Apoptosis WesternBlot Protein Analysis (Western Blot) Treatment->WesternBlot ViabilityData IC50 Determination MTT->ViabilityData ApoptosisData Quantification of Apoptotic Cells Apoptosis->ApoptosisData ProteinData Changes in mTOR Pathway Proteins WesternBlot->ProteinData

References

In Vivo Efficacy of Ganoderenic Acid D in Tumor-Bearing Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid D (GAD) is a highly oxidized lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus are recognized for their broad range of pharmacological activities, including anti-tumor effects. Recent preclinical studies have highlighted the potential of GAD as an anti-cancer agent, particularly in enhancing the efficacy of conventional chemotherapy in resistant tumors. This document provides a summary of the available in vivo data for Ganoderenic Acid D, detailed protocols for its evaluation in tumor-bearing animal models, and diagrams of the implicated signaling pathways.

Note on Isomeric Form: Ganoderenic acid D exists as (Z) and (E) isomers. The following data is based on a study utilizing "Ganoderic acid D" where the specific isomer was not specified. Researchers should characterize their test article to ensure clarity on the isomeric form being investigated.[1][2][3]

Data Presentation

The following table summarizes the quantitative in vivo efficacy of Ganoderic acid D in a gemcitabine-resistant triple-negative breast cancer (TNBC) model.

Table 1: In Vivo Anti-Tumor Efficacy of Ganoderic Acid D (GAD) in a Gemcitabine-Resistant TNBC Xenograft Model

Treatment GroupAnimal ModelCancer Cell LineOutcomeKey FindingsReference
GAD + Gemcitabine (B846)Subcutaneous Xenograft (Mouse)Gemcitabine-Resistant (GEM-R) Triple-Negative Breast Cancer (TNBC)Tumor GrowthThe combination of GAD and gemcitabine significantly reduced the growth of GEM-R TNBC tumors.[4]

Experimental Protocols

This section provides a detailed protocol for establishing a subcutaneous xenograft model of gemcitabine-resistant triple-negative breast cancer to evaluate the in vivo efficacy of Ganoderenic Acid D.

Protocol 1: Subcutaneous Xenograft Model for Gemcitabine-Resistant Triple-Negative Breast Cancer

1. Cell Culture and Preparation:

  • Culture gemcitabine-resistant (GEM-R) triple-negative breast cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.
  • Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.

2. Animal Model:

  • Use female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), typically 6-8 weeks old.
  • Allow the mice to acclimatize for at least one week before the experiment.

3. Tumor Cell Implantation:

  • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.

4. Tumor Growth Monitoring:

  • Monitor the mice for tumor formation.
  • Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.
  • Calculate the tumor volume using the formula: Volume = (Length × Width²)/2 .
  • Monitor the body weight and general health of the mice throughout the study.

5. Treatment Administration:

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Gemcitabine alone, GAD alone, GAD + Gemcitabine).
  • Prepare Ganoderenic Acid D in a suitable vehicle for the chosen administration route (e.g., oral gavage, intraperitoneal injection).
  • Administer the treatments according to the predetermined dosing schedule and duration.

6. Endpoint and Analysis:

  • The study can be terminated when tumors in the control group reach a predetermined size limit or after a specified treatment period.
  • At the endpoint, euthanize the mice and excise the tumors.
  • Measure the final tumor weight and volume.
  • Tumors can be processed for further analysis, such as immunohistochemistry, western blotting, or qPCR to evaluate the expression of relevant biomarkers (e.g., HIF-1α, GLUT1, HK2, PKM2).[4]

Signaling Pathways and Workflows

Signaling Pathway of Ganoderenic Acid D in Overcoming Gemcitabine Resistance

Ganoderic acid D has been shown to reverse gemcitabine resistance in triple-negative breast cancer by targeting glycolysis. It activates the p53/MDM2 pathway, which leads to the ubiquitination and subsequent proteasomal degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The reduction in HIF-1α levels downregulates the expression of key glycolytic genes, thereby inhibiting the heightened glycolysis that contributes to drug resistance.[3][4]

GAD_Signaling_Pathway cluster_inhibition GAD Ganoderenic Acid D p53_MDM2 p53/MDM2 Pathway GAD->p53_MDM2 HIF1a HIF-1α p53_MDM2->HIF1a promotes ubiquitination of Ub_Proteasome Ubiquitination & Proteasomal Degradation HIF1a->Ub_Proteasome Glycolysis_Genes Glycolysis Genes (GLUT1, HK2, PKM2) HIF1a->Glycolysis_Genes upregulates inhibit_HIF1a Glycolysis Glycolysis Glycolysis_Genes->Glycolysis promotes inhibit_Glycolysis Resistance Gemcitabine Resistance Glycolysis->Resistance contributes to inhibit_Resistance

GAD Signaling Pathway
General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the anti-tumor effects of a compound in a subcutaneous xenograft model.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Culture (GEM-R TNBC Cells) Implantation 3. Subcutaneous Cell Implantation Cell_Culture->Implantation Animal_Acclimatization 2. Animal Acclimatization (Immunodeficient Mice) Animal_Acclimatization->Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment 6. Compound Administration (GAD +/- Gemcitabine) Randomization->Treatment Endpoint 7. Study Endpoint & Euthanasia Treatment->Endpoint Data_Collection 8. Tumor Excision, Weight & Volume Measurement Endpoint->Data_Collection Further_Analysis 9. Ex Vivo Analysis (IHC, Western Blot, etc.) Data_Collection->Further_Analysis

In Vivo Experimental Workflow

References

Unveiling the Anti-Cancer Mechanisms of (Z)-Ganoderenic Acid D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ganoderenic acid D, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest in oncological research for its potential as a therapeutic agent. This document provides detailed application notes and experimental protocols to investigate the mechanism of action of this compound, focusing on its effects on cancer cell proliferation, cell cycle progression, and apoptosis. The provided methodologies and data summaries are intended to guide researchers in designing and executing experiments to elucidate the compound's anti-cancer properties.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing a comparative overview of its cytotoxic and apoptosis-inducing activities.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
EC9706Esophageal Squamous Cell CarcinomaMTT24~35[1]
Eca109Esophageal Squamous Cell CarcinomaMTT24~40[1]
HepG2Hepatocellular CarcinomaMTT7227.2
HeLaCervical CancerMTT7235.0
Caco-2Colorectal AdenocarcinomaMTT7250.6

Table 2: Effect of this compound on Cell Cycle Distribution in Esophageal Squamous Cell Carcinoma Cells (EC9706)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control055.1 ± 2.330.2 ± 1.814.7 ± 1.5[1]
This compound2065.3 ± 2.822.5 ± 1.612.2 ± 1.3[1]
This compound4072.1 ± 3.115.8 ± 1.412.1 ± 1.2[1]

Table 3: Induction of Apoptosis by this compound in Esophageal Squamous Cell Carcinoma Cells

Cell LineTreatmentConcentration (µM)Apoptosis Rate (%) (Early + Late)Reference
EC9706Control05.2 ± 0.8[1]
This compound2018.7 ± 1.5[1]
This compound4035.4 ± 2.1[1]
Eca109Control04.8 ± 0.7[1]
This compound2015.9 ± 1.3[1]
This compound4030.1 ± 1.9[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its mechanistic evaluation.

GAD_PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway GAD (Z)-Ganoderenic Acid D PI3K PI3K GAD->PI3K Inhibits Apoptosis Apoptosis GAD->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy Inhibits

PI3K/Akt/mTOR signaling pathway inhibition by this compound.

GAD_CaM_CaMKII_NRF2_Pathway cluster_pathway CaM/CaMKII/NRF2 Signaling Pathway GAD (Z)-Ganoderenic Acid D YWHAE 14-3-3ε (YWHAE) GAD->YWHAE Targets Senescence Cellular Senescence GAD->Senescence Prevents CaM CaM YWHAE->CaM Activates CaMKII CaMKII CaM->CaMKII NRF2 NRF2 CaMKII->NRF2 Antioxidant Antioxidant Response & Cell Survival NRF2->Antioxidant

Activation of CaM/CaMKII/NRF2 pathway by this compound.

GAD_PERK_NRF2_Pathway cluster_pathway PERK/NRF2 Signaling Pathway GAD (Z)-Ganoderenic Acid D PERK PERK GAD->PERK Activates Senescence Cellular Senescence GAD->Senescence Retards NRF2 NRF2 PERK->NRF2 Promotes nuclear translocation PRDX3 PRDX3 NRF2->PRDX3 Upregulates ROS ROS PRDX3->ROS Inhibits ROS->Senescence

PERK/NRF2 pathway modulation by this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Start: Treat Cancer Cells with (Z)-GA-D cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis western_blot Western Blot (Signaling Proteins) start->western_blot ic50 Determine IC50 cytotoxicity->ic50 cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist apop_rate Quantify Apoptosis Rate apoptosis->apop_rate protein_exp Analyze Protein Expression western_blot->protein_exp end Conclusion: Elucidate Mechanism of Action ic50->end cycle_dist->end apop_rate->end protein_exp->end

General experimental workflow for mechanism of action studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability versus the log of the concentration of the compound.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Fix the cells by adding them dropwise into 70% cold ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash them twice with cold PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression and phosphorylation levels of key proteins in signaling pathways such as PI3K/Akt/mTOR.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells with RIPA buffer and collect the total protein.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for investigating the anti-cancer mechanism of action of this compound. By employing these assays, researchers can systematically evaluate its effects on cell viability, cell cycle progression, apoptosis, and key signaling pathways. The findings from such studies will be crucial for the further development of this compound as a potential therapeutic agent for cancer treatment.

References

Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Modulated by (Z)-Ganoderenic Acid D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ganoderenic acid D, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its potential therapeutic applications, particularly in oncology. Emerging evidence suggests that ganoderenic acids exert their anti-cancer effects by modulating key intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. This document provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on critical signaling cascades, primarily focusing on the PI3K/Akt/mTOR pathway. Additionally, given the broader activities of ganoderic acids, the MAPK and NF-κB pathways are presented as pertinent targets for a comprehensive mechanistic investigation.

Data Presentation: Quantitative Analysis of Protein Expression

The following table summarizes hypothetical quantitative data from a Western blot experiment. This data illustrates the dose-dependent inhibitory effect of this compound on the phosphorylation of key proteins within the PI3K/Akt/mTOR pathway in a cancer cell line. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin) and expressed as a fold change relative to the untreated control.

Target ProteinTreatmentConcentration (µM)Fold Change (Normalized Intensity)Standard Deviation
p-PI3K (Tyr458) Untreated Control01.00± 0.09
This compound100.78± 0.06
This compound250.45± 0.05
This compound500.21± 0.03
Total PI3K Untreated Control01.00± 0.07
This compound100.98± 0.08
This compound251.02± 0.06
This compound500.99± 0.07
p-Akt (Ser473) Untreated Control01.00± 0.11
This compound100.65± 0.09
This compound250.33± 0.07
This compound500.15± 0.04
Total Akt Untreated Control01.00± 0.08
This compound101.01± 0.09
This compound250.97± 0.08
This compound501.03± 0.10
p-mTOR (Ser2448) Untreated Control01.00± 0.12
This compound100.58± 0.10
This compound250.29± 0.06
This compound500.12± 0.03
Total mTOR Untreated Control01.00± 0.09
This compound100.99± 0.10
This compound251.00± 0.08
This compound500.98± 0.09

Signaling Pathways and Experimental Workflow

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Ganoderic acids have been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GAD (Z)-Ganoderenic acid D GAD->PI3K Inhibits GAD->Akt Inhibits GAD->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR pathway with inhibitory points of this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, including the ERK pathway, is another critical regulator of cell proliferation and survival.[3] Some ganoderic acids have been reported to modulate this pathway, suggesting it as a potential target for this compound.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription GAD (Z)-Ganoderenic acid D GAD->Raf Potential Inhibition

Caption: MAPK/ERK signaling pathway, a potential target for this compound.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for performing a Western blot analysis to assess the impact of this compound on protein expression and phosphorylation.[3]

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection & Analysis A 1. Seed Cells B 2. Treat with (Z)-Ganoderenic acid D (various conc.) A->B C 3. Incubate for defined time B->C D 4. Lyse Cells C->D E 5. Centrifuge to remove debris D->E F 6. Quantify protein (e.g., BCA assay) E->F G 7. Prepare Samples with Laemmli buffer F->G H 8. SDS-PAGE G->H I 9. Transfer to PVDF membrane H->I J 10. Block Membrane I->J K 11. Incubate with Primary Antibody J->K L 12. Incubate with HRP- conjugated Secondary Antibody K->L M 13. ECL Detection L->M N 14. Image & Quantify M->N

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment
  • Culture Conditions: Maintain the selected cancer cell line (e.g., esophageal squamous cell carcinoma cells) in the appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Plating: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Treatment: Once cells are 70-80% confluent, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).

Cell Lysis and Protein Quantification
  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[3]

  • Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[3]

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3]

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.[3]

  • Gel Electrophoresis: Load the samples onto a 4-20% precast polyacrylamide gel or a hand-casted gel of appropriate percentage. Run the gel at 100-120V until the dye front reaches the bottom.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[3]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Chemiluminescent Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.[3]

  • Imaging and Data Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.[3]

Conclusion

The protocols and information provided herein offer a comprehensive framework for investigating the molecular mechanisms of this compound. By employing Western blot analysis to probe key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB, researchers can elucidate the anti-cancer properties of this promising natural compound. The successful application of these methods will contribute to a deeper understanding of its therapeutic potential and aid in the development of novel cancer therapies.

References

Application Notes and Protocols for (Z)-Ganoderenic Acid D: Cell Viability and Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of (Z)-Ganoderenic acid D, a triterpenoid (B12794562) compound isolated from Ganoderma lucidum, on cell viability and proliferation. The protocols detailed below are foundational methods in cellular biology and are essential for evaluating the cytotoxic and cytostatic potential of novel therapeutic agents.

Introduction

This compound belongs to the family of ganoderic acids, which are known to exhibit a range of biological activities, including anti-cancer effects. These compounds have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines[1]. The evaluation of this compound's impact on cell viability and proliferation is a critical first step in its preclinical assessment. This document outlines standard assays and provides detailed protocols for their implementation.

Data Presentation

While specific quantitative data for the (Z)-isomer of Ganoderenic acid D is not extensively available in publicly accessible literature, the following tables provide a representative summary of the types of data generated from cell viability and proliferation assays for other closely related ganoderic acids. This data is intended to serve as a template for the presentation of results obtained from the experimental protocols described herein.

Table 1: Cell Viability (IC50) Data for Various Ganoderic Acids in Human Cancer Cell Lines

Cell LineCancer TypeGanoderic Acid IsomerAssayExposure Time (h)IC50 (µM)Reference
HepG2Hepatocellular CarcinomaGanoderic Acid ACCK-848203.5[2]
SMMC7721Hepatocellular CarcinomaGanoderic Acid ACCK-848139.4[2]
MCF-7Breast CancerGanoderic Acid DMMTT72Not specified[3]
DU145Prostate CancerGanoderma formosanum extractWST-148Not specified[4]
EC9706Esophageal Squamous Cell CarcinomaGanoderic Acid DMTT24~30[5]
Eca109Esophageal Squamous Cell CarcinomaGanoderic Acid DMTT24~35[5]

Note: The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability.

Table 2: Dose-Dependent Effect of Ganoderic Acid A on the Proliferation of Hepatocellular Carcinoma Cells

Cell LineTreatmentConcentration (µmol/l)Inhibition of Proliferation (%) after 48h
HepG2Control00
Ganoderic Acid A100Significant Inhibition
SMMC7721Control00
Ganoderic Acid A75Significant Inhibition

Source: Adapted from data presented in scientific literature[2].

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well[6].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized to formazan crystals[6].

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals[6].

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[7].

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

BrdU Assay for Cell Proliferation

The Bromodeoxyuridine (BrdU) assay is a method to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Incorporated BrdU can be detected using a specific anti-BrdU antibody.

Materials:

  • BrdU labeling solution (10 mM)

  • Fixation/Denaturation solution

  • Anti-BrdU antibody (FITC-conjugated or other)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

  • FACS tubes

Protocol for Flow Cytometry:

  • Cell Culture and Treatment: Culture cells as described in the MTT assay protocol and treat with various concentrations of this compound for the desired time.

  • BrdU Labeling: Add BrdU labeling solution to the cell culture medium to a final concentration of 10 µM. Incubate for 45 minutes at 37°C to allow BrdU incorporation into the DNA of proliferating cells.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Denaturation: To expose the incorporated BrdU, treat the cells with 2 M HCl for 30 minutes at room temperature. Neutralize the acid with 0.1 M sodium borate (B1201080) buffer (pH 8.5).

  • Antibody Staining: Wash the cells and incubate with an anti-BrdU antibody for 1 hour at room temperature in the dark.

  • DNA Staining: Wash the cells and resuspend them in a solution containing a DNA stain like Propidium Iodide (PI) and RNase A. PI will stain the total DNA, allowing for cell cycle analysis.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The BrdU-positive population represents the cells that were actively synthesizing DNA during the labeling period.

Visualizations

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate Cell Viability read_absorbance->analyze

Caption: Workflow for the MTT Cell Viability Assay.

BrdU_Assay_Workflow cluster_labeling Cell Labeling cluster_staining Staining cluster_detection Detection culture Culture & Treat Cells add_brdu Add BrdU Labeling Solution culture->add_brdu harvest Harvest & Fix Cells add_brdu->harvest denature Denature DNA harvest->denature stain_brdu Stain with Anti-BrdU Antibody denature->stain_brdu stain_pi Stain with Propidium Iodide stain_brdu->stain_pi flow_cytometry Analyze by Flow Cytometry stain_pi->flow_cytometry quantify Quantify Proliferating Cells flow_cytometry->quantify

Caption: Workflow for the BrdU Cell Proliferation Assay.

Signaling Pathway Diagrams

Ganoderic acids have been shown to modulate several signaling pathways involved in cell survival and proliferation.

PERK_NRF2_Pathway GAD This compound PERK PERK GAD->PERK activates NRF2 NRF2 (cytoplasm) PERK->NRF2 promotes nuclear translocation NRF2_nucleus NRF2 (nucleus) NRF2->NRF2_nucleus ARE Antioxidant Response Element (ARE) NRF2_nucleus->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription of Cell_Survival Enhanced Cell Survival (Anti-senescence) Antioxidant_Genes->Cell_Survival

Caption: Proposed PERK/NRF2 Signaling Pathway.

CaM_CaMKII_NRF2_Pathway GAD This compound Target 14-3-3ε GAD->Target targets CaM Calmodulin (CaM) Target->CaM activates CaMKII CaMKII CaM->CaMKII activates NRF2 NRF2 CaMKII->NRF2 activates Cell_Cycle_Arrest Alleviation of Cell Cycle Arrest NRF2->Cell_Cycle_Arrest Cell_Viability Enhanced Cell Viability NRF2->Cell_Viability mTOR_Pathway GAD This compound PI3K PI3K GAD->PI3K inhibits Apoptosis Apoptosis GAD->Apoptosis induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation inhibits Autophagy Autophagy mTOR->Autophagy inhibits

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by (Z)-Ganoderenic Acid D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ganoderenic acid D (GAD) is a bioactive triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. Emerging research has highlighted its potential as an anticancer agent, with evidence suggesting it can inhibit the proliferation of cancer cells by inducing programmed cell death, or apoptosis. Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method to analyze apoptosis at the single-cell level. This document provides detailed application notes and protocols for assessing apoptosis in cancer cell lines following treatment with GAD.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells by downregulating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, the PI3K/Akt/mTOR pathway is overactive, leading to the suppression of apoptosis and uncontrolled cell proliferation.[1]

By inhibiting the phosphorylation of key proteins such as PI3K, Akt, and mTOR, GAD effectively disrupts this pro-survival signaling cascade.[1] This inhibition leads to a series of downstream events, including the activation of caspases, which are the primary executioners of apoptosis. The disruption of this pathway makes GAD a promising candidate for targeted cancer therapy.

GAD_Signaling_Pathway Receptor Receptor PI3K PI3K Receptor->PI3K GAD (Z)-Ganoderenic acid D GAD->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Data Presentation: Efficacy of this compound

The following table summarizes quantitative data on the pro-apoptotic effects of this compound on esophageal squamous cell carcinoma (ESCC) cell lines after 24 hours of treatment. Data was obtained by Annexin V-FITC and PI staining followed by flow cytometry.

Cell LineGAD Concentration (µM)Treatment Duration (hours)Apoptosis Rate (%) (Early + Late Apoptosis)
EC9706 0 (Control)24Baseline
1024Increased
2024Significantly Increased
4024Markedly Increased
Eca109 0 (Control)24Baseline
1024Increased
2024Significantly Increased
4024Markedly Increased

Note: The exact percentages of apoptotic cells can vary between experiments and should be determined empirically. The table reflects the reported trend of a dose-dependent increase in apoptosis.[1]

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol enables the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Apoptosis_Workflow Start Seed and Culture Cells Treatment Treat with this compound (e.g., 0, 10, 20, 40 µM for 24h) Start->Treatment Harvest Harvest Cells (including supernatant) Treatment->Harvest Wash1 Wash with Cold PBS Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC and PI (Incubate in the dark) Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Data Interpretation Analyze->End

Caption: Experimental workflow for Annexin V and PI apoptosis assay.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., EC9706, Eca109)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well plates

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

    • Prepare fresh dilutions of this compound in complete culture medium to the desired final concentrations (e.g., 0, 10, 20, 40 µM). Include a vehicle control (DMSO) at the same concentration as the highest GAD treatment.

    • Remove the old medium and add the GAD-containing or control medium to the respective wells.

    • Incubate the cells for the desired time period (e.g., 24 hours) under standard cell culture conditions.

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture supernatant from each well, as it may contain apoptotic cells that have detached. Wash the adherent cells once with PBS. Detach the cells using Trypsin-EDTA. Combine the detached cells with their corresponding supernatant.

    • Suspension cells: Collect the cells directly from the culture vessel.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with ice-cold PBS.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible after staining.

    • Set up the instrument with appropriate compensation for FITC and PI to minimize spectral overlap.

    • Use unstained and single-stained controls to set the gates correctly.

    • Collect data for at least 10,000 events per sample.

    • The results can be visualized in a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis, allowing for the quantification of four cell populations:

      • Lower-Left Quadrant (Annexin V- / PI-): Viable cells

      • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

Conclusion

The protocols and data presented here provide a framework for the analysis of this compound-induced apoptosis using flow cytometry. The dose-dependent increase in apoptosis in cancer cells, mediated through the inhibition of the PI3K/Akt/mTOR pathway, underscores the therapeutic potential of this natural compound. Researchers can adapt these methodologies to their specific cell lines and experimental conditions to further investigate the anticancer properties of this compound.

References

Application Notes & Protocols: (Z)-Ganoderenic Acid D as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Z)-Ganoderenic acid D is a bioactive triterpenoid (B12794562) found in Ganoderma species, a genus of fungi with a long history of use in traditional medicine.[1][2] As research into the pharmacological properties of Ganoderma continues, the need for accurate and reliable analytical methods to quantify its individual constituents is paramount. This compound, available as a certified reference substance, serves as a critical standard for the phytochemical analysis of Ganoderma extracts and derived products.[3] Its applications include quality control, metabolic studies, and the investigation of its biological activities, such as the induction of cell cycle arrest and apoptosis in cancer cells.[2][4]

These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) analysis. Additionally, it outlines its known biological activities and associated signaling pathways to support further research and drug development.

Physicochemical Properties and Handling

This compound is a triterpenoid compound with the following properties:

PropertyValueReference
CAS Number 108340-60-9[3][5]
Molecular Formula C₃₀H₄₂O₇[3][5]
Molecular Weight 514.65 g/mol [3]
Appearance Powder[5]
Purity 95%~99%[5]
Storage Store in a well-closed container, protected from air and light. For long-term storage, refrigerate or freeze.[5]

Standard Solution Preparation:

Stock solutions should be prepared on the day of use whenever possible. For advance preparation, store aliquots in tightly sealed vials at -20°C for up to two weeks.[5]

Solubility:

SolventConcentrationReference
Dimethyl sulfoxide (B87167) (DMSO)≥ 1.25 mg/mL (2.44 mM)[4]
Ethanol30 mg/mL[6]
AcetonitrileSoluble[7]
Methanol (B129727)Soluble[7]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of triterpenoids in Ganoderma extracts.

Table 2: HPLC Method Parameters for Triterpenoid Analysis

ParameterConditionReference
Column Kromasil C18 (4.6 mm x 250 mm, 5 µm)[8]
Mobile Phase A: AcetonitrileB: Water with 0.03% H₃PO₄[8]
Gradient Elution Gradient elution mode[8]
Flow Rate 1.0 mL/min[8]
Detection Wavelength 252 nm[8]
Column Temperature 35°C[8]

Experimental Protocol: HPLC Analysis

  • Standard Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve in methanol or a compatible solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution to achieve a concentration range suitable for creating a calibration curve (e.g., 0.8 to 80.0 µg/mL).[9]

  • Sample Preparation (for Ganoderma extract):

    • Accurately weigh the dried and powdered sample.

    • Extract the sample with a suitable solvent (e.g., methanol, ethanol) using methods such as ultrasonication or Soxhlet extraction.

    • Filter the extract through a 0.45 µm membrane filter prior to injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition.

    • Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions.

    • Run the HPLC analysis using the gradient program.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.

Workflow for HPLC-based Phytochemical Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve This compound Reference Standard HPLC HPLC System (C18 Column) Standard->HPLC Inject Standards Sample Extract & Filter Ganoderma Sample Sample->HPLC Inject Samples DAD DAD Detector (252 nm) HPLC->DAD Separation CalCurve Generate Calibration Curve DAD->CalCurve Standard Data Quantify Identify & Quantify Analyte DAD->Quantify Sample Data CalCurve->Quantify Apply Curve

Caption: Workflow for the quantification of this compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher resolution, sensitivity, and specificity for the analysis of complex mixtures like herbal extracts.

Table 3: UPLC-MS/MS Method Parameters

ParameterConditionReference
Column ACQUITY UPLC BEH C18[10]
Mobile Phase A: 0.1% (v/v) formic acid in waterB: Acetonitrile[10]
Elution Gradient[10]
Ionization Mode Negative mode electrospray ionization (ESI-)[10]
Analysis Mode Multiple Reaction Monitoring (MRM)[10]

Experimental Protocol: UPLC-MS Analysis

  • Standard and Sample Preparation:

    • Follow the same procedures as for HPLC analysis, ensuring high-purity solvents are used.

  • UPLC-MS Analysis:

    • Equilibrate the UPLC-MS system.

    • Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.

    • Perform injections of standards and samples.

    • Acquire data in full scan mode for qualitative analysis and in MRM mode for quantitative analysis, monitoring for specific precursor-product ion transitions of this compound.

  • Data Analysis:

    • Identify this compound based on its retention time and specific mass transitions.

    • Quantify using the peak area from the MRM chromatogram and a calibration curve.

Biological Activity and Signaling Pathways

This compound, along with other ganoderic acids, exhibits a range of biological activities, primarily anti-cancer and anti-inflammatory effects.[11]

Table 4: Reported Biological Activities of Ganoderenic Acid D

ActivityCell Line/ModelEffectReference
Cytotoxicity HepG2 (liver cancer)IC₅₀: 0.14 µg/mL[6][7]
HeLa (cervical cancer)IC₅₀: 0.18 µg/mL[6][7]
Caco-2 (colon cancer)IC₅₀: 0.02 µg/mL[6]
Anti-inflammatory LPS-stimulated BV-2 microgliaInhibition of nitric oxide (NO) production (IC₅₀: 13.77 µM)[7]
Enzyme Inhibition Angiotensin-converting enzyme (ACE)IC₅₀: 734 µM[7]

Signaling Pathways:

Ganoderic acids are known to modulate key signaling pathways involved in inflammation and cancer.[12] While specific pathways for the (Z)-isomer are less detailed, the general mechanisms for ganoderic acids involve the inhibition of pro-inflammatory and pro-survival pathways.

Anti-inflammatory Signaling Pathway:

Ganoderic acids can suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[11] They achieve this by preventing the phosphorylation of key proteins like IKK and IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[11] This leads to a decrease in the expression of pro-inflammatory genes.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK GA_D (Z)-Ganoderenic Acid D GA_D->IKK Inhibits IkBa IκBα GA_D->IkBa Inhibits Phosphorylation IKK->IkBa P NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Inflammation Transcription

Caption: Inhibition of the NF-κB pathway by ganoderic acids.

Apoptosis Induction Pathway:

The anticancer activity of triterpenoids like ganoderic acids is often mediated through the induction of the intrinsic (mitochondrial) apoptosis pathway.[11] These compounds can upregulate pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[11]

Apoptosis_Pathway GA_D (Z)-Ganoderenic Acid D p53 p53 GA_D->p53 Upregulates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of CytC Cytochrome c Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome CytC->Apoptosome Forms Apaf1->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by ganoderic acids.

Conclusion

This compound is an essential reference standard for the quality control and phytochemical analysis of Ganoderma species and their commercial products. The protocols outlined in this document provide a framework for accurate and reproducible quantification using standard analytical techniques. Furthermore, understanding its biological activities and the underlying signaling pathways is crucial for researchers and drug development professionals exploring its therapeutic potential. The use of a certified standard ensures the integrity and comparability of research findings in this growing field.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of (Z)-Ganoderenic acid D from co-eluting isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (Z)-Ganoderenic acid D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges associated with the purification of this compound, particularly in resolving it from co-eluting isomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: Poor Resolution and Co-elution of this compound with Isomers

Symptoms:

  • Broad, overlapping, or shouldered peaks for this compound in the chromatogram.

  • Inability to obtain a pure fraction of the target compound.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Mobile Phase Composition Modify the mobile phase gradient. A shallower gradient can enhance the separation of closely eluting compounds. Consider changing the organic modifier (e.g., from methanol (B129727) to acetonitrile) to alter the selectivity of the separation.[1]
Suboptimal pH of the Mobile Phase Adjust the pH of the aqueous portion of the mobile phase. Ganoderic acids are acidic, and controlling their ionization state by lowering the pH with additives like acetic acid or phosphoric acid can significantly improve peak shape and resolution.
Incorrect Stationary Phase While C18 columns are commonly used, consider a different stationary phase chemistry. Phenyl-hexyl or cyano-propyl columns can offer different selectivities for isomeric compounds. For complex mixtures, orthogonal methods like two-dimensional liquid chromatography (2D-LC) using different column chemistries in each dimension can be effective.[2][3]
High Flow Rate Reduce the flow rate. Lowering the flow rate increases the interaction time of the analytes with the stationary phase, which can improve the resolution of closely eluting isomers.
Column Overloading Inject a smaller sample volume or a more dilute sample. Overloading the column is a common reason for poor separation and peak distortion.

Issue 2: Peak Tailing of this compound

Symptoms:

  • Asymmetrical peak shape with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Secondary Interactions with Column Packing Residual silanol (B1196071) groups on silica-based C18 columns can interact with the polar functional groups of ganoderic acids, causing tailing.[1] Use a modern, end-capped C18 column to minimize these interactions. Ensure the mobile phase is sufficiently acidic to suppress silanol activity.[1]
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Mismatched Sample Solvent The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent can lead to peak distortion.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for the purification of this compound?

A1: A good starting point for the purification of this compound is reversed-phase HPLC (RP-HPLC) on a C18 column. A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous phase (e.g., water with 0.1% acetic acid or phosphoric acid) is commonly employed. The detection wavelength is typically set around 252 nm.[4]

Q2: How can I improve the yield of this compound during the initial extraction process?

A2: To improve the yield, ensure that the raw material (Ganoderma lucidum) is finely powdered to maximize the surface area for extraction. The choice of extraction solvent and conditions is also critical. Ethanol is a commonly used solvent.[5] Optimizing parameters such as solvent concentration, extraction temperature, and duration can significantly enhance the extraction efficiency.

Q3: Are there alternative chromatographic techniques to HPLC for separating ganoderic acid isomers?

A3: Yes, besides HPLC, techniques like High-Speed Counter-Current Chromatography (HSCCC) have been successfully used for the preparative isolation of ganoderic acids.[6] HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be advantageous for preventing sample degradation. Supercritical fluid chromatography (SFC) is another technique that can offer higher resolution and shorter run times for triterpenoid (B12794562) separations.[7]

Q4: What is the importance of degassing the mobile phase in HPLC?

A4: Degassing the mobile phase is crucial to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations, baseline noise, and spurious peaks. This ensures a stable and reproducible chromatographic separation.

Q5: How can I confirm the identity and purity of the purified this compound?

A5: The identity of the purified compound can be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The purity is typically assessed by HPLC, where a single, sharp peak at the expected retention time indicates a high degree of purity.

Data Presentation

Table 1: Comparison of HPLC Conditions for Ganoderic Acid Separation

ParameterMethod 1Method 2Method 3
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 250 x 25 mm, 7 µm)C30
Mobile Phase A AcetonitrileAcetonitrileAcetonitrile/Methanol
Mobile Phase B Water with 0.03% phosphoric acid[1]2% Acetic Acid in water[4]Water
Elution Mode GradientGradient[4]Isocratic/Gradient
Flow Rate 1.0 mL/min[1]7.8 mL/min[4]Variable
Detection UV at 252 nm[1]UV at 252 nm[4]Charged Aerosol Detection (CAD)[8]
Column Temp. 35°C[1]AmbientVariable
Key Advantage Good for analytical quantification.Suitable for semi-preparative isolation.[4]High resolution for co-eluting isomers like oleanolic and ursolic acids.[8]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for this compound Analysis

This protocol is a general starting point for the analytical separation of ganoderic acids.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: Acetonitrile.[1]

    • Solvent B: Water with 0.03% phosphoric acid.[1]

  • Gradient Elution: A linear gradient from 20% A to 80% A over 60 minutes can be a starting point. This should be optimized based on the separation of the isomers.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection: UV detection at 252 nm.[1]

  • Sample Preparation: Dissolve the extract in methanol or the initial mobile phase composition and filter through a 0.45 µm filter before injection.[1]

Protocol 2: Semi-Preparative RP-HPLC for Isolation of Ganoderic Acids

This protocol is adapted for isolating larger quantities of ganoderic acids.

  • Column: Semi-preparative C18 reversed-phase column (e.g., 250 x 25 mm, 7 µm).[4]

  • Mobile Phase:

    • Solvent A: Acetonitrile.

    • Solvent B: 2% Acetic acid in water.[4]

  • Gradient Elution:

    • Initial: Acetonitrile : 2% acetic acid = 1 : 3 (v/v) for the first 80 minutes.

    • Then, change to Acetonitrile : 2% acetic acid = 1 : 2 (v/v).[4]

  • Flow Rate: 7.8 mL/min.[4]

  • Detection: UV detection at 252 nm.[4]

  • Sample Preparation: Dissolve the crude triterpenoid extract in 50% ethanol. Filter the solution before injection.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction & Pre-purification cluster_purification Purification cluster_analysis Identification & Characterization raw_material Ganoderma lucidum (Powdered) extraction Solvent Extraction (e.g., Ethanol) raw_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Triterpenoid Extract concentration->crude_extract hplc Preparative RP-HPLC crude_extract->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check purity_check->hplc Re-purification if needed pure_compound This compound purity_check->pure_compound Purity > 95% ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy pure_compound->nmr

Caption: Experimental workflow for the purification and identification of this compound.

troubleshooting_logic cluster_method_optimization Method Optimization cluster_column_check Column & Hardware Check start Poor Resolution of Isomers mobile_phase Optimize Mobile Phase (Gradient, pH, Organic Modifier) start->mobile_phase flow_rate Reduce Flow Rate mobile_phase->flow_rate column_temp Adjust Column Temperature flow_rate->column_temp stationary_phase Change Stationary Phase (e.g., Phenyl-hexyl) column_temp->stationary_phase If not resolved end_success Resolution Achieved column_temp->end_success If resolved column_overload Reduce Sample Load stationary_phase->column_overload check_system Check for System Issues (e.g., dead volume, leaks) column_overload->check_system check_system->end_success If resolved end_failure Consider Alternative Techniques (e.g., 2D-LC, HSCCC) check_system->end_failure If not resolved

Caption: Troubleshooting workflow for poor resolution of co-eluting isomers.

References

Technical Support Center: Maximizing (Z)-Ganoderenic Acid D Yield from Ganoderma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of (Z)-Ganoderenic acid D extracted from Ganoderma species.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction and quantification of this compound.

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a frequent challenge and can be attributed to several factors throughout the experimental workflow. Here is a troubleshooting guide to help you identify and address the issue:

  • Raw Material Quality and Preparation:

    • Species and Strain Variation: The concentration of specific ganoderenic acids, including this compound, can vary significantly between different Ganoderma species and even strains of the same species.[1] Ensure you are using a strain known for producing high levels of the desired compound.

    • Growth Conditions: The cultivation conditions of the Ganoderma mushroom, such as substrate, temperature, and light exposure, can impact the biosynthesis of triterpenoids.[1]

    • Material Age and Storage: The age of the fruiting body or mycelium and storage conditions can affect the stability and concentration of ganoderenic acids.

    • Particle Size: Inefficient grinding of the dried Ganoderma material can limit solvent penetration. Ensure the material is ground to a fine powder to maximize the surface area for extraction.[1]

  • Extraction Parameters:

    • Solvent Choice: The polarity of the extraction solvent is crucial. Ethanol (B145695), methanol (B129727), and ethyl acetate (B1210297) are commonly used for extracting triterpenoids.[1] The optimal solvent may vary depending on the specific ganoderenic acid.

    • Extraction Method: Simple maceration may result in lower yields compared to more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Heat-Assisted Extraction (HAE).[1][2]

    • Temperature: While higher temperatures can increase solubility, excessive heat can lead to the degradation of heat-sensitive compounds like this compound.[3] A controlled temperature of around 45-60°C is often recommended.[1][3]

    • Extraction Time: Sufficient time is necessary for the solvent to penetrate the fungal matrix. However, prolonged extraction times, especially at elevated temperatures, can also lead to compound degradation.[1]

Q2: I am observing degradation of my target compound during the extraction process. What steps can I take to minimize this?

A2: Degradation is a common pitfall, particularly with complex molecules like ganoderenic acids. Consider the following to improve stability:

  • Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.[4]

  • Light Exposure: Protect your samples from direct light, as some compounds may be photosensitive.

  • pH of Solvent: The pH of the extraction solvent can influence the stability of certain compounds. While not extensively documented for this compound specifically, it is a factor to consider.

  • Storage of Extract: Store the crude and purified extracts at low temperatures (e.g., -20°C) in the dark to prevent degradation over time.

Q3: My HPLC chromatogram shows poor peak resolution or unexpected peaks. How can I troubleshoot my HPLC analysis?

A3: Issues with HPLC analysis can stem from sample preparation, column choice, or mobile phase composition.

  • Sample Preparation: Ensure your extract is fully dissolved in the mobile phase and filtered through a 0.45 µm filter before injection to remove any particulate matter that could clog the column.

  • Column Selection: A C18 reversed-phase column is commonly used for the separation of ganoderenic acids.[5][6] Ensure your column is not degraded or contaminated.

  • Mobile Phase: The composition of the mobile phase (typically a gradient of acetonitrile (B52724) and water with a small amount of acid like acetic or phosphoric acid) is critical for good separation.[5][6] You may need to optimize the gradient profile to improve the resolution of this compound from other closely eluting compounds.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which is typically around 252 nm.[5]

Data Presentation: Comparison of Extraction Methods

While direct comparative data for the yield of this compound across different extraction methods is limited in the literature, the following table summarizes yields of total triterpenoids or other specific ganoderic acids from Ganoderma lucidum using various techniques. This can provide a general indication of the relative efficiency of these methods.

Extraction MethodSolventKey ParametersYield of Total Triterpenoids/Specific Ganoderic AcidReference
Ultrasound-Assisted Extraction (UAE) 95% Ethanol564.7 W, 5.4 min, 50:1 mL/g solvent-to-solid ratio0.97 ± 0.04 % (Total Triterpenoids from spore powder)[7]
Ultrasound-Assisted Extraction (UAE) 89.5% Ethanol100.0 W, 40 min435.6 ± 21.1 mg/g (Total Triterpenes)[2]
Heat-Assisted Extraction (HAE) 62.5% Ethanol90.0 °C, 78.9 minNot specified directly, but UAE was more effective[2]
Solvent Extraction (Maceration) 100% Ethanol60.22°C, 6.00 h2.09 mg/g (Ganoderic acid H)[3]
Supercritical CO2 Extraction Liquid CO2 with Ethanol co-solventNot specifiedEffective for ganoderic acid extraction[8]

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and quantification of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methods described for the extraction of triterpenoids from Ganoderma.[2][7]

  • Material Preparation:

    • Dry the Ganoderma fruiting bodies or mycelium at 60°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered Ganoderma and place it in a 500 mL flask.

    • Add 200 mL of 95% ethanol (solvent-to-solid ratio of 20:1 mL/g).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of approximately 300 W for 60 minutes. Maintain the temperature of the water bath at 50°C.

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with an additional 50 mL of 95% ethanol.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature not exceeding 50°C.

    • Dry the resulting crude extract in a vacuum oven to a constant weight.

Protocol 2: Solvent Extraction (Maceration with Heating)

This protocol is based on a method optimized for ganoderic acid H extraction.[3]

  • Material Preparation:

    • Prepare the dried and powdered Ganoderma material as described in Protocol 1.

  • Extraction:

    • Weigh 10 g of the powdered material and place it in a flask.

    • Add 200 mL of 100% ethanol.

    • Heat the mixture at 60°C for 6 hours with continuous stirring.

  • Filtration and Concentration:

    • Follow the filtration and concentration steps as described in Protocol 1.

Protocol 3: HPLC Quantification of this compound

This protocol is based on established methods for the analysis of ganoderenic acids.[5][6]

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of purified this compound standard.

    • Dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with methanol to different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the dried crude extract.

    • Dissolve the extract in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using:

      • Solvent A: Acetonitrile

      • Solvent B: Water with 0.1% acetic acid

    • Gradient Program:

      • 0-10 min: 20-40% A

      • 10-25 min: 40-60% A

      • 25-30 min: 60-80% A

      • (This is an example and should be optimized for your specific column and system).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 252 nm.

    • Column Temperature: 30°C.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Biosynthesis of Ganoderenic Acids

The biosynthesis of ganoderenic acids, including this compound, begins with the mevalonate (B85504) pathway, which produces the triterpenoid (B12794562) precursor, lanosterol. Lanosterol then undergoes a series of modifications, primarily catalyzed by cytochrome P450 enzymes, to form the diverse range of ganoderic acids.[9][10][11][12][13]

Ganoderenic_Acid_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AACT HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP MVK, PMVK, MVD DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPPS FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SE Lanosterol Lanosterol Oxidosqualene->Lanosterol LAS GanoderenicAcids This compound & Other Ganoderic Acids Lanosterol->GanoderenicAcids Cytochrome P450s & other enzymes

Caption: Putative biosynthetic pathway of this compound in Ganoderma.

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Ganoderma.

Extraction_Workflow Start Start: Dried Ganoderma Grinding Grinding to Fine Powder Start->Grinding Extraction Extraction (UAE or Solvent Extraction) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Optional: Purification (e.g., Column Chromatography) CrudeExtract->Purification HPLC HPLC Quantification CrudeExtract->HPLC Purification->HPLC End End: Quantified Yield HPLC->End

Caption: General workflow for this compound extraction and analysis.

Troubleshooting Logic for Low Yield

This diagram provides a logical approach to troubleshooting low yields of this compound.

Troubleshooting_Logic LowYield Problem: Low Yield of This compound CheckRawMaterial Check Raw Material: - Species/Strain - Quality - Particle Size LowYield->CheckRawMaterial OptimizeExtraction Optimize Extraction: - Method (e.g., UAE) - Solvent - Temperature - Time LowYield->OptimizeExtraction CheckDegradation Investigate Degradation: - Temperature Control - Light Exposure LowYield->CheckDegradation ValidateHPLC Validate HPLC Method: - Standard Curve - Column Performance - Mobile Phase LowYield->ValidateHPLC SolutionFound Solution Implemented CheckRawMaterial->SolutionFound OptimizeExtraction->SolutionFound CheckDegradation->SolutionFound ValidateHPLC->SolutionFound

Caption: Troubleshooting logic for low this compound yield.

References

Optimization of HPLC-UV detection for accurate (Z)-Ganoderenic acid D quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the accurate quantification of (Z)-Ganoderenic acid D.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV analysis of this compound.

Problem Potential Cause Recommended Solution
High Backpressure Clogged column inlet frit or guard column.Backflush the column (disconnect from the detector first). If the pressure remains high, replace the inlet frit or the guard column.[1][2]
Precipitation of buffer salts in the mobile phase.Ensure complete solubility of all mobile phase components. Filter the mobile phase before use. If precipitation is suspected, flush the system with water at a moderate temperature (40-50°C).[2][3]
Sample matrix components precipitating on the column.Improve sample preparation by including a solid-phase extraction (SPE) step to remove interfering substances.[4]
Baseline Noise or Drift Air bubbles in the pump or detector.Degas the mobile phase thoroughly using sonication or vacuum filtration. Purge the pump to remove any trapped air bubbles.[5]
Contaminated detector flow cell.Flush the flow cell with a strong, appropriate solvent like methanol (B129727) or isopropanol.[5]
Column temperature fluctuations.Use a column oven to maintain a stable temperature throughout the analysis.[5]
Peak Tailing or Fronting Interaction of the acidic analyte with active sites on the column packing.Add a small amount of acid (e.g., acetic acid or phosphoric acid) to the mobile phase to suppress the ionization of this compound.[4]
Column overload.Reduce the injection volume or dilute the sample.[6][7]
Incompatibility between the sample solvent and the mobile phase.Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[3]
Irreproducible Retention Times Inconsistent mobile phase composition.If using a gradient, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase can help diagnose this issue.[1]
Insufficient column equilibration time.Allow the column to equilibrate with the initial mobile phase for an adequate amount of time (e.g., 20 column volumes) before each injection, especially after a gradient elution.[5]
Fluctuations in column temperature.Use a reliable column oven to ensure consistent temperature control.[6]
Ghost Peaks Contamination from a previous injection (late eluting peak).Incorporate a column wash step with a strong solvent at the end of each gradient run to elute any strongly retained compounds.[1]
Contamination in the injector or sample vials.Clean the injector and use fresh, clean sample vials and caps (B75204) for each analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for the detection of this compound?

A1: The recommended UV detection wavelength for this compound and other related ganoderic acids is 252 nm.[8][9][10] This wavelength provides good sensitivity for these compounds.

Q2: Which type of HPLC column is most suitable for this analysis?

A2: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of ganoderenic acids.[8][9][10]

Q3: How can I improve the peak shape for this compound?

A3: Peak tailing can be a common issue with acidic compounds. To improve peak shape, it is recommended to acidify the mobile phase. This can be achieved by adding a small percentage of an acid like acetic acid or phosphoric acid to the aqueous component of the mobile phase.[8][9][10]

Q4: What are the key considerations for sample preparation?

A4: Efficient extraction of this compound from the sample matrix is crucial. Common methods include ultrasonic extraction with solvents like ethanol (B145695) or methanol.[8][11] It is also important to filter the final extract through a 0.2 or 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.[11][12]

Q5: Is a gradient or isocratic elution better for analyzing samples containing multiple ganoderenic acids?

A5: A gradient elution is generally preferred for analyzing complex samples containing multiple ganoderenic acids with varying polarities.[8][9][10] A gradient allows for the effective separation of all compounds of interest within a reasonable run time.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound based on established literature.

Sample Preparation: Ultrasonic Extraction
  • Weigh approximately 0.5 g of the ground Ganoderma sample into a centrifuge tube.[8]

  • Add 10 mL of 50% ethanol to the tube.[8]

  • Sonicate the mixture for 1 hour at 60°C.[8]

  • Centrifuge the mixture for 10 minutes at 4000 rpm.[8]

  • Collect the supernatant and filter it through a 0.45 µm membrane filter prior to HPLC injection.[11]

HPLC-UV Method Parameters

The following table summarizes typical HPLC-UV conditions for the analysis of this compound and related compounds.

ParameterCondition 1Condition 2
Column C18 reversed-phase columnKromasil C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase A: Acetonitrile, B: 2% Acetic AcidA: Acetonitrile, B: Water with 0.03% H3PO4
Gradient 0-5 min: 100% B; 20-40 min: 70% B; 40-80 min: 0% BGradient elution (specifics not detailed)
Flow Rate 0.8 mL/min1.0 mL/min
Detection Wavelength 252 nm252 nm
Column Temperature Not specified35°C
Reference [8][9][10]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC-UV System cluster_data 3. Data Analysis sample_prep Sample Preparation extraction Ultrasonic Extraction (e.g., 50% Ethanol, 60°C, 1 hr) sample_prep->extraction centrifugation Centrifugation (4000 rpm, 10 min) extraction->centrifugation filtration Filtration (0.45 µm Syringe Filter) centrifugation->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_analysis->separation detection UV Detection (252 nm) separation->detection data_processing Data Processing detection->data_processing quantification Quantification of This compound detection->quantification calibration Calibration Curve Generation (Standard Solutions) data_processing->calibration calibration->quantification

Caption: Workflow for this compound analysis.

References

Troubleshooting low bioactivity of (Z)-Ganoderenic acid D in cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-Ganoderenic acid D. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful application of this bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a triterpenoid (B12794562) isolated from Ganoderma lucidum, a medicinal mushroom.[1][2] Its primary reported biological activity is the inhibition of cancer cell proliferation by inducing cell cycle arrest and apoptosis.[1][2]

Q2: What is the recommended solvent and stock solution concentration for this compound?

This compound has low aqueous solubility.[3] It is recommended to dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethyl formamide (B127407) (DMF) to prepare a high-concentration stock solution (e.g., 10-20 mM).[3][4] The stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Q3: What is a typical effective concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on published data for the closely related Ganoderenic acid D, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.[4][5] For some cancer cell lines like HepG2, HeLa, and Caco-2, IC50 values have been reported in the range of 0.02 to 0.18 µg/ml.[6]

Q4: How stable is this compound in cell culture medium?

While specific stability data for the (Z)-isomer is limited, triterpenoids can be sensitive to factors like pH, temperature, and light.[4] It is advisable to prepare fresh compound-containing media for each experiment and minimize the pre-incubation time before adding it to the cells.[4] Aqueous solutions of Ganoderenic acid D are not recommended for storage for more than one day.[3]

Troubleshooting Guide: Low Bioactivity

This guide addresses the common issue of observing lower-than-expected or no biological activity with this compound in cell culture experiments.

Issue 1: Compound Precipitation in Culture Medium

Potential Cause: this compound has poor aqueous solubility. When the DMSO stock solution is diluted into the aqueous cell culture medium, the compound can precipitate, reducing its effective concentration.[3]

Troubleshooting Steps:

  • Visual Inspection: After adding the compound to the medium, visually check for any cloudiness or particulate matter. Centrifuging a small aliquot can also help detect any precipitate.[4]

  • Final DMSO Concentration: Ensure the final DMSO concentration in the cell culture is as low as possible (ideally below 0.5%) to minimize solvent-induced cytotoxicity. However, a slightly higher concentration (up to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.[4]

  • Pre-warming Medium: Gently pre-warm the cell culture medium to 37°C before adding the compound stock solution.

  • Sequential Dilution: Prepare intermediate dilutions of the stock solution in the culture medium rather than adding a small volume of high-concentration stock directly to a large volume of medium.

Issue 2: Compound Instability

Potential Cause: The compound may degrade over time in the cell culture medium due to factors like pH, temperature, or light exposure.[4]

Troubleshooting Steps:

  • pH of Media: Ensure the pH of your cell culture media is stable and within the optimal range for your cells (typically 7.2-7.4).[4]

  • Fresh Preparations: Prepare fresh compound-containing media for each experiment. Avoid storing diluted solutions of the compound.[3][4]

  • Minimize Light Exposure: Protect the stock solution and compound-containing media from light.

  • Temperature Control: Store stock solutions at -20°C or -80°C. Minimize the exposure of the stock solution to room temperature during handling.[4]

Issue 3: Cell Line Specificity and Experimental Conditions

Potential Cause: The bioactivity of this compound can be highly dependent on the specific cell line and the experimental setup.

Troubleshooting Steps:

  • Cell Density: Optimize the cell seeding density. High cell density can sometimes mask the cytotoxic effects of a compound.

  • Incubation Time: The observed effect may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[7]

  • Positive Control: Include a known positive control for the expected biological effect (e.g., a known apoptosis inducer) to validate the assay's performance.

  • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can alter cellular responses.

Data Summary

The following tables summarize key quantitative data for Ganoderenic Acid D, which can serve as a reference for this compound.

Table 1: Solubility of Ganoderic Acid D

SolventSolubility
DMSO~30 mg/mL[3][6]
Ethanol~30 mg/mL[3][6]
Dimethyl formamide (DMF)~30 mg/mL[3][6]
1:3 solution of ethanol:PBS (pH 7.2)~0.25 mg/mL[3]

Table 2: Reported IC50 Values for Ganoderic Acid D in Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
HepG2Hepatocellular Carcinoma0.14[6]
HeLaCervical Cancer0.18[6]
Caco-2Colorectal Adenocarcinoma0.02[6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[7]

  • Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells for untreated cells (medium only) and a vehicle control (medium with the same final concentration of DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis for Apoptosis Markers

This protocol outlines a general procedure to detect changes in the expression of key apoptosis-related proteins.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection system

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Detect the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Initial Screening cluster_functional Phase 3: Functional Assays cluster_mechanistic Phase 4: Mechanistic Studies prep_stock Prepare this compound Stock Solution (in DMSO) cytotoxicity_assay Determine Cytotoxicity (e.g., MTT Assay) prep_stock->cytotoxicity_assay culture_cells Culture and Seed Target Cell Line culture_cells->cytotoxicity_assay apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI Staining) cytotoxicity_assay->apoptosis_assay If cytotoxic cell_cycle_analysis Cell Cycle Analysis (e.g., Flow Cytometry) cytotoxicity_assay->cell_cycle_analysis If cytotoxic western_blot Western Blot Analysis (Signaling Proteins) apoptosis_assay->western_blot cell_cycle_analysis->western_blot gene_expression Gene Expression Analysis (e.g., qPCR) western_blot->gene_expression

Caption: A generalized workflow for the cell-based screening of this compound.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Regulation GA_D This compound PI3K PI3K GA_D->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Bax Bax mTOR->Bax Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathway modulation by this compound leading to apoptosis.

References

Preventing degradation of (Z)-Ganoderenic acid D during storage and experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-Ganoderenic acid D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for long-term storage of this compound?

A1: For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO.[3] These stock solutions can be stored at -20°C for several months.[3] To prevent condensation, which can introduce moisture and potentially affect stability, allow the vial to warm to room temperature before opening.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

Q3: How stable is this compound in aqueous solutions or cell culture media?

A3: The stability of this compound in aqueous solutions is limited, and it is not recommended to store aqueous solutions for more than one day.[1] For cell-based assays, it is best practice to prepare fresh dilutions in your cell culture medium from a frozen DMSO stock immediately before each experiment.[3] Prolonged incubation in aqueous media may lead to precipitation or degradation.[3]

Q4: What are the primary factors that can cause degradation of this compound during experiments?

A4: Several factors can contribute to the degradation of this compound:

  • Acidic Conditions: Ganoderic acids can be sensitive to acidic environments, which may catalyze degradation.[4][5]

  • Protic Solvents: Protic solvents, such as methanol, may lead to instability. An aprotic environment is generally preferred for stability.[5]

  • Elevated Temperatures: High temperatures, especially during procedures like solvent evaporation, can cause degradation.[4] It is recommended to use reduced pressure to keep temperatures low during concentration steps.[4]

  • Light Exposure: As with many complex organic molecules, prolonged exposure to light may lead to photodegradation. It is good practice to handle the compound in low-light conditions and store solutions in amber vials or wrapped in foil.

Q5: I am observing inconsistent results in my experiments. Could this be related to the degradation of this compound?

A5: Yes, inconsistent experimental outcomes can often be attributed to compound instability.[3] If you suspect degradation, please refer to the troubleshooting guide below. Key considerations include the freshness of your working solutions, the quality of your solvent, and the storage conditions of your stock solution.[3]

Troubleshooting Guides

Issue 1: Low or Inconsistent Bioactivity in Cell-Based Assays
  • Potential Cause: Degradation of this compound in the aqueous culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always make fresh dilutions of this compound in your culture medium from a frozen DMSO stock immediately before adding it to the cells.[3]

    • Minimize Incubation Time: If experimentally feasible, reduce the incubation time of the compound with the cells to minimize the potential for degradation in the aqueous environment.

    • Check Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO for your stock solution.[3]

    • Control pH of Media: Be aware that the pH of your cell culture medium can change during an experiment. If your experimental conditions might lead to a drop in pH, consider if this could be affecting the compound's stability.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Potential Cause: Degradation of this compound during sample preparation or analysis.

  • Troubleshooting Steps:

    • Solvent Selection: If using a mobile phase with a protic solvent like methanol, consider if degradation is occurring. An aprotic solvent like acetonitrile (B52724) might be a better choice for the organic phase if compatible with your chromatography method.

    • pH of Mobile Phase: Avoid highly acidic mobile phases if possible. A study on a similar ganoderic acid showed acid-catalyzed degradation.[5]

    • Sample Temperature: Keep your samples cool in the autosampler to minimize degradation while waiting for injection.

    • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting mixture by HPLC-MS.

Data Presentation

The following tables present illustrative data from hypothetical stability studies on this compound. This data is intended to provide a general understanding of the compound's stability profile.

Table 1: Illustrative Stability of this compound in Various Solvents at Room Temperature (25°C)

SolventTime (hours)% this compound Remaining
DMSO (anhydrous)0100%
2499.5%
4899.1%
Acetonitrile0100%
2499.2%
4898.5%
Methanol0100%
2495.3%
4890.7%
PBS (pH 7.4)0100%
892.1%
2485.4%

Table 2: Illustrative Results of a Forced Degradation Study on this compound

ConditionDuration% this compound RemainingMajor Degradation Products
0.1 M HCl4 hours65.2%Isomerized and dehydrated products
0.1 M NaOH4 hours78.9%Hydrolyzed products
50°C24 hours96.3%Minor oxidative products
UV Light (254 nm)24 hours89.7%Oxidative and rearranged products
3% H₂O₂4 hours82.5%Oxidized products

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent or buffer.

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in DMSO).

    • From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Incubation:

    • Store the working solutions under the desired conditions (e.g., specific temperature, light exposure).

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot for HPLC analysis.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.[3]

    • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid, if the compound is stable under these conditions) is a common choice.

    • Flow Rate: 0.8-1.0 mL/min.[3]

    • Detection: UV detection at approximately 252 nm is suitable for ganoderic acids.[3]

    • Injection Volume: 10-20 µL.[3]

  • Data Analysis:

    • The peak area of this compound is recorded at each time point.

    • The percentage of the remaining compound is calculated relative to the initial time point (t=0).

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) working Prepare Working Solutions (e.g., 100 µg/mL) stock->working incubate Incubate under Test Conditions working->incubate aliquot Take Aliquots at Time Points incubate->aliquot t = 0, 2, 4, 8... hrs hplc HPLC Analysis aliquot->hplc data Calculate % Remaining & Identify Degradants hplc->data troubleshooting_workflow start Inconsistent Experimental Results check_solutions Are you using freshly prepared working solutions from a non-degraded stock? start->check_solutions prepare_fresh Prepare fresh stock and working solutions. check_solutions->prepare_fresh No check_conditions Review experimental conditions: - Aqueous media incubation time? - pH of solutions? - Temperature exposure? check_solutions->check_conditions Yes prepare_fresh->check_conditions modify_protocol Modify protocol: - Minimize incubation time. - Use aprotic solvents. - Control temperature. check_conditions->modify_protocol Potential Issue perform_hplc Perform HPLC analysis to check for degradation peaks. check_conditions->perform_hplc No Obvious Issue modify_protocol->perform_hplc end Consistent Results perform_hplc->end degradation_pathway parent This compound protonation Protonation of Hydroxyl Group parent->protonation + H⁺ (Acidic Conditions) loss_of_water Removal of Hydroxyl Group (Loss of Water) protonation->loss_of_water degradation_products Dehydrated/Rearranged Degradation Products loss_of_water->degradation_products

References

Addressing batch-to-batch variability of commercial (Z)-Ganoderenic acid D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-Ganoderenic acid D. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the batch-to-batch variability of commercially available this compound. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the biological activity of this compound between different purchased batches. What could be the cause?

A1: Batch-to-batch variability is a common issue with natural products like this compound. The primary causes for this variability in commercial products include:

  • Source Material Variation: The content of active triterpenoids in Ganoderma lucidum can vary significantly based on the strain, geographical origin, cultivation conditions (e.g., substrate, temperature, light), and harvest time.[1]

  • Extraction and Purification Processes: Differences in extraction solvents, temperature, and purification methods used by suppliers can lead to variations in the purity and the profile of minor co-eluting impurities in the final product.[2]

  • Compound Stability: Ganoderic acids can be unstable under certain conditions, such as in protic solvents or with repeated freeze-thaw cycles. Degradation during storage or handling can lead to reduced potency.[3][4]

It is crucial to perform in-house quality control on each new batch to ensure consistency in your experiments.

Q2: How can we analytically characterize a new batch of this compound to ensure its quality?

A2: A multi-step analytical approach is recommended to qualify each new batch. This typically involves identity, purity, and quantity confirmation.

  • Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the chemical structure of the compound.[5][6] Mass Spectrometry (MS) should also be used to confirm the molecular weight.[5]

  • Purity Assessment: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the most common method for assessing the purity of this compound.[7][8] Purity is typically determined by calculating the peak area percentage of the main compound relative to all other peaks in the chromatogram.

  • Quantification: A validated HPLC-DAD method with a certified reference standard of this compound is necessary for accurate quantification.[7][8]

Q3: We have confirmed the purity of our this compound, but our cell-based assay results are still inconsistent. What else could be going wrong?

A3: If the purity of the compound has been verified, consider these potential experimental factors:

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and does not exceed cytotoxic levels (typically <0.1%).[2]

  • Solution Preparation and Storage: Always prepare fresh working solutions from a frozen stock immediately before an experiment.[3] Aliquot your stock solution to minimize freeze-thaw cycles.[3]

  • Cell Culture Conditions: Variations in cell passage number, seeding density, and incubation times can all contribute to inconsistent results. Standardize these parameters rigorously.

  • Assay-Specific Variability: Ensure that all reagents for your biological assays are within their expiration dates and that instrumentation is properly calibrated.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cytotoxicity assays across different batches of this compound.

This is a classic issue stemming from batch-to-batch variability. The following workflow can help you troubleshoot this problem.

G cluster_0 Troubleshooting Workflow: Inconsistent IC50 Values A Inconsistent IC50 values observed B Verify Purity of Each Batch via HPLC-DAD A->B C Purity is Consistent (>98%)? B->C Analyze D Purity is Inconsistent or Degraded C->D No E Quantify Compound Concentration (e.g., via UV-Vis or HPLC with standard curve) C->E Yes K Contact Supplier with Data and Request a New Batch or Certificate of Analysis D->K F Concentration is Accurate? E->F Analyze G Inaccurate Concentration F->G No H Review Experimental Protocol F->H Yes L Re-weigh and Prepare New Stock Solution G->L I Standardize Cell Seeding Density, Passage Number, and Incubation Times H->I J Check Solvent (DMSO) Concentration and Prepare Fresh Solutions H->J

Caption: Troubleshooting inconsistent IC50 values.

Problem 2: Reduced anti-inflammatory activity observed in our macrophage-based assay.

If you notice a drop in the expected anti-inflammatory effect (e.g., reduced inhibition of NO, TNF-α, or IL-6 production), this could be due to compound degradation or issues with the assay itself.

G cluster_1 Troubleshooting Workflow: Reduced Anti-inflammatory Activity A Reduced Anti-inflammatory Activity B Assess Stability of Stock Solution A->B E Check Assay Controls A->E C Prepare Fresh Solutions from New Aliquot B->C D Analyze Purity of Stock by HPLC B->D L Degradation Confirmed D->L If peaks show degradation F LPS Stimulation Positive Control Working? E->F G LPS is Inactive F->G No H Review Assay Protocol F->H Yes K Obtain New LPS Stock G->K I Verify Cell Viability Post-Treatment (Compound may be cytotoxic at tested concentrations) H->I J Ensure Proper Incubation Times for Pre-treatment and Stimulation H->J M Purchase New Compound Batch L->M

Caption: Troubleshooting reduced anti-inflammatory activity.

Data Presentation

Table 1: Reported Content of this compound and Related Triterpenoids in Commercial Ganoderma lucidum Products.

This table summarizes the quantitative analysis of several ganoderic acids in different commercial samples, highlighting the potential for significant variability.

CompoundSample 1 (µg/g)Sample 2 (µg/g)Sample 3 (µg/g)Sample 4 (µg/g)Sample 5 (µg/g)
This compound (GNAD) 14.1 23.3 12.4 17.5 10.3
Ganoderic Acid A (GAA)26.513.924.529.523.9
Ganoderic Acid B (GAB)162.7100.9158.4148.8138.6
Ganoderic Acid H (GAH)20.412.025.124.821.0
Ganoderic Acid D (GAD)11.210.312.311.410.8

Data adapted from a study analyzing multiple batches of commercial products, demonstrating the inherent variability. The original study analyzed a larger set of compounds and samples.[8]

Table 2: Summary of In Vitro Biological Activities of this compound.

This table provides a summary of reported IC50 values for the cytotoxic effects of this compound on various cancer cell lines.

Biological ActivityCell LineIC50 ValueReference
CytotoxicityHepG2 (Liver Cancer)0.14 ± 0.01 mg/mL[9]
CytotoxicityHeLa (Cervical Cancer)0.18 ± 0.02 mg/mL[9]
CytotoxicityCaco-2 (Colon Cancer)0.26 ± 0.03 mg/mL[9]

Signaling Pathways

This compound has been shown to modulate several key signaling pathways related to its anti-inflammatory and anti-senescence activities.

G cluster_0 Anti-inflammatory Signaling cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Genes (iNOS, TNF-α, IL-6) GAD (Z)-Ganoderenic acid D GAD->IKK inhibits NFkB_nuc NF-κB NFkB_nuc->Inflammation activates transcription

Caption: Inhibition of the NF-κB pathway.

G cluster_0 Anti-senescence & Antioxidant Signaling cluster_1 GAD (Z)-Ganoderenic acid D YWHAE 14-3-3ε GAD->YWHAE targets CaM CaM YWHAE->CaM activates CaMKII CaMKII CaM->CaMKII activates Nrf2_Keap1 Nrf2-Keap1 Complex CaMKII->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Senescence Cellular Senescence ARE->Senescence inhibits Nrf2_nuc Nrf2 Nrf2_nuc->ARE binds to

Caption: Activation of the CaM/CaMKII/Nrf2 pathway.[10][11]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-DAD

Objective: To determine the purity of a commercial batch of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Phosphoric acid or formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with DAD or UV detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to prepare a stock solution of 1 mg/mL. Dilute the stock solution with methanol to a final concentration of approximately 50-100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example): [7][8]

    • Mobile Phase A: Water with 0.03% phosphoric acid

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-dependent linear gradient (specifics may need optimization, but a common starting point is a gradient from ~20% B to 95% B over 30-40 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 252 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be below 0.1%. Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the concentration to determine the IC50 value.

Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on NO production in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include appropriate controls (untreated cells, cells with LPS only, cells with compound only). Incubate for 18-24 hours.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Mix the supernatant with 100 µL of Griess reagent.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite (B80452) concentration by comparing the absorbance values to a sodium nitrite standard curve. Express the results as a percentage of the NO production in the LPS-only control group.

References

Technical Support Center: Chromatographic Resolution of (Z)- and (E)-Ganoderenic Acid D Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of (Z)- and (E)-Ganoderenic acid D isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating (Z)- and (E)-isomers of Ganoderenic acid D?

A1: The primary challenge lies in the subtle structural differences between the (Z) and (E) geometric isomers. These isomers often exhibit very similar physicochemical properties, such as polarity and hydrophobicity, making them difficult to resolve using standard chromatographic techniques.[1] Achieving baseline separation requires careful optimization of chromatographic parameters to exploit minor differences in their molecular shape and interactions with the stationary phase.[2]

Q2: Which chromatographic technique is most suitable for separating these isomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating geometric isomers of organic acids like Ganoderenic acid D.[1] Additionally, Supercritical Fluid Chromatography (SFC) is emerging as a powerful, faster, and more environmentally friendly alternative that can offer unique selectivity for isomer separations.[3][4][5]

Q3: What type of HPLC column is recommended for this separation?

A3: While standard C18 columns are a good starting point, they may not provide sufficient resolution due to their primary reliance on hydrophobic interactions.[1] For enhanced "shape selectivity," consider using:

  • Polymeric C30 columns: These are specifically designed for separating long-chain, structurally related isomers.[2]

  • Phenyl-Hexyl columns: These offer alternative selectivity through π-π interactions, which can be beneficial for resolving aromatic or conjugated systems.[6]

  • Cholesterol-bonded phases: These are known to be effective for separating geometric isomers due to their rigid structure and shape-selective properties.[1]

Q4: How does the mobile phase composition affect the separation of Ganoderenic acid D isomers?

A4: The mobile phase composition is a critical factor. Key components to optimize include:

  • Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity. Acetonitrile is generally a stronger solvent in reversed-phase, while methanol may offer different selectivity due to its protic nature.[1][7]

  • Acidic Modifier: Adding a small percentage of an acid (e.g., 0.1% formic acid, acetic acid, or trifluoroacetic acid) is crucial.[8] Ganoderenic acid D is an acidic compound, and an acidic mobile phase suppresses the ionization of its carboxylic acid group. This "ion suppression" leads to a single, un-ionized form of the analyte, resulting in sharper peaks and more reproducible retention times. As a rule of thumb, the mobile phase pH should be at least two units below the pKa of the analyte.[8]

Q5: Can temperature be used to improve the resolution of the isomers?

A5: Yes, column temperature is a powerful tool for optimizing selectivity.[9]

  • Increasing Temperature: Generally reduces retention time and can improve peak efficiency by lowering mobile phase viscosity.[10][11]

  • Decreasing Temperature: Can sometimes increase resolution for closely eluting compounds by enhancing the differential interactions between the isomers and the stationary phase.[9] It is recommended to screen a range of temperatures (e.g., 25°C to 60°C) to determine the optimal condition for your specific column and mobile phase.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of (Z)- and (E)-Ganoderenic acid D isomers.

Problem 1: Poor or No Resolution (Co-elution of Isomers)

Possible Cause Suggested Solution
Inappropriate Stationary Phase The standard C18 column may not have enough shape selectivity. Switch to a C30, Phenyl-Hexyl, or cholesterol-bonded column to enhance selectivity for geometric isomers.[2]
Suboptimal Mobile Phase Composition 1. Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity.[1] 2. Adjust Modifier Strength: Fine-tune the percentage of the organic modifier in your gradient or isocratic method. A shallower gradient or lower isocratic percentage can increase retention and improve resolution.[12]
Incorrect Mobile Phase pH Ensure the mobile phase is sufficiently acidic to suppress the ionization of Ganoderenic acid D. A modifier like 0.1% formic or acetic acid is recommended. Verify the pH is at least 2 units below the analyte's pKa.[8]
Temperature Not Optimized Systematically vary the column temperature. Sometimes a lower temperature increases the interaction differences between the isomers and the stationary phase, leading to better separation.[9]
Low Column Efficiency Ensure your column is in good condition. If the column is old or has been subjected to harsh conditions, it may lose efficiency. Replace the column if necessary.[12]

Problem 2: Peak Tailing or Fronting

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase For basic analytes, this is often due to interaction with residual silanols. For acidic compounds like Ganoderenic acid D, poor peak shape can result from partial ionization. Ensure the mobile phase pH is low enough to fully protonate the carboxylic acid group. Increase the concentration of the acidic modifier if necessary.
Sample Overload The concentration of the sample injected is too high, leading to distorted peak shapes. Dilute the sample or reduce the injection volume.
Column Contamination or Void Contaminants on the column frit or a void at the column inlet can cause peak distortion. Use a guard column to protect the analytical column.[13] If a void is suspected, the column may need to be replaced.
Sample Solvent Incompatibility The solvent used to dissolve the sample is much stronger than the initial mobile phase, causing peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Problem 3: Irreproducible Retention Times

Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. A stable baseline is indicative of proper equilibration.
Mobile Phase Preparation Inconsistency Prepare fresh mobile phase for each analysis batch. Ensure accurate measurement of all components, especially the acidic modifier, as small pH variations can lead to significant shifts in retention for ionizable compounds.[13]
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature. Fluctuations in ambient temperature can affect retention times.[9]
Pump or System Issues Check for leaks in the HPLC system. Ensure the pump is delivering a consistent flow rate and mobile phase composition.

Experimental Protocols

Starting Method: RP-HPLC

This protocol provides a robust starting point for separating the (Z)- and (E)-isomers of Ganoderenic acid D. Further optimization will likely be necessary.

Parameter Condition
HPLC System Standard HPLC or UHPLC system with a UV/PDA detector
Column Polymeric C30 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 50% B to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 252 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Acetonitrile:Water
Alternative Method: Supercritical Fluid Chromatography (SFC)

SFC can offer a faster, orthogonal separation.

Parameter Condition
SFC System Analytical SFC system with a PDA detector
Column HSS C18 SB (e.g., 150 mm x 3.0 mm, 1.8 µm)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Co-solvent) Methanol with 0.2% Acetic Acid
Gradient Program 5% B to 25% B over 8 minutes
Flow Rate 1.5 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection Wavelength 252 nm

Visualizations

Workflow_for_Method_Development start Start with Initial RP-HPLC Method (e.g., C18 or C30 column) eval_res Evaluate Resolution of (Z) and (E) isomers start->eval_res good_res Resolution Acceptable? (Rs > 1.5) eval_res->good_res optimize_mp Optimize Mobile Phase - Change Organic Solvent (ACN/MeOH) - Adjust Gradient Slope good_res->optimize_mp No end_success Method Optimized Proceed with Validation good_res->end_success Yes optimize_mp->eval_res Re-evaluate optimize_temp Optimize Temperature (e.g., 25-60°C) optimize_mp->optimize_temp optimize_temp->eval_res Re-evaluate change_col Change Stationary Phase - Phenyl-Hexyl - Cholesterol-based optimize_temp->change_col change_col->start Restart with New Column consider_sfc Consider Alternative Technique (Supercritical Fluid Chromatography) change_col->consider_sfc end_fail Consult Further (Advanced Techniques) consider_sfc->end_fail

Caption: Workflow for HPLC method development for isomer separation.

Troubleshooting_Poor_Resolution start Poor or No Resolution (Co-elution) check_mp Is Mobile Phase Optimized? start->check_mp adjust_mp 1. Adjust Organic:Aqueous Ratio 2. Switch Organic Solvent (ACN/MeOH) 3. Verify Acid Modifier check_mp->adjust_mp No check_temp Is Temperature Optimized? check_mp->check_temp Yes adjust_mp->start Re-run adjust_temp Screen Temperatures (e.g., 25-60°C) check_temp->adjust_temp No check_col Is Stationary Phase Suitable? check_temp->check_col Yes adjust_temp->start Re-run change_col Use Shape-Selective Column (C30, Phenyl, etc.) check_col->change_col No check_system Check System Health (Column efficiency, dead volume) check_col->check_system Yes change_col->start Re-run

References

Enzymatic glycosylation to improve the bioavailability of (Z)-Ganoderenic acid D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the enzymatic glycosylation of (Z)-Ganoderenic acid D to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for glycosylating this compound?

A1: this compound, a bioactive triterpenoid (B12794562) from Ganoderma lucidum, exhibits poor aqueous solubility, which significantly limits its oral bioavailability and therapeutic potential.[1] Glycosylation, the enzymatic attachment of sugar moieties, is a promising strategy to enhance its water solubility and, consequently, improve its absorption and bioavailability.[1][2][3]

Q2: Which enzymes are suitable for the glycosylation of this compound?

A2: Bacterial glycosyltransferases (GTs), particularly from Bacillus species, have demonstrated high regioselectivity in glycosylating ganoderic acids.[1][4][5] Enzymes such as those from Bacillus subtilis can catalyze O-glycosylation at specific hydroxyl and carboxyl groups of the triterpenoid structure.[1] Glycoside hydrolases (GHs) can also be employed, often using more cost-effective sugar donors like sucrose.[1][5]

Q3: What is the expected impact of glycosylation on the solubility of this compound?

A3: While specific data for this compound is limited, studies on similar ganoderic acids, such as ganoderic acid A (GAA), have shown dramatic increases in aqueous solubility. For instance, the enzymatic addition of a single glucose unit to GAA increased its solubility by nearly 60-fold, and a diglucoside derivative showed a more than 1000-fold increase. It is reasonable to expect a significant improvement in the solubility of this compound upon glycosylation.

Q4: How does improved solubility relate to improved bioavailability?

A4: For poorly soluble compounds like this compound, dissolution is the rate-limiting step for absorption in the gastrointestinal tract. By increasing its aqueous solubility through glycosylation, the concentration of the compound in the gut lumen increases, creating a more favorable gradient for absorption across the intestinal epithelium, which is expected to lead to higher bioavailability.[6][7]

Q5: What analytical methods are appropriate for characterizing the glycosylated products?

A5: High-Performance Liquid Chromatography (HPLC) is essential for separating the glycosylated products from the unreacted this compound and other reaction components. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used to confirm the identity and determine the molecular weight of the new glycosylated derivatives, confirming the addition of sugar moieties.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Glycosylation Product 1. Enzyme Inactivity: Improper storage, repeated freeze-thaw cycles, or incorrect buffer pH/temperature.1. Ensure the enzyme is stored at the recommended temperature. Use a fresh aliquot. Verify the reaction buffer pH and incubate at the optimal temperature for the specific glycosyltransferase.
2. Substrate Insolubility: this compound is poorly soluble in aqueous buffers, limiting its availability to the enzyme.2. Dissolve the this compound in a small amount of a co-solvent like DMSO or ethanol (B145695) before adding it to the reaction mixture. Ensure the final co-solvent concentration is low enough not to inhibit the enzyme (typically <5%).
3. Cofactor (Sugar Donor) Degradation: The activated sugar donor (e.g., UDP-glucose) may have degraded.3. Use a fresh stock of the sugar donor. Store it as recommended by the manufacturer, typically at -20°C or below.
Multiple Unidentified Products 1. Enzyme Promiscuity: The enzyme may be glycosylating at multiple sites on the molecule.1. This may be inherent to the enzyme. Use a more regioselective enzyme if available. Optimize reaction conditions (e.g., lower temperature, shorter incubation time) to favor the desired product.
2. Product Degradation: The glycosylated product might be unstable under the reaction conditions.2. Perform a time-course experiment to identify the optimal reaction time before significant degradation occurs. Analyze the stability of the purified product under various pH and temperature conditions.
3. Contamination: Contaminating enzymes in a non-purified enzyme preparation could be causing side reactions.3. Use a highly purified enzyme preparation. If using a cell lysate, consider purifying the glycosyltransferase.
Difficulty in Product Purification 1. Similar Polarity of Product and Substrate: The glycosylated product may have similar chromatographic properties to the starting material, especially with a single sugar addition.1. Optimize the HPLC gradient to achieve better separation. Consider using a different stationary phase (e.g., HILIC) or a different separation technique like preparative TLC.
2. Low Product Yield: The amount of product is too low for effective purification.2. Scale up the reaction volume. Optimize the reaction conditions to maximize the yield before attempting purification.

Quantitative Data Summary

Table 1: Solubility of Ganoderic Acid A and its Glycosylated Derivatives

CompoundAqueous Solubility (mg/L)Fold Increase vs. GAA
Ganoderic Acid A (GAA)~15.41
GAA-15-O-β-glucoside~922.5~59.9
GAA-15,26-O-β-diglucoside~15775.8~1024.4

Table 2: Pharmacokinetic Parameters of Unmodified Ganoderic Acids (Oral Administration in Rats)

CompoundTmax (h)Cmax (ng/mL)Absolute Bioavailability (%)
Ganoderic Acid A~0.4-0.6~358-3010~10-18
Ganoderic Acid F~0.5VariesLow (unquantified)

Note: This data for unmodified ganoderic acids provides a baseline. The goal of glycosylation is to significantly improve these bioavailability figures.[8][9]

Experimental Protocols

Protocol 1: Enzymatic Glycosylation of this compound

This protocol is a representative method based on the successful glycosylation of similar ganoderic acids using bacterial glycosyltransferases.

  • Preparation of Substrate Stock Solution:

    • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.

  • Enzymatic Reaction Mixture:

    • In a microcentrifuge tube, combine the following in order:

      • 50 mM Phosphate Buffer (pH 7.5)

      • 10 mM UDP-glucose (sugar donor)

      • 5 mM MgCl₂

      • 1-5 µM purified recombinant Bacillus sp. Glycosyltransferase

      • This compound stock solution to a final concentration of 0.1-0.5 mM (ensure final DMSO concentration is ≤ 5% v/v).

    • The total reaction volume is typically 100 µL to 1 mL.

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 4-24 hours with gentle agitation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or ethyl acetate.

    • Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes to precipitate the enzyme and other insoluble components.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using Reverse-Phase HPLC (RP-HPLC) with a C18 column.

    • Use a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid) to separate the glycosylated product from the substrate.

    • Monitor the elution profile at a wavelength of ~254 nm.

    • Confirm the identity of the product peak using LC-MS to verify the mass increase corresponding to the added glucose moiety.

Protocol 2: Assessment of Aqueous Solubility
  • Sample Preparation:

    • Add an excess amount of the purified glycosylated this compound (or the unglycosylated control) to a known volume of distilled water (e.g., 1 mg in 1 mL).

  • Equilibration:

    • Vortex the suspension vigorously for 1 minute.

    • Agitate at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation:

    • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 20 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_analysis Analysis & Purification cluster_eval Bioavailability Assessment substrate This compound in DMSO reaction Incubate at 30-37°C substrate->reaction enzyme Recombinant Glycosyltransferase enzyme->reaction donor UDP-Glucose donor->reaction hplc HPLC Analysis reaction->hplc Monitor Conversion lcms LC-MS Confirmation hplc->lcms Identify Product purify Preparative HPLC lcms->purify Isolate Product solubility Aqueous Solubility Test purify->solubility invivo In Vivo Pharmacokinetic Study purify->invivo

Caption: Experimental workflow for improving this compound bioavailability.

signaling_pathway GAD This compound (or its glycoside) Target 14-3-3ε GAD->Target targets CaM Calmodulin (CaM) Target->CaM activates CaMKII CaMKII CaM->CaMKII activates NRF2_cyto NRF2 (Cytoplasm) CaMKII->NRF2_cyto promotes nuclear translocation NRF2_nuc NRF2 (Nucleus) NRF2_cyto->NRF2_nuc ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE binds to AntiSen Anti-senescence & Antioxidant Effects ARE->AntiSen induces expression of antioxidant genes

Caption: Proposed signaling pathway of Ganoderenic Acid D in anti-senescence.[10]

References

Technical Support Center: Large-Scale Production of (Z)-Ganoderenic Acid D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and optimization strategies for the large-scale production of (Z)-Ganoderenic acid D and related ganoderic acids (GAs) from Ganoderma lucidum.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale production of this compound?

A1: The primary challenges stem from the low natural yield of Ganoderic acids in Ganoderma lucidum and the complexity of its production.[1][2] Key difficulties include the slow growth of the fungus, the intricate and often not fully elucidated biosynthetic pathways, and the presence of numerous structurally similar triterpenoids, which complicates purification.[1][3][4] Furthermore, scaling up from laboratory to industrial production presents issues in maintaining optimal and consistent culture conditions.[5][6]

Q2: Is it more effective to produce Ganoderic acids through submerged fermentation or solid-state fermentation?

A2: Both methods have their advantages. Submerged liquid fermentation is often preferred for large-scale production because it allows for better control over environmental parameters like temperature, pH, and oxygen supply in a shorter time and smaller space.[5][7] However, Ganoderic acids are largely produced in the primordium and fruiting body of the mushroom, which are outcomes of solid-state fermentation.[8] Some studies indicate that solid-state fermentation can lead to a significantly higher GA production compared to submerged fermentation.[9] A two-stage culture process, starting with dynamic submerged culture for biomass and shifting to a static culture to induce secondary metabolite production, is a common and effective strategy.[7][10]

Q3: What is the general biosynthetic pathway for Ganoderenic acid D?

A3: this compound, like other ganoderic acids, is a lanostane-type triterpenoid (B12794562) synthesized via the mevalonate (B85504) (MVA) pathway.[11] The process begins with acetyl-CoA and proceeds through key intermediates like lanosterol (B1674476).[11] The final steps from lanosterol involve a series of poorly understood oxidation, reduction, and acylation reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs).[3][11][12] The diversification of GAs is largely dependent on the specific activities of these CYPs.[1][3]

Troubleshooting Guide

Low Mycelial Growth

Q: My Ganoderma lucidum culture shows poor mycelial biomass growth. What are the potential causes and solutions?

A: Poor mycelial growth can often be attributed to suboptimal environmental or nutritional conditions. Here are key factors to check:

  • Temperature: The optimal temperature for Ganoderma lucidum growth is typically around 28°C.[10] Ensure your incubator is accurately calibrated.

  • pH: The initial pH of the culture medium should be between 4.5 and 6.5.[10] An overly acidic or alkaline medium can inhibit growth.

  • Nutrient Imbalance: Review your medium composition, particularly the carbon-to-nitrogen (C/N) ratio. Ensure essential nutrients are not limited.[10]

  • Inoculum Quality: Use a consistent and healthy inoculum in terms of age, size, and physiological state for every batch to ensure reproducibility.[10]

High Biomass, Low Ganoderic Acid Yield

Q: I'm achieving high mycelial biomass, but the yield of Ganoderic acids is very low. How can I improve production?

A: This is a common issue, as the optimal conditions for growth and secondary metabolite production often differ.[10] Consider the following strategies:

  • Two-Stage Fermentation: Implement a two-stage culture process. The first stage should focus on rapid biomass accumulation (e.g., dynamic shake-flask culture). The second stage involves shifting the culture to conditions that favor GA production, such as static culture, which can create stress that triggers secondary metabolism.[7][10]

  • Nitrogen Limitation: After an initial growth phase, reducing the nitrogen concentration in the medium can shift the metabolic focus from primary growth to secondary metabolite synthesis.[5][10]

  • Carbon Source Optimization: While glucose is common, its concentration is critical. An optimal concentration is often around 40 g/L.[7] High sugar concentrations can cause osmotic stress and inhibit production.[10]

  • Elicitation: The addition of elicitors like methyl jasmonate or salicylic (B10762653) acid during the fermentation can stimulate GA biosynthesis.[10]

  • Aeration: Adequate oxygen supply is crucial for GA production. In static cultures, increasing the surface area-to-volume ratio or providing a direct air supply can improve yields.[7][10] One study found that a multistage aeration control process increased triterpenoid yields by over 69%.[5]

Extraction and Purification Issues

Q: My extraction yields for Ganoderic acids are consistently low. How can this be improved?

A: Low extraction yields can result from several factors related to the solvent and extraction conditions.

  • Solvent Choice: The choice of solvent is critical. One study found that using 100% ethanol (B145695) significantly improved the yield of Ganoderic acid H compared to other concentrations.[13]

  • Extraction Conditions: Optimizing the extraction temperature and duration is key. For example, refluxing with 100% ethanol at approximately 60°C for 6 hours was shown to be effective.[13]

  • Particle Size: Ensure the raw Ganoderma material is finely ground to maximize the surface area for efficient solvent penetration.[13]

  • Extraction Method: Supercritical fluid extraction with CO2 has been explored as an efficient method for extracting ganoderic acids.[14]

Q: I am struggling to separate this compound from other similar triterpenoids. What purification strategies are recommended?

A: The purification of specific ganoderic acids is challenging due to their structural similarity.

  • Column Chromatography: Silica gel and C18 reversed-phase columns are commonly used. A gradient elution is often necessary to separate the complex mixture.[13]

  • Semi-Preparative HPLC: High-Performance Liquid Chromatography (HPLC) is a reliable method for both quantifying and isolating specific ganoderic acids.[10][15] A C18 column with a gradient mobile phase of acetonitrile (B52724) and acidified water (e.g., with 2% acetic acid) is a common setup.[15]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a powerful liquid-liquid chromatography technique for preparative isolation of natural products like GAs without a solid support matrix, which can reduce sample adsorption and degradation.[13]

Data Presentation: Fermentation Optimization

Table 1: Optimized Conditions for Ganoderic Acid (GA) Production in Submerged Culture.

ParameterOptimized ValueOutcomeReference
Carbon Source Glucose (40 g/L)Maximal GA yield of 500 mg/L[7]
Nitrogen Source Peptone (5.0 g/L)Maximum GA-Me yield of 12.4 mg/L[16]
Culture Time 437.1 hoursMaximum GA-Me yield of 12.4 mg/L[16]
Initial pH 4.5 - 6.5Optimal for mycelial growth[10]
Temperature ~28°COptimal for mycelial growth[10]
Aeration Multistage control69.54% increase in triterpenoid yield[5]

Experimental Protocols

Protocol 1: Two-Stage Submerged Fermentation

This protocol is designed to first maximize mycelial biomass and then induce the production of ganoderic acids.

  • Inoculum Preparation: Maintain stock cultures of Ganoderma lucidum on a suitable solid medium (e.g., Potato Dextrose Agar - PDA). Transfer to a liquid seed culture medium (e.g., 40 g/L glucose, 4.0 g/L peptone, 0.75 g/L KH₂PO₄, 0.45 g/L MgSO₄·7H₂O, 0.01 g/L Vitamin B₁) and incubate at 28-30°C for 8 days with shaking at 160 rpm.[10][16]

  • Stage 1: Biomass Accumulation (Dynamic Culture): Inoculate the production fermentation medium with 12% (v/v) of the seed culture.[16] Culture in a bioreactor with agitation at 28°C. This stage typically lasts for an initial growth phase where biomass is the primary goal.

  • Stage 2: GA Production (Static Culture): After sufficient biomass has accumulated, cease or significantly reduce agitation to shift the culture to static conditions. This change induces stress, which promotes the synthesis of secondary metabolites like ganoderic acids.[7][10] Continue incubation under these conditions for the optimized production period (e.g., up to 400+ hours).[16]

  • Harvesting: Harvest the mycelia from the fermentation broth by filtration or centrifugation. Wash the mycelia with distilled water to remove residual medium components before extraction.[10]

Protocol 2: Extraction and Quantification of Ganoderic Acids via HPLC

This protocol outlines a standard method for extracting and quantifying GAs from harvested mycelia.

  • Extraction:

    • Dry the harvested mycelia and grind it into a fine powder.

    • Place a known amount of the powder into a flask for reflux extraction.

    • Add 100% ethanol at a 10:1 (v/w) solvent-to-solid ratio.[13]

    • Heat the mixture to 60°C and maintain under reflux for 6 hours.[13]

    • After extraction, filter the mixture and collect the ethanol extract.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude triterpenoid extract.[13]

  • Quantification by HPLC:

    • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., 50% ethanol) to a known concentration. Filter the sample through a 0.45-µm membrane filter before injection.[10][15]

    • Standard Preparation: Prepare a stock solution of a certified this compound reference standard. Create a series of calibration standards by diluting the stock solution.[10]

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[15]

      • Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and 2% acetic acid in deionized water (Solvent A).[15]

      • Flow Rate: 0.8 - 1.0 mL/min.[15]

      • Detection: UV detector set at 252 nm.[15]

    • Analysis: Inject the standards and samples. Identify the peak for this compound based on the retention time of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards and use it to determine the concentration in your samples.[10]

Visualizations

Signaling Pathways and Workflows

Ganoderic_Acid_Biosynthesis cluster_0 cluster_1 cluster_2 acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMGR (Rate-Limiting Step) ipp IPP mevalonate->ipp Multiple Steps fpp Farnesyl-PP (FPP) ipp->fpp squalene Squalene fpp->squalene SQS oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene lanosterol Lanosterol oxidosqualene->lanosterol ganoderic_acids Ganoderic Acids (e.g., this compound) lanosterol->ganoderic_acids Multiple Steps (Oxidation, etc.) hmgr HMGR hmgr->p1 sqs SQS sqs->p4 p450 Cytochrome P450s (CYPs) p450->p6 Production_Workflow start Start: G. lucidum Culture stage1 Stage 1: Dynamic Culture (Biomass Focus) start->stage1 Inoculation stage2 Stage 2: Static Culture (GA Production Focus) stage1->stage2 Shift to Stress Conditions harvest Harvest & Wash Mycelia stage2->harvest extract Solvent Extraction (e.g., Ethanol Reflux) harvest->extract concentrate Concentration (Rotary Evaporation) extract->concentrate purify Purification (HPLC / Chromatography) concentrate->purify product Final Product: Pure this compound purify->product

References

Validation & Comparative

Comparative analysis of the cytotoxic effects of (Z)- vs. (E)-Ganoderenic acid D

Author: BenchChem Technical Support Team. Date: December 2025

Cytotoxicity Profile of Ganoderenic Acid D

Quantitative data on the cytotoxic effects of a compound identified as "Ganoderenic Acid D" is available for several human cancer cell lines. It is crucial to note that the specific isomeric form ((Z)- or (E)-) was not specified in these studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 Value (µg/mL)
Hep G2Liver Cancer0.14 ± 0.01[1]
HeLaCervical Cancer0.18 ± 0.02[1]
Caco-2Colon Cancer0.26 ± 0.03[1]

General Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Ganoderic acids, as a class of compounds, are known to exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3] While the specific pathways for each isomer of Ganoderenic acid D have not been elucidated, a generalized pathway for ganoderic acid-induced apoptosis can be illustrated.

Signaling Pathway for Ganoderic Acid-Induced Apoptosis

Ganoderic_Acid_Apoptosis_Pathway GA Ganoderic Acids Cell Cancer Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Stress Induction Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized signaling pathway of ganoderic acid-induced apoptosis.

Experimental Protocols

The following is a generalized protocol for a cytotoxicity assay, based on common methodologies used in the cited types of studies.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., Hep G2, HeLa, Caco-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (Z)- and (E)-Ganoderenic acid D

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of (Z)- and (E)-Ganoderenic acid D in the complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative cytotoxicity study.

Cytotoxicity_Workflow start Start culture Cell Culture (e.g., Hep G2, HeLa, Caco-2) start->culture seed Seed Cells in 96-well Plates culture->seed prepare Prepare Serial Dilutions of (Z)- and (E)-Ganoderenic Acid D seed->prepare treat Treat Cells with Compounds prepare->treat incubate Incubate for 48-72h treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubate->assay measure Measure Absorbance assay->measure analyze Data Analysis and IC50 Determination measure->analyze end End analyze->end

Caption: Experimental workflow for comparative cytotoxicity analysis.

Conclusion and Future Directions

The currently available data indicates that Ganoderenic acid D possesses cytotoxic activity against various cancer cell lines. However, a significant knowledge gap exists regarding the specific contributions of the (Z) and (E) isomers to this activity. Future research should focus on the separate isolation or synthesis of these isomers and their direct comparative evaluation in a panel of cancer cell lines. Such studies are essential to elucidate any structure-activity relationships and to potentially identify the more potent isomer for further drug development. Understanding the distinct biological effects of each isomer will provide a more precise understanding of their therapeutic potential.

References

Unveiling the Anti-Tumor Potential of (Z)-Ganoderenic Acid D: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Ganoderenic acid D (GAD) , a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising candidate in oncology research. Exhibiting a range of anti-tumor activities, GAD demonstrates significant potential for development as a novel therapeutic agent. This guide provides a comprehensive comparison of GAD's efficacy across various cancer models, supported by experimental data and detailed protocols to aid researchers in validating and expanding upon these findings.

Comparative Efficacy of this compound and Other Ganoderic Acids

The cytotoxic effects of Ganoderic acids have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) serves as a key metric for comparing the anti-proliferative activity of these compounds. While data for this compound is still emerging, the available information, in conjunction with data from other closely related Ganoderic acids, provides valuable insights into its potential potency.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compound Esophageal Squamous Carcinoma (EC9706, Eca109)Esophageal CancerNot specified in µM
Ganoderic Acid AHepatocellular Carcinoma (HepG2)Liver Cancer187.6 (24h), 203.5 (48h)[1]
Ganoderic Acid AHepatocellular Carcinoma (SMMC7721)Liver Cancer158.9 (24h), 139.4 (48h)[1]
Ganoderic Acid TLung Cancer (95-D)Lung CancerNot specified in µM[2]
Ganoderic Acid DMProstate Cancer (PC-3)Prostate CancerNot specified in µM
Ganoderic Acid DMProstate Cancer (LnCaP)Prostate CancerNot specified in µM
7-Oxo-ganoderic acid ZLung Cancer (H460)Lung Cancer43.1[3]
Ganoderic Acid YLung Cancer (H460)Lung Cancer22.4[3]

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of exposure.

In Vivo Anti-Tumor Effects of Ganoderic Acids

Preclinical studies in animal models have demonstrated the potential of Ganoderic acids to inhibit tumor growth and metastasis. These studies provide crucial validation of the in vitro findings and offer a basis for further clinical investigation.

CompoundCancer ModelAnimal ModelDosage and AdministrationKey FindingsReference
Ganoderic Acid TLewis Lung CarcinomaC57BL/6 miceNot specifiedSuppressed tumor growth and metastasis; down-regulated MMP-2 and MMP-9 mRNA expression.[4]
Ganoderic Acid THuman Solid Tumor XenograftAthymic miceNot specifiedSuppressed tumor growth.[2]
Ganoderic Acid (unspecified)Lewis Lung CarcinomaRodents28 mg/kg i.p.Inhibited tumor growth and lung metastasis.[5]

Core Anti-Tumor Mechanisms of this compound

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting cancer cell invasion and metastasis.

Induction of Apoptosis

GAD has been shown to trigger the intrinsic apoptosis pathway, a key mechanism for eliminating cancerous cells. This process involves the activation of a cascade of caspases, leading to the systematic dismantling of the cell.

GAD_Apoptosis_Pathway GAD This compound Bax Bax GAD->Bax Upregulates Bcl2 Bcl-2 GAD->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced mitochondrial apoptosis pathway.

Cell Cycle Arrest

GAD can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and propagating.

GAD_Cell_Cycle_Arrest GAD This compound p21 p21 GAD->p21 Upregulates p16 p16 GAD->p16 Upregulates CDK4_6 CDK4/6 p21->CDK4_6 Inhibits p16->CDK4_6 Inhibits G1_S_Transition G1/S Transition CDK4_6->G1_S_Transition CyclinD1 Cyclin D1 CyclinD1->G1_S_Transition GAD_Metastasis_Inhibition GAD This compound NFkB NF-κB GAD->NFkB Inhibits MMP2 MMP-2 NFkB->MMP2 Upregulates MMP9 MMP-9 NFkB->MMP9 Upregulates Invasion_Metastasis Invasion & Metastasis MMP2->Invasion_Metastasis MMP9->Invasion_Metastasis PI3K_Akt_mTOR_Pathway GAD This compound PI3K PI3K GAD->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

References

A Comparative Guide to the Bioactivity of (Z)-Ganoderenic Acid D and Other Ganoderic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. This guide provides an objective comparison of the bioactivity of (Z)-Ganoderenic acid D with other prominent ganoderic acids, focusing on their anticancer, anti-inflammatory, and immunomodulatory effects, supported by available experimental data.

While specific bioactivity data for this compound is limited in the current literature, this guide will utilize the available information for Ganoderenic acid D to draw comparisons. It is important to note that the stereochemistry, such as the Z/E isomerization in the side chain, can influence biological activity.

Anticancer Activity

Ganoderic acids have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The cytotoxic effects of different ganoderic acids against several cancer cell lines are summarized below.

Table 1: Comparative Cytotoxicity of Ganoderic Acids against Human Cancer Cell Lines
Ganoderic AcidCell LineAssayIC50 / LC50 (µM)Reference
Ganoderic Acid D HeLa (Cervical)MTT17.3[1]
HepG2 (Liver)MTT0.14 mg/ml[2][3]
Caco-2 (Colon)MTT0.26 mg/ml[2]
7-Oxo-ganoderic acid Z Caco-2 (Colon)-20.87 - 84.36
HepG2 (Liver)-20.87 - 84.36
HeLa (Cervical)-20.87 - 84.36
Ganoderic Acid DM HeLa (Cervical)-20.87 - 84.36
Caco-2 (Colon)-20.87 - 84.36
HepG2 (Liver)-20.87 - 84.36
Ganoderic Acid A GBC-SD (Gallbladder)->80[4]
Ganoderic Acid Me HCT-116 (Colon)-Induces apoptosis[5]
Ganoderic Acid T 95-D (Lung)-Induces apoptosis[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Mechanisms of Anticancer Action

Ganoderic acids exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation.

  • Apoptosis Induction: Many ganoderic acids, including Ganoderic acid D, DM, and T, have been shown to induce apoptosis in cancer cells.[1][5][6] This programmed cell death is often mediated through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[5]

  • Cell Cycle Arrest: Ganoderic acids can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, Ganoderic acid D induces G2/M phase arrest in HeLa cells, while Ganoderic acid DM mediates G1 cell cycle arrest in breast cancer cells.[1][6]

  • Inhibition of Metastasis: Some ganoderic acids have demonstrated anti-metastatic properties by inhibiting cell invasion and migration.[5]

Below is a diagram illustrating the general signaling pathways implicated in the anticancer activity of ganoderic acids.

cluster_0 Ganoderic Acids cluster_1 Cellular Effects cluster_2 Signaling Pathways GA Ganoderic Acids (e.g., GA-D, GA-DM, GA-T) Mitochondria Mitochondrial Pathway (Bcl-2 family regulation) GA->Mitochondria CDKs CDK/Cyclin Modulation GA->CDKs NFkB NF-κB Inhibition GA->NFkB MAPK MAPK Pathway Modulation GA->MAPK Apoptosis Apoptosis Induction CellCycleArrest Cell Cycle Arrest (G1 or G2/M) Metastasis Inhibition of Metastasis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis CDKs->CellCycleArrest NFkB->Metastasis MAPK->Apoptosis MAPK->Metastasis

Caption: General anticancer mechanisms of ganoderic acids.

Anti-inflammatory Activity

Several ganoderic acids exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Table 2: Comparative In Vitro Anti-inflammatory Activity of Ganoderic Acids
Ganoderic AcidCell LineInflammatory StimulusKey Inhibited MediatorsEffective ConcentrationKey Signaling Pathway(s)Reference
Ganoderic Acid D BV-2 (Microglia)LPSNitric Oxide (NO)IC50 = 13.77 µM-[2]
Deacetyl Ganoderic Acid F BV-2 (Microglia)LPSNO, iNOS, TNF-α, IL-6, IL-1β2.5 - 5 µg/mLNF-κB[7]
Ganoderic Acid A BV-2 (Microglia)LPSTNF-α, IL-1β, IL-6Not specifiedFarnesoid X Receptor (FXR)[7][8]
Ganoderic Acid C1 ----MAPK[7]
Mechanisms of Anti-inflammatory Action

The primary mechanism underlying the anti-inflammatory effects of ganoderic acids is the inhibition of the NF-κB and MAPK signaling pathways.

  • NF-κB Pathway Inhibition: Ganoderic acids, such as Deacetyl Ganoderic Acid F, have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[7]

  • MAPK Pathway Modulation: Ganoderic acids can also modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), which play a crucial role in the inflammatory response.[7]

The following diagram illustrates the inhibition of the NF-κB signaling pathway by ganoderic acids.

cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P IkB_NFkB IκBα-NF-κB IKK->IkB_NFkB NFkB NF-κB (p65/p50) IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus InflammatoryGenes Pro-inflammatory Gene Expression GA Ganoderic Acids GA->IKK Inhibition IkB_NFkB->IkB IkB_NFkB->NFkB Start Seed Cells in 96-well plate Treatment Treat with Ganoderic Acids Start->Treatment MTT Add MTT Reagent Treatment->MTT Incubate Incubate (2-4h) MTT->Incubate Solubilize Add DMSO Incubate->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

A Comparative Guide to the Structure-Activity Relationship of Ganoderenic Acid D Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids from the medicinal mushroom Ganoderma lucidum, is a subject of intense research. Among these, Ganoderenic Acid D and its isomers are of particular interest due to their diverse pharmacological activities. This guide provides an objective comparison of the performance of Ganoderenic Acid D isomers, supported by available experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular mechanisms.

While direct comparative studies on the bioactivity of specific isomers of Ganoderenic Acid D are limited in the current scientific literature, this guide synthesizes the known activities of Ganoderenic Acid D and extrapolates potential structure-activity relationships based on studies of the broader ganoderic acid family.

Data Presentation: Comparative Bioactivities

The biological activities of Ganoderenic Acid D have been evaluated in several contexts, primarily focusing on its cytotoxic, anti-inflammatory, and enzyme-inhibitory effects. The following tables summarize the available quantitative data. It is important to note that direct comparisons between isomers are often inferred from studies on closely related ganoderic acids.

Cytotoxic Activity

Ganoderenic Acid D has demonstrated significant cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are presented below.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer17.3[1]
HepG2Liver CancerNot specified
Caco-2Colorectal CancerNot specified
HT-29Colorectal CancerNot specified
SW620Colorectal CancerNot specified

Note: Specific IC50 values for HepG2, Caco-2, HT-29, and SW620 cells were not available in the reviewed literature, though cytotoxic effects have been reported.

Enzyme Inhibitory Activity

Ganoderic acids, as a class, are known to inhibit various enzymes. While specific data on the inhibition of a wide range of enzymes by Ganoderenic Acid D isomers is not abundant, studies on related compounds suggest potential targets. For instance, many ganoderic acids show inhibitory activity against cytochrome P450 enzymes.

EnzymeIC50 (µM)Inhibition TypeReference
Cytochrome P450 (general)VariesVaries[2][3][4]

Note: This table represents a general activity of the ganoderic acid class. Specific isomers of Ganoderenic Acid D may exhibit differential inhibitory profiles.

Structure-Activity Relationship Insights

Based on the broader family of ganoderic acids, several structural features are known to influence biological activity. These general principles can be cautiously applied to hypothesize the structure-activity relationships for Ganoderenic Acid D isomers:

  • Hydroxylation and Acetylation: The position and stereochemistry of hydroxyl and acetyl groups on the lanostane (B1242432) skeleton significantly impact cytotoxicity and anti-inflammatory activity.

  • Side Chain Carboxyl Group: The presence of a carboxylic acid moiety in the side chain is often crucial for bioactivity.

  • Oxidation State: The degree and location of oxidation (e.g., ketone vs. hydroxyl groups) can modulate the potency and selectivity of the compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of ganoderic acids.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Ganoderenic Acid D isomer for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the Ganoderenic Acid D isomer for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: A standard curve of sodium nitrite (B80452) is used to determine the concentration of nitrite in the samples.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Treatment and Lysis: Treat cells with the Ganoderenic Acid D isomer and/or a stimulant (e.g., LPS) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & SAR start Ganoderenic Acid D Isomers cytotoxicity Cytotoxicity Assays (e.g., MTT, CCK-8) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Griess, ELISA) start->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assays (e.g., Cytochrome P450) start->enzyme_inhibition western_blot Western Blot (Signaling Pathway Analysis) cytotoxicity->western_blot flow_cytometry Flow Cytometry (Apoptosis, Cell Cycle) cytotoxicity->flow_cytometry data_analysis IC50/EC50 Determination anti_inflammatory->data_analysis enzyme_inhibition->data_analysis western_blot->data_analysis flow_cytometry->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A general experimental workflow for screening the bioactivity of Ganoderenic Acid D isomers.

Potential Signaling Pathway: mTOR Inhibition

mTOR_pathway gad Ganoderenic Acid D mtor mTOR gad->mtor Inhibition pi3k PI3K akt Akt pi3k->akt akt->mtor apoptosis Apoptosis mtor->apoptosis Inhibits autophagy Autophagy mtor->autophagy Inhibits

Caption: Ganoderenic Acid D may induce apoptosis and autophagy by inhibiting the mTOR signaling pathway.[5]

Potential Signaling Pathway: PERK/NRF2 Activation

PERK_NRF2_pathway gad Ganoderenic Acid D perk PERK gad->perk Activates nrf2 NRF2 perk->nrf2 Activates are Antioxidant Response Element (ARE) nrf2->are antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes cellular_senescence Cellular Senescence antioxidant_genes->cellular_senescence Inhibits

Caption: Ganoderenic Acid D may protect against oxidative stress-induced senescence via the PERK/NRF2 pathway.

References

Cross-Validation of Analytical Methods for (Z)-Ganoderenic Acid D Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of (Z)-Ganoderenic acid D, a bioactive triterpenoid (B12794562) found in Ganoderma species. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by experimental data from various studies.

Data Presentation: A Comparative Analysis

The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound and other ganoderic acids often involves a trade-off between the robustness and accessibility of HPLC and the superior sensitivity and specificity of UPLC-MS/MS.[1] The following tables summarize the key performance metrics for the analysis of ganoderic acids using both techniques, compiled from published validation studies.

Table 1: Performance Characteristics of HPLC-UV Methods for Ganoderic Acid Analysis

ParameterReported ValuesReference
Linearity (r²)>0.9990[2][3]
Limit of Detection (LOD)0.34 - 2.2 µg/mL[1]
Limit of Quantitation (LOQ)1.01 - 4.23 µg/mL[1]
Precision (RSD)Intra-day: 0.8-4.8%, Inter-day: 0.7-5.1%[2][3]
Accuracy/Recovery96.85 - 105.09%[2][3]

Table 2: Performance Characteristics of UPLC-MS/MS Methods for Ganoderic Acid Analysis

ParameterReported ValuesReference
Linearity (r²)>0.998[4]
Limit of Detection (LOD)0.66 - 6.55 µg/kg[4]
Limit of Quantitation (LOQ)2.20 - 21.84 µg/kg[4]
Precision (RSD)Intra-day: <6.8%, Inter-day: <8.1%[4]
Accuracy/Recovery89.1 - 114.0%[4]

UPLC-MS/MS offers significantly lower limits of detection and quantification, often in the µg/kg range, compared to the µg/mL range for HPLC-UV.[1][4] This heightened sensitivity allows for the detection and quantification of minor ganoderic acids that may be present at very low concentrations.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative experimental protocols for HPLC-UV and UPLC-MS/MS analysis of ganoderic acids.

HPLC-UV Method

This method is suitable for the quantification of major ganoderic acids and for routine quality control.[1]

  • Sample Preparation:

    • Ganoderma samples are powdered and extracted with a solvent such as chloroform (B151607) or methanol (B129727), often with the aid of ultrasonication.[5][6]

    • The extract is then filtered and evaporated to dryness.[5]

    • The residue is redissolved in a suitable solvent like methanol and filtered through a 0.2 or 0.45 µm syringe filter before injection into the HPLC system.[5][7]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used (e.g., Agilent Zorbax XDB C18, 250 mm × 4.6 mm, 5 µm).[2][3][5]

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.03% phosphoric acid or 2% acetic acid) is typical.[2][3][8]

    • Flow Rate: A flow rate of 0.8-1.0 mL/min is generally applied.[2][3][7]

    • Detection: UV detection is performed at a wavelength of 252 nm.[2][3][7]

    • Column Temperature: The column temperature is typically maintained at 30°C.[7][9]

UPLC-MS/MS Method

This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of ganoderic acids, including those present at low concentrations.[1]

  • Sample Preparation:

    • Sample preparation follows a similar procedure to the HPLC-UV method, involving extraction with an organic solvent and filtration.[4][5]

  • UPLC Conditions:

    • Column: A sub-2 µm particle size C18 column is used (e.g., ACQUITY UPLC BEH C18, 1.8 µm, 2.1 mm × 100 mm).[4][10]

    • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is common.[4][10]

    • Flow Rate: A typical flow rate is around 0.35 mL/min.[10]

    • Column Temperature: The column is often maintained at 40°C.[10]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in negative mode is frequently used for the analysis of ganoderic acids.[4]

    • Detection: Quantification is performed using a triple-quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[4][5]

Visualizations: Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

Analytical Method Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objectives Define Objectives & Acceptance Criteria Select_Methods Select Analytical Methods for Comparison Define_Objectives->Select_Methods Prepare_Samples Prepare Standard & Sample Materials Select_Methods->Prepare_Samples Method_Validation_1 Method 1 Validation (e.g., HPLC-UV) Prepare_Samples->Method_Validation_1 Method_Validation_2 Method 2 Validation (e.g., UPLC-MS/MS) Prepare_Samples->Method_Validation_2 Analyze_Samples Analyze Samples by Both Methods Method_Validation_1->Analyze_Samples Method_Validation_2->Analyze_Samples Compare_Data Compare Quantitative Data Analyze_Samples->Compare_Data Statistical_Analysis Perform Statistical Analysis Compare_Data->Statistical_Analysis Assess_Equivalence Assess Method Equivalence/Bias Statistical_Analysis->Assess_Equivalence Conclusion Conclusion & Recommendation Assess_Equivalence->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Comparison_of_Analytical_Methods Comparison of HPLC-UV and UPLC-MS/MS for Ganoderenic Acid D Quantification cluster_attributes Key Attributes HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Specificity Specificity HPLC_UV->Specificity Good Cost Cost & Complexity HPLC_UV->Cost Lower Robustness Robustness HPLC_UV->Robustness High Application Primary Application HPLC_UV->Application Routine QC of Major Analytes UPLC_MSMS UPLC-MS/MS UPLC_MSMS->Sensitivity High UPLC_MSMS->Specificity Excellent UPLC_MSMS->Cost Higher UPLC_MSMS->Robustness Moderate UPLC_MSMS->Application Trace Analysis & Comprehensive Profiling

Caption: Comparison of HPLC-UV and UPLC-MS/MS methods.

Conclusion

Both HPLC-UV and UPLC-MS/MS are valuable techniques for the quantification of this compound and other ganoderic acids. The selection of an appropriate method should be guided by the specific analytical requirements. HPLC-UV is a robust, cost-effective, and reliable method well-suited for the routine quality control of major ganoderic acids in raw materials and extracts of Ganoderma.[1] In contrast, UPLC-MS/MS is the preferred method for comprehensive profiling, analysis of trace-level compounds, and research applications where high sensitivity and specificity are paramount.[1] The cross-validation of data obtained from these two techniques can provide a high degree of confidence in the quantification of this compound, ensuring the quality and consistency of research and product development.

References

Comparative study of (Z)-Ganoderenic acid D content in wild vs. cultivated Ganoderma

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The therapeutic potential of Ganoderma species, commonly known as Reishi or Lingzhi, is largely attributed to its rich diversity of bioactive compounds, particularly triterpenoids like ganoderenic acids. Among these, (Z)-Ganoderenic acid D is of significant interest for its potential pharmacological activities. This guide provides a comparative overview of ganoderenic acid content in wild versus cultivated Ganoderma, supported by experimental data and detailed methodologies to aid in research and development.

While specific quantitative data directly comparing this compound content in wild versus cultivated Ganoderma is limited in publicly available literature, broader comparisons of total triterpenes and other ganoderic acids reveal important trends and highlight the influence of cultivation on the chemical profile of this medicinal mushroom.

Data Presentation: Quantitative Comparison of Triterpenoids

Studies comparing the triterpenoid (B12794562) content of wild and cultivated Ganoderma have yielded varied results, suggesting that the source and cultivation techniques play a crucial role in the chemical composition of the final product. The following table summarizes key findings from comparative studies.

Study FindingSource Type ComparedExtraction MethodAnalytical MethodReference
Levels of ganoderic acid and ergosterol (B1671047) were higher in cultivated samples.Cultivated vs. WildSupercritical CO2Not Specified[1]
Total triterpenes in wild samples were significantly higher than in cultivated ones.Wild vs. CultivatedNot SpecifiedHPLC-DAD

These contrasting findings underscore the complexity of comparing wild and cultivated Ganoderma. Factors such as the specific strain of Ganoderma, the substrate used for cultivation, and the environmental conditions of the wild specimens can all significantly impact the production of secondary metabolites like ganoderenic acids. For instance, one study found that beech wood substrate was more suitable for the accumulation of triterpenes in both G. lucidum and G. lingzhi during solid cultivation.

Mandatory Visualization

Below is a diagram illustrating a typical experimental workflow for the comparative analysis of ganoderenic acid content in wild and cultivated Ganoderma.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Interpretation wild Wild Ganoderma (Collection & Identification) drying Drying (Freeze-drying or Oven) wild->drying cultivated Cultivated Ganoderma (Harvesting) cultivated->drying grinding Grinding to Powder drying->grinding extraction Solvent or Supercritical CO2 Extraction grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration hplc HPLC / UPLC-MS Analysis concentration->hplc quantification Quantification of This compound hplc->quantification comparison Comparative Analysis quantification->comparison

Experimental workflow for comparative analysis.

Experimental Protocols

Accurate quantification of this compound requires meticulous experimental procedures. Below are detailed methodologies for extraction and analysis, synthesized from established research protocols.

Sample Preparation
  • Collection and Identification: Wild Ganoderma fruiting bodies should be collected from their natural habitat and authenticated by a mycologist. Cultivated Ganoderma should be harvested at maturity.

  • Drying: Fresh samples are cleaned of any debris and dried to a constant weight. This can be achieved through freeze-drying or oven-drying at a controlled temperature (e.g., 60°C) to prevent degradation of thermolabile compounds.

  • Pulverization: The dried fruiting bodies are ground into a fine powder (e.g., passing through a 40-60 mesh sieve) to increase the surface area for efficient extraction.

Extraction of Ganoderenic Acids

Two common methods for extracting triterpenoids from Ganoderma are traditional solvent extraction and supercritical fluid extraction.

Method A: Ultrasonic-Assisted Solvent Extraction

  • Weighing: Accurately weigh approximately 1.0 g of the dried Ganoderma powder.

  • Solvent Addition: Place the powder in a flask and add a suitable solvent. Methanol (B129727) or ethanol (B145695) are commonly used. For example, add 50 mL of methanol.

  • Ultrasonication: Perform ultrasonic-assisted extraction for a specified duration, for instance, 60 minutes at room temperature.

  • Filtration: Filter the extract through filter paper to separate the solid residue.

  • Re-extraction (Optional but Recommended): The residue can be re-extracted one or two more times with fresh solvent to ensure complete extraction of the target compounds.

  • Pooling and Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Final Preparation: The dried extract is then dissolved in a precise volume of the mobile phase (e.g., methanol or acetonitrile) for HPLC or UPLC-MS analysis. The solution should be filtered through a 0.22 or 0.45 µm syringe filter before injection.

Method B: Supercritical CO2 (scCO2) Extraction

Supercritical CO2 extraction is a green technology that offers high selectivity and avoids the use of organic solvents.

  • Loading: Place the dried Ganoderma powder into the extraction vessel of the scCO2 system.

  • Parameter Setting: Set the extraction parameters. Optimal conditions can vary, but a common starting point is a pressure of 30 MPa and a temperature of 40°C.[2]

  • Extraction: Pump supercritical CO2 through the vessel at a constant flow rate. A co-solvent like ethanol may be used to enhance the extraction efficiency of more polar compounds.

  • Collection: The extract is collected from a separation chamber where the pressure and temperature are lowered, causing the CO2 to return to a gaseous state and leave the extract behind.

  • Sample Preparation for Analysis: The collected extract is dissolved in a known volume of a suitable solvent for subsequent analysis by HPLC or UPLC-MS.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a mass spectrometer (MS) is used.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically employed for the separation of ganoderenic acids.[3]

  • Mobile Phase: A gradient elution is commonly used, consisting of two solvents, such as (A) acetonitrile (B52724) and (B) water containing a small percentage of acid (e.g., 0.1% formic acid or 0.03% phosphoric acid) to improve peak shape. The gradient program is optimized to achieve good separation of the target analytes.

  • Detection: The detection wavelength is usually set at 252 nm, where many ganoderic acids exhibit strong absorbance.[3]

  • Standard Preparation: A standard stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the standards.

The methodologies outlined above provide a robust framework for conducting a comparative study of this compound in wild and cultivated Ganoderma. Given the observed variability in triterpenoid content, it is crucial for researchers to carefully control and report all aspects of sample provenance, cultivation or collection conditions, and the analytical methods employed.

References

Validating the Molecular Targets of (Z)-Ganoderenic Acid D in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Z)-Ganoderenic acid D's performance in targeting cancer cells, with a focus on validating its molecular interactions. While specific quantitative data for the (Z)-isomer is limited in publicly available literature, this guide leverages data from closely related ganoderic acid isoforms, such as Ganoderic Acid A, D, and DM, to provide a comparative analysis against other therapeutic alternatives. The primary molecular target discussed is the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.

Comparative Efficacy Against Cancer Cell Lines

Table 1: Comparative IC50 Values of Ganoderic Acids and Standard Chemotherapeutics

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
Ganoderic Acid A HepG2Hepatocellular Carcinoma187.624
SMMC7721Hepatocellular Carcinoma158.924
MDA-MB-231Breast Cancer~60 µg/mL-
Nalm-6Leukemia140 µg/mL48
Ganoderic Acid T 95-DLung Cancer27.9 µg/mL (~54 µM)-
Ganoderic Acid DM PC-3Prostate Cancer10.6 (for 5α-reductase)-
Paclitaxel SK-BR-3Breast Cancer (HER2+)Varies72
MDA-MB-231Breast Cancer (Triple Negative)Varies72
T-47DBreast Cancer (Luminal A)Varies72
Rapamycin T cell line-0.05 nM (for S6K activation)-

Note: IC50 values can vary significantly based on the assay conditions and cell line used. Direct comparison between studies should be made with caution. The data for Ganoderic Acid A in MDA-MB-231 and Nalm-6 cells, and for Ganoderic Acid T are presented as µg/mL and have been approximately converted to µM for broader comparison where possible, assuming an average molecular weight for ganoderic acids.

Molecular Target Validation: The PI3K/Akt/mTOR Pathway

Ganoderic acids are known to induce apoptosis and cell cycle arrest in cancer cells, with evidence pointing towards their interaction with the PI3K/Akt/mTOR signaling pathway. Validating this interaction is a crucial step in drug development.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key cascade that regulates cell survival, proliferation, and metabolism. This compound is hypothesized to inhibit this pathway, leading to its anti-cancer effects.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Ganoderenic_Acid (Z)-Ganoderenic acid D Ganoderenic_Acid->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the hypothesized inhibitory point of this compound.

Experimental Protocols for Target Validation

To validate the molecular targets of this compound, a series of experiments are required. The following are detailed protocols for key validation assays.

Experimental Workflow for Target Validation

A logical workflow ensures a systematic approach to validating the molecular targets of a compound.

Target_Validation_Workflow start Start: Compound of Interest (this compound) cell_culture 1. Cell Viability Assays (e.g., MTT Assay) start->cell_culture ic50 Determine IC50 cell_culture->ic50 cetsa 2. Cellular Thermal Shift Assay (CETSA) - Identify direct targets ic50->cetsa western_blot 3. Western Blotting - Validate pathway inhibition (e.g., p-mTOR, p-Akt) cetsa->western_blot kinase_assay 4. In Vitro Kinase Assay - Confirm direct enzyme inhibition western_blot->kinase_assay validation Target Validated kinase_assay->validation

Caption: A streamlined workflow for the validation of molecular targets of a novel anti-cancer compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that a ligand-bound protein is more stable and will denature at a higher temperature than the unbound protein.

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., MCF-7, HepG2) to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant.

    • Quantify the amount of soluble target protein (e.g., mTOR) in the supernatant using Western Blotting. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.

Western Blotting for PI3K/Akt/mTOR Pathway Proteins

Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms. This allows for the assessment of pathway inhibition.

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells to 70-80% confluency.

    • Treat cells with different concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, and S6K overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of mTOR and its downstream targets in treated cells indicates pathway inhibition.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer containing recombinant active mTOR or PI3K enzyme, its substrate (e.g., a peptide substrate for mTOR), and ATP.

  • Kinase Reaction:

    • In a microplate, combine the kinase, substrate, and diluted this compound or vehicle control.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction.

    • Detect the kinase activity. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

      • Luminescence-based assay: Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™).

      • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

While direct quantitative data for this compound is still emerging, the available evidence for related ganoderic acids strongly suggests its potential as an anti-cancer agent targeting the PI3K/Akt/mTOR pathway. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to validate these molecular targets and objectively compare the efficacy of this compound against existing cancer therapies. Further research focusing on the specific (Z)-isomer is warranted to fully elucidate its therapeutic potential.

Independent Verification of the Published Bioactivities of (Z)-Ganoderenic Acid D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published bioactivities of Ganoderenic Acid D, with a focus on its anti-cancer properties. Due to the limited availability of independent verification studies specifically for the (Z)-isomer of Ganoderenic Acid D, this document serves as a comparative framework, referencing data from closely related ganoderic acids to offer a broader perspective on its potential therapeutic efficacy.

Summary of Bioactivities and Comparative Efficacy

(Z)-Ganoderenic Acid D is a member of the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. While research specifically on the (Z)-isomer is sparse, studies on Ganoderic Acid D (GA-D) have highlighted its potential in cancer therapy. The primary reported mechanism of action is the downregulation of the mTOR signaling pathway, which is crucial for cell growth and proliferation. This action promotes apoptosis and autophagic cell death in cancer cells.[1]

To provide a context for the potential efficacy of this compound, the following table compares the anti-proliferative activity of other prominent ganoderic acids against various cancer cell lines.

Table 1: Comparative Anti-proliferative Activity of Ganoderic Acids

CompoundCancer Cell LineIC50 (µM)Reference
Ganoderic Acid AHepG2 (Liver Cancer)187.6 (24h), 203.5 (48h)[2][3]
SMMC7721 (Liver Cancer)158.9 (24h), 139.4 (48h)[2][3]
Ganoderic Acid DMNon-Small Cell Lung Cancer (A549, NCI-H460)Not specified in µM[4]
7-Oxo-ganoderic acid ZH460 (Lung Cancer)43.1[3]
Ganoderic Acid YH460 (Lung Cancer)22.4[3]

Note: IC50 values can vary depending on the cell line, exposure time, and experimental conditions.

Signaling Pathways

The anti-cancer activity of Ganoderic Acid D has been linked to the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

mTOR Signaling Pathway

Ganoderic Acid D has been reported to downregulate the expression of phosphorylated proteins in the mTOR signaling pathway, including PI3K, AKT, and mTOR itself.[1] This inhibition leads to a synergistic promotion of apoptosis and autophagy in esophageal squamous cell carcinoma cells.

mTOR_Pathway GA_D This compound PI3K PI3K GA_D->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Autophagy Autophagy mTOR->Autophagy Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Ganoderic Acid D inhibits the mTOR signaling pathway.
Oxidative Stress-Induced Senescence Pathway

Recent studies have also indicated that Ganoderic Acid D can prevent oxidative stress-induced senescence in human amniotic mesenchymal stem cells. It achieves this by targeting the 14-3-3ε protein, which in turn activates the CaM/CaMKII/NRF2 signaling pathway.[5]

Senescence_Pathway GA_D This compound Protein_14_3_3e 14-3-3ε GA_D->Protein_14_3_3e CaM CaM Protein_14_3_3e->CaM CaMKII CaMKII CaM->CaMKII NRF2 NRF2 CaMKII->NRF2 Antioxidant_Response Antioxidant Response NRF2->Antioxidant_Response Senescence Cellular Senescence Antioxidant_Response->Senescence Experimental_Workflow cluster_invitro In Vitro Analysis A Cancer Cell Culture B Treatment with This compound A->B C MTT Assay (Cell Viability) B->C D Western Blot (Protein Expression) B->D E Data Analysis C->E D->E

References

A Comparative Metabolomic Analysis of Ganoderma Strains: Unraveling the Metabolic Landscape of High and Low (Z)-Ganoderenic Acid D Producers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic intricacies of Ganoderma species is paramount for harnessing their therapeutic potential. This guide provides a comparative metabolomic overview of Ganoderma strains, with a focus on differentiating between those exhibiting high and low levels of (Z)-Ganoderenic acid D, a bioactive triterpenoid (B12794562) of significant interest.

This analysis is based on a synthesis of findings from multiple studies that have employed advanced analytical techniques to characterize the metabolome of various Ganoderma strains and species. While a direct comparison of strains pre-selected for their this compound content is not extensively documented, this guide draws upon quantitative data from different growth stages and species to illustrate the metabolic disparities.

Quantitative Metabolite Comparison

The following tables summarize the quantitative data on key triterpenoids, including this compound, from different Ganoderma samples. This data allows for a comparative assessment of metabolite abundance, highlighting the variability that can exist between strains or, as presented here, different developmental stages which serve as a proxy for high and low production.

Table 1: Triterpenoid Content in Ganoderma lingzhi at Different Growth Stages (µg/g dry weight)

TriterpenoidEarly Growth Stage (Higher this compound)Later Growth Stage (Lower this compound)
This compound Present Reduced
Ganoderic acid AHigher ContentLower Content
Ganoderic acid C2Higher ContentLower Content
Ganoderic acid IHigher ContentLower Content
Ganoderenic acid CHigher ContentLower Content
Ganoderic acid KLower ContentHigher Content
Ganoderic acid TNLower ContentHigher Content
Ganoderic acid T-QLower ContentHigher Content

Source: Data synthesized from a study on the changes of active substances in Ganoderma lucidum during different growth periods. The early growth stage of the fruit bodies showed a higher content of ganoderenic acid D compared to later stages[1].

Table 2: Content of Various Ganoderic Acids in Different Ganoderma Samples (µg/g of dried material)

Ganoderic AcidG. tsugae Sample 1G. tsugae Sample 2G. lucidumG. sinense
Ganoderic Acid A13.023.04764.8 ± 29.91918.1 ± 35.2
Ganoderic Acid B10.012.0PresentPresent
Ganoderic Acid C15.018.0--
Ganoderic Acid D8.010.0PresentPresent
Ganoderenic Acid D4.0 5.0 --

Source: This table combines data from multiple sources to illustrate the variability of ganoderic acids across different species and samples. A reversed-phase liquid chromatographic method was developed for the quantitative determination of six triterpenoids, including ganoderic acid D, in various Ganoderma species[2]. Another study established an HPLC method to quantify nine triterpenoids, including ganoderenic acid D, in Ganoderma tsugae[3][4].

Experimental Protocols

The following sections detail the methodologies typically employed in the comparative metabolomics of Ganoderma.

Sample Preparation

Ganoderma fruiting bodies or mycelia are harvested and immediately freeze-dried to halt metabolic activity. The dried samples are then ground into a fine powder to ensure homogeneity. For comparative studies of different strains, it is crucial that all strains are cultivated under identical conditions (substrate, temperature, humidity, and light) to minimize environmental influences on the metabolome.

Metabolite Extraction

A specific mass of the powdered Ganoderma sample (e.g., 100 mg) is subjected to solvent extraction. A common method involves ultrasonication in a solvent such as chloroform (B151607) or a methanol/water mixture.[2] The resulting extract is then centrifuged, and the supernatant is filtered to remove particulate matter before analysis.

Chromatographic Separation and Mass Spectrometric Analysis (UPLC-MS/MS)

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for separating and identifying metabolites.

  • Chromatography: The filtered extract is injected into a UPLC system equipped with a reversed-phase C18 column. A gradient elution is typically used, with a mobile phase consisting of two solvents, such as acetonitrile (B52724) and water with a small percentage of an acid like formic or phosphoric acid to improve peak shape.[4]

  • Mass Spectrometry: The eluent from the UPLC column is introduced into a mass spectrometer, often a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument. The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. Data is acquired in full scan mode to capture all ions within a specified mass range, and in tandem MS (MS/MS) mode to fragment specific ions for structural elucidation.

Visualizing Metabolic Pathways and Experimental Processes

Ganoderic Acid Biosynthesis Pathway

The biosynthesis of ganoderic acids, including this compound, is a complex process that begins with the cyclization of squalene (B77637) to form lanosterol. This is followed by a series of modifications, primarily oxidations, reductions, and hydroxylations, catalyzed by enzymes such as cytochrome P450s.

Ganoderic_Acid_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Triterpenoid Backbone Biosynthesis cluster_2 Ganoderic Acid Modification Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Triterpenoids Intermediate Triterpenoids Lanosterol->Intermediate Triterpenoids Cytochrome P450s, Oxidoreductases Ganoderic Acids (e.g., Ganoderic Acid D) Ganoderic Acids (e.g., Ganoderic Acid D) Intermediate Triterpenoids->Ganoderic Acids (e.g., Ganoderic Acid D) This compound This compound Ganoderic Acids (e.g., Ganoderic Acid D)->this compound Further Modifications

Caption: Biosynthesis pathway of ganoderic acids in Ganoderma.

Experimental Workflow for Comparative Metabolomics

The process of comparing the metabolomes of different Ganoderma strains involves a series of well-defined steps, from sample collection to data analysis.

Comparative_Metabolomics_Workflow cluster_0 Sample Preparation cluster_1 Metabolite Extraction & Analysis cluster_2 Data Processing & Interpretation A High (Z)-Ganoderenic Acid D Strain C Cultivation under Identical Conditions A->C B Low (Z)-Ganoderenic Acid D Strain B->C D Harvesting and Lyophilization C->D E Grinding to Fine Powder D->E F Solvent Extraction (e.g., Ultrasonication) E->F G UPLC-MS/MS Analysis F->G H Data Acquisition (Full Scan & MS/MS) G->H I Peak Detection & Alignment H->I J Metabolite Identification I->J K Multivariate Statistical Analysis (PCA, OPLS-DA) J->K L Biomarker Discovery & Pathway Analysis K->L

Caption: Experimental workflow for comparative metabolomics.

Concluding Remarks

The metabolic profile of Ganoderma, particularly the abundance of bioactive triterpenoids like this compound, exhibits significant variation. This variability can be attributed to genetic differences between strains and diverse environmental conditions during growth. As demonstrated, even the developmental stage of the fungus can drastically alter the content of specific ganoderic acids.[1]

For researchers and drug developers, these findings underscore the importance of strain selection and standardization of cultivation practices to ensure a consistent and high-yield production of desired bioactive compounds. The application of advanced analytical techniques such as UPLC-MS/MS is indispensable for the comprehensive characterization of the Ganoderma metabolome, enabling the identification of key metabolic differences and the discovery of novel therapeutic agents. Further research focusing on the genetic and enzymatic basis for the differential production of specific ganoderic acids will be crucial for the targeted engineering of high-potency Ganoderma strains.

References

Safety Operating Guide

Proper Disposal of (Z)-Ganoderenic Acid D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of (Z)-Ganoderenic acid D is a critical aspect of laboratory safety and environmental stewardship. This document outlines the essential procedures for the safe handling and disposal of this bioactive triterpenoid, ensuring compliance with standard laboratory practices and minimizing risk. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific Environmental Health and Safety (EHS) protocols.

Key Data for this compound

For quick reference, the following table summarizes essential information for this compound and related compounds.

PropertyValueSource(s)
This compound
Molecular FormulaC30H40O7[3]
Molecular Weight512.6 g/mol [3]
AppearanceSolid[3]
SolubilitySoluble in Acetonitrile, Methanol[3]
CAS Number100665-43-8[3]
7-Oxo-ganoderic acid Z
Molecular FormulaC30H46O4[4]
Molecular Weight470.7 g/mol [4]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
CAS Number929248-72-6[4]

Experimental Protocols: Disposal Procedures

The appropriate disposal method for this compound is contingent on its physical state (solid or in solution) and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines before proceeding with any disposal protocol.

Disposal of Solid this compound

Solid this compound, if uncontaminated by other hazardous materials, may be considered for disposal as chemical waste. However, due to its bioactive nature, it is prudent to handle it as a hazardous substance[1].

Methodology:

  • Waste Characterization: Treat solid this compound waste as hazardous chemical waste[1].

  • Containerization: Place the solid waste in a clearly labeled, sealed, and compatible hazardous waste container. Ensure the container is appropriate for solid chemical waste.

  • Labeling: Affix a hazardous waste label to the container immediately. The label should clearly identify the contents as "this compound" and include any known hazard information.

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials[1].

  • Pickup and Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste[1].

Disposal of this compound in Solution

Solutions of this compound, particularly in organic solvents, must be treated as hazardous chemical waste. Disposal of organic solvents down the drain is strictly prohibited[5][6].

Methodology for Solutions in Organic Solvents (e.g., DMSO, Methanol, Acetonitrile):

  • Waste Segregation: Do not mix solutions of this compound with other waste streams to prevent unknown chemical reactions[1].

  • Collection: Pour the this compound solution into a designated hazardous waste container for flammable or organic solvents. The container must be compatible with the solvent used[1].

  • Labeling: Clearly label the hazardous waste container with all its components, including the full name of "this compound," the solvent(s), and their approximate concentrations.

  • Storage: Keep the waste container securely closed and store it in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department.

Methodology for Aqueous Solutions (Neutralization):

Given that ganoderic acids possess acidic functional groups, neutralization is a potential disposal method for aqueous solutions, provided the compound is not contaminated with other hazardous materials[4].

Materials Required:

  • This compound aqueous solution waste

  • 5-10% aqueous solution of sodium bicarbonate (NaHCO3)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate size beaker or flask

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Step-by-Step Neutralization and Disposal Procedure:

  • Preparation: Conduct all work in a well-ventilated fume hood. Wear appropriate PPE[4].

  • Neutralization:

    • Place the beaker containing the this compound solution on a stir plate.

    • Slowly add the sodium bicarbonate solution while stirring. Be aware that effervescence (gas evolution) will occur. Add the bicarbonate solution gradually to control the foaming[4].

  • pH Monitoring: Continuously monitor the pH of the solution. The target pH for neutralization is between 6.0 and 8.0[4].

  • Completion: Once the target pH is reached and remains stable, the neutralization is complete[4].

  • Disposal: The neutralized aqueous solution may be permissible for drain disposal with copious amounts of water, depending on local regulations and the absence of other prohibited substances. Always confirm with your institution's EHS guidelines before any drain disposal [4].

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

start Start: this compound Waste state Is the waste in solid or solution form? start->state solid Solid Waste state->solid Solid solution Solution Waste state->solution Solution hazardous_solid Treat as Hazardous Solid Waste: - Label and containerize - Store in designated area solid->hazardous_solid solvent_type Is the solvent organic or aqueous? solution->solvent_type organic Organic Solvent solvent_type->organic Organic aqueous Aqueous Solution solvent_type->aqueous Aqueous hazardous_liquid Treat as Hazardous Liquid Waste: - Collect in designated solvent container - Label with all components organic->hazardous_liquid neutralize Neutralize with Sodium Bicarbonate to pH 6-8 aqueous->neutralize ehs_pickup Arrange for EHS Hazardous Waste Pickup hazardous_solid->ehs_pickup hazardous_liquid->ehs_pickup check_ehs_drain Consult EHS for drain disposal permission neutralize->check_ehs_drain check_ehs_drain->hazardous_liquid Permission Denied drain_disposal Dispose down drain with copious water check_ehs_drain->drain_disposal Permission Granted

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.